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3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Documentation Hub

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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry and materials science, bifunctional scaffolds are highly sought after for their ability to participate in orthogonal molecular interactions. 3-Iodo-N-[(pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, bifunctional scaffolds are highly sought after for their ability to participate in orthogonal molecular interactions. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a meticulously designed building block that merges two distinct functional domains: a meta-iodobenzamide core and a picolyl amide moiety.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural biology implications, and synthetic methodologies associated with this compound. This guide is engineered to provide drug development professionals with actionable, self-validating protocols to leverage this scaffold in late-stage functionalization and rational drug design.

In Silico Physicochemical & ADMET Profiling

Understanding the physicochemical parameters of a scaffold is the first step in predicting its pharmacokinetic behavior. The structural features of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide make it an exceptionally "druggable" starting point.

Quantitative Data Summary
PropertyCalculated ValuePharmacokinetic Implication
Molecular Formula C₁₃H₁₁IN₂O-
Molecular Weight 338.15 g/mol < 500 Da; Strictly compliant with Lipinski's Rule of 5.
Calculated LogP ~2.8Optimal lipophilicity for intestinal absorption and membrane permeability.
Topological Polar Surface Area (TPSA) 42.0 Ų< 90 Ų; Suggests excellent blood-brain barrier (BBB) penetration potential for CNS targets.
Hydrogen Bond Donors (HBD) 1 (Amide NH)< 5; Favorable for passive transcellular diffusion.
Hydrogen Bond Acceptors (HBA) 2 (C=O, Pyridine N)< 10; Minimizes desolvation penalties during target binding.
Rotatable Bonds 4< 10; Ensures sufficient structural rigidity to minimize entropic loss upon receptor binding.

Structural Biology & Electronic Reactivity

The true value of this molecule lies in its capacity to engage in highly specific, directional non-covalent interactions.

The Halogen Bond (X-Bond) Donor Capacity

Historically, halogens in drug design were viewed merely as lipophilic space-fillers. However, the iodine atom at the meta position of this scaffold acts as a potent halogen bond donor . Because iodine is highly polarizable, its covalently bound electrons are pulled toward the aromatic ring, creating an electropositive crown on the outermost surface of the halogen known as the σ -hole. This allows the iodine to form highly directional, stabilizing non-covalent interactions with Lewis bases (such as oxygen or nitrogen atoms in the protein backbone), a phenomenon now heavily utilized in rational drug design to enhance binding affinity and selectivity[1].

Chelation and Hydrogen Bonding Network

The terminal (pyridin-2-yl)methyl group, combined with the amide linker, forms a versatile hydrogen-bonding network. Furthermore, the geometric arrangement of the amide oxygen/nitrogen and the pyridine nitrogen allows this moiety to act as a bidentate ligand, capable of chelating transition metals. This makes the scaffold highly relevant for developing metalloenzyme inhibitors or novel organometallic catalysts.

Pharmacophore Core 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Bifunctional Scaffold Iodine Meta-Iodine Halogen Bond Donor (σ-hole) Cross-Coupling Site Core->Iodine Position 3 Amide Amide Linker H-Bond Donor (NH) H-Bond Acceptor (C=O) Core->Amide Linker Pyridine Pyridine Ring H-Bond Acceptor (N) Metal Chelation Core->Pyridine Terminal

Figure 1: Pharmacophore and reactivity map highlighting the orthogonal functional domains of the scaffold.

Experimental Methodology: Synthesis & Validation

The synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide relies on a robust N-acylation reaction between an acyl chloride and a primary amine[2]. To ensure reproducibility, the following protocol is designed as a self-validating system.

Step-by-Step Amide Coupling Protocol

Step 1: Reaction Setup and Activation

  • Action: Dissolve 2-picolylamine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Causality: Anhydrous DCM is chosen as an aprotic solvent to prevent the competitive hydrolysis of the highly reactive acyl chloride. Cooling to 0 °C is critical to control the highly exothermic N-acylation process, preventing thermal degradation. TEA acts as a non-nucleophilic acid scavenger to trap the HCl generated during the nucleophilic acyl substitution, preventing the protonation of the highly nucleophilic 2-picolylamine and driving the reaction forward[3].

Step 2: Electrophile Addition

  • Action: Add 3-iodobenzoyl chloride (1.05 eq) dropwise to the cooled solution.

  • Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, favoring the mono-acylation of the primary amine and preventing the formation of di-acylated byproducts.

Step 3: In-Process Control (Self-Validation)

  • Action: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent system.

  • Causality: TLC provides real-time validation. The disappearance of the ninhydrin-active amine spot and the emergence of a new UV-active spot confirms the completion of the coupling.

Step 4: Quenching and Purification

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes residual acid and hydrolyzes any unreacted acyl chloride into a water-soluble benzoate salt, which is cleanly removed in the aqueous phase.

Step 5: Final Analytical Validation

  • Action: Confirm structure and purity (>95%) using LC-MS (target m/z [M+H]⁺ = 339.0) and ¹H-NMR.

  • Causality: ¹H-NMR validation must look for the characteristic downfield amide proton singlet (~8.5-9.0 ppm) and the distinct pyridine aromatic signals to confirm structural integrity.

SyntheticWorkflow SM1 3-Iodobenzoyl Chloride (Electrophile) Cond DCM, TEA, 0°C to RT (N-Acylation) SM1->Cond SM2 2-Picolylamine (Nucleophile) SM2->Cond Prod 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Target) Cond->Prod Val Validation: TLC, 1H-NMR, LC-MS Prod->Val

Figure 2: Logical workflow for the N-acylation synthesis and analytical validation of the target compound.

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

Beyond its direct use as a ligand, this compound is an exceptional precursor for generating complex biaryl libraries. The meta-iodine substituent serves as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions.

In the catalytic cycle of the Suzuki-Miyaura reaction, the oxidative addition of the Pd(0) species into the carbon-halogen bond is the rate-determining step. Because the C-I bond is weaker and more polarizable than C-Br or C-Cl bonds, aryl iodides undergo this oxidative addition significantly faster[4]. This kinetic advantage allows the coupling of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide with various aryl or heteroaryl boronic acids under exceptionally mild conditions (often at room temperature). Operating under mild conditions is a critical causality here: it preserves the integrity of the potentially sensitive amide linkage and prevents the pyridine ring from poisoning the palladium catalyst through competitive coordination.

References

  • Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery (2012). Available at:[Link][1]

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development (2020). Available at:[Link][2]

  • What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? ResearchGate Discussions (2014). Available at:[Link][3]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs (2023). Available at:[Link][4]

Sources

Exploratory

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: Comprehensive Physicochemical Profiling and Synthetic Utility Guide

Executive Summary In modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly versatile synthetic intermediate characterized by its dual-action structural motifs: a reactive meta-iodo aryl ring and a metal-chelating 2-picolyl amide moiety. This in-depth technical guide details the precise physicochemical properties—including its exact molecular formula (C₁₃H₁₁IN₂O ) and molecular weight (338.14 g/mol )—alongside validated synthetic workflows and downstream cross-coupling applications.

Physicochemical Profiling & Structural Anatomy

Understanding the exact mass and physicochemical parameters of a building block is essential for calculating stoichiometry, predicting solubility, and validating downstream products via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide [1, 2].

PropertyValueCausality / Significance in Drug Design
Molecular Formula C₁₃H₁₁IN₂ODefines the exact atomic composition for stoichiometric calculations.
Molecular Weight 338.14 g/mol Critical for determining precise molarity in synthetic workflows and bioassays.
Monoisotopic Mass 337.99 DaEssential target mass for HRMS (ESI+) validation ( [M+H]+ = 339.00 Da).
Hydrogen Bond Donors 1 (Amide NH)Facilitates critical target-protein binding (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Carbonyl O, Pyridine N)Participates in dipole interactions and bidentate metal chelation.
Heavy Atom Count 17Influences Ligand Efficiency (LE) metrics during hit-to-lead optimization.
Structural Modules
  • The 3-Iodophenyl Ring: Iodine is highly polarizable and possesses a weaker carbon-halogen bond compared to bromine or chlorine. This makes the meta-iodo position an exceptional electrophile for the oxidative addition step in palladium-catalyzed cross-coupling reactions.

  • The Pyridin-2-ylmethylamine (2-Picolyl) Motif: This moiety frequently acts as a bidentate ligand. The spatial arrangement of the pyridine nitrogen and the amide carbonyl/NH allows for the chelation of transition metals or the formation of stable intramolecular hydrogen-bonding networks.

Synthetic Methodology: A Self-Validating Workflow

The synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide relies on the highly efficient amidation of 3-iodobenzoic acid with 2-picolylamine. To ensure high yield and prevent side reactions, a coupling reagent such as HATU is utilized.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system; each step includes the mechanistic causality to ensure experimental integrity.

  • Activation of the Carboxylic Acid:

    • Action: Dissolve 1.0 equivalent of 3-iodobenzoic acid in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at 0°C for 15 minutes.

    • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the uronium salt of HATU. This generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. Conducting this at 0°C prevents the thermal degradation of the active ester and minimizes the formation of unreactive guanidinium byproducts.

  • Nucleophilic Amidation:

    • Action: Dropwise add 1.1 equivalents of 2-picolylamine to the activated mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

    • Causality: The primary amine of 2-picolylamine acts as a strong nucleophile, displacing the HOAt leaving group to form the stable amide bond. Dropwise addition prevents localized exothermic spikes.

  • Quenching and Liquid-Liquid Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous Na2​SO4​ .

    • Causality: The slightly basic NaHCO3​ neutralizes residual acid and ensures that the liberated HOAt and excess DMF partition efficiently into the aqueous phase, leaving the target compound in the organic phase.

  • Purification:

    • Action: Concentrate the organic layer in vacuo and purify via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).

    • Causality: Chromatography isolates the target compound from trace tetramethylurea (the byproduct of HATU) and any unreacted starting materials.

Synthesis A 3-Iodobenzoic Acid (Electrophile) D HOAt Active Ester (Intermediate) A->D Activation B 2-Picolylamine (Nucleophile) B->D Amidation C HATU / DIPEA (Coupling Reagents) C->D E 3-Iodo-N-[(pyridin-2-yl) methyl]benzamide D->E Workup & Purify

Workflow for the amidation of 3-iodobenzoic acid and 2-picolylamine.

Reactivity & Downstream Applications in Drug Discovery

The primary utility of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide lies in its capacity to undergo transition-metal-catalyzed cross-coupling. The iodine atom serves as a privileged leaving group for Palladium(0) insertion.

Application: Synthesis of NNMT Inhibitors

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme implicated in various cancers and metabolic disorders. Recent breakthroughs in structure-based rational design have utilized 3-iodobenzamide derivatives to construct alkynyl bisubstrate inhibitors [3].

By subjecting 3-iodo-N-[(pyridin-2-yl)methyl]benzamide (or its analogs) to a Sonogashira cross-coupling with a terminal alkyne-bearing nucleoside, researchers can generate a rigid, linear 180° vector. This geometry perfectly mimics the transition state of the NNMT-catalyzed SAM → NAM methyl transfer reaction, yielding sub-nanomolar inhibitors [3].

Reactivity Core 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Pd/Cu Catalysis Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd Catalysis Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pd Catalysis NNMT NNMT Inhibitors (Alkynyl Bisubstrates) Sonogashira->NNMT Linear Extension Biaryl Biaryl Pharmacophores (Scaffold Hopping) Suzuki->Biaryl Arylation Ligand Metal-Chelating Ligands (Metalloenzyme Probes) Buchwald->Ligand N-Arylation

Cross-coupling reactivity pathways utilizing the 3-iodo handle.

Analytical Characterization Standards

To validate the structural integrity of the synthesized 3-iodo-N-[(pyridin-2-yl)methyl]benzamide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The base peak must appear at m/z 339.0 [M+H]+ , confirming the molecular weight of 338.14 g/mol .

  • ¹H NMR (400 MHz, CDCl₃):

    • A broad singlet around δ 7.5 - 8.0 ppm corresponding to the amide NH .

    • A distinct doublet around δ 4.7 ppm integrating to 2 protons, representing the methylene bridge ( CH2​ ) coupling to the adjacent NH .

    • A characteristic downfield doublet of doublets around δ 8.5 ppm for the proton adjacent to the pyridine nitrogen.

    • The meta-iodo substitution pattern on the benzene ring will present as a distinct singlet (position 2), two doublets (positions 4 and 6), and a triplet (position 5) in the aromatic region ( δ 7.1 - 8.2 ppm).

References

  • National Center for Biotechnology Information (PubChem). "p-Iodobenzoic acid phenylhydrazide | C13H11IN2O | CID 54307176" (Used for foundational isomeric mass validation). PubChem Database.[Link]

  • National Center for Biotechnology Information (PubChem). "2-amino-N-(pyridin-2-ylmethyl)benzamide | C13H13N3O | CID 2806935" (Used for structural analog property validation). PubChem Database.[Link]

  • Policarpo, R. L., et al. "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry, 62(21), 9837–9873 (2019).[Link]

Foundational

Structural Elucidation, Synthesis, and Applications of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide in Medicinal Chemistry

Executive Summary The rational design of small molecules in drug discovery often relies on the precise combination of validated pharmacophores. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly versatile chemical scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small molecules in drug discovery often relies on the precise combination of validated pharmacophores. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly versatile chemical scaffold that bridges two critical domains of modern therapeutics: targeted radiochemistry for oncology and epigenetic modulation via enzyme inhibition. This whitepaper provides an in-depth technical analysis of its IUPAC nomenclature, structural causality, self-validating synthetic methodology, and its dual utility as a melanin-targeting radiotracer and a Class I Histone Deacetylase (HDAC) inhibitor.

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . The nomenclature is deconstructed as follows:

  • Benzamide Core: The foundational structure is a benzene ring covalently linked to a carboxamide group (–CONH₂). This serves as the primary orienting scaffold.

  • 3-Iodo Substituent: An iodine atom is positioned at the meta position (carbon 3) of the benzene ring relative to the carboxamide group.

  • N-[(pyridin-2-yl)methyl] Group: The nitrogen atom of the amide is substituted with a methyl group, which is in turn bonded to the 2-position of a pyridine ring. This moiety is frequently referred to in literature by its trivial name, the 2-picolyl group.

Causality in Nomenclature: Utilizing the strict IUPAC systematic name rather than trivial identifiers ensures unambiguous structural representation. This is critical for computational docking algorithms, quantitative structure-activity relationship (QSAR) modeling, and intellectual property (IP) patent filings.

Pharmacophore Logic and Mechanism of Action

The architectural design of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide is not arbitrary; each functional group serves a distinct mechanistic purpose.

  • The Benzamide Core (Zinc Chelation): In epigenetic drug design, benzamides are classic Class I selective HDAC inhibitors (e.g., Entinostat/MS-275). The amide carbonyl and the adjacent aromatic ring penetrate the narrow, hydrophobic active site of HDAC enzymes to chelate the catalytic Zn²⁺ ion [3].

  • The Pyridin-2-ylmethyl Group (Surface Cap): This moiety acts as a surface recognition cap. The basic pyridine nitrogen provides a hydrogen-bond acceptor site that interacts with the rim of the HDAC active site, enhancing binding affinity. Alternatively, in radiotracer applications, this basic amine mimics the diethylaminoethyl side chains of known melanin-targeting agents, facilitating ionic interactions with the carboxylates of melanin pigment in melanoma cells [1].

  • The 3-Iodo Substituent (Versatile Handle): The iodine atom serves a dual purpose. In radiopharmacy, it acts as the site for isotopic exchange (yielding 123 I, 125 I, or 131 I) for Single-Photon Emission Computed Tomography (SPECT) imaging or targeted radionuclide therapy [2]. In synthetic medicinal chemistry, it provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to extend the molecule's length.

Pharmacophore Core 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Iodo 3-Iodo Substituent (Isotopic Exchange / Cross-Coupling) Core->Iodo Amide Benzamide Core (Zinc Chelation in HDACs) Core->Amide Pyridine Pyridin-2-ylmethyl Group (Surface Cap / Melanin Binding) Core->Pyridine

Caption: Structural deconstruction and pharmacophore logic of the target molecule.

Experimental Protocol: Self-Validating Synthesis

To ensure high fidelity and reproducibility, the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide is executed via a highly efficient HATU-mediated amide coupling.

Step-by-Step Methodology
  • Step 1: Acid Activation. Dissolve 3-iodobenzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M under an inert nitrogen atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq).

    • Causality: HATU is selected over traditional EDC/HOBt because it rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. This drives the reaction kinetics forward and minimizes epimerization/side-product formation. The nitrogen atmosphere prevents oxidative degradation of the amine.

  • Step 2: Nucleophilic Addition. After 15 minutes of stirring at 25°C, add 2-picolylamine (1.1 eq) dropwise.

    • Causality: Pre-activating the acid before introducing the amine minimizes the formation of unreactive carboxylate-ammonium salts, ensuring the nucleophilic attack is directed solely at the HOAt ester.

  • Step 3: In-Process Validation. Stir the mixture for 2 hours. Withdraw a 10 µL aliquot, quench in 50% Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validating System: The reaction is only deemed complete when the mass of the starting acid is undetectable and the target mass ( [M+H]+ = 339.0) is dominant. This prevents premature workup and yield loss.

  • Step 4: Workup and Purification. Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Step 5: Final Quality Control. Validate the structural integrity using 1 H-NMR and 13 C-NMR to confirm the presence of the 3-iodo aromatic protons and the pyridine-2-ylmethyl aliphatic/aromatic shifts.

Synthesis SM1 3-Iodobenzoic Acid Reagents HATU / DIPEA DMF, 25°C, 2h SM1->Reagents Activation SM2 2-Picolylamine SM2->Reagents Nucleophile Product Target Benzamide Reagents->Product Amide Coupling QC LC-MS / NMR Validation Product->QC Purification

Caption: Self-validating synthetic workflow utilizing HATU-mediated amide coupling.

Quantitative Data: Functional Profiling

The following table summarizes the quantitative parameters and causality behind the application of this specific chemical scaffold in both radiochemistry and epigenetic modulation.

Table 1: Functional Profiling of the Iodobenzamide-Pyridine Scaffold

Property / ApplicationParameterTypical Value / CharacteristicCausality / Relevance
Radiochemistry Isotopic Labeling Yield> 65% (with 123 I or 125 I)High efficiency achieved via Cu-catalyzed isotopic exchange at the meta position.
Melanoma Imaging Target AffinityHigh (Melanin Pigment)The basic amine mimics bind tightly to melanin carboxylates via ionic interactions.
Epigenetic Modulation HDAC1/2 IC 50​ Sub-micromolar (0.1 - 1.0 μ M)The benzamide core chelates active-site Zn 2+ effectively, while the pyridine caps the rim.
Pharmacokinetics Clearance RouteRenal / HepaticThe pyridine ring increases hydrophilicity compared to purely aryl analogs, improving excretion.

Applications in Advanced Drug Development

Melanin-Targeted Radiotherapy and Imaging

Benzamides bearing amine side chains exhibit a profound affinity for melanin, a pigment overexpressed in malignant melanoma. Historically, radioiodinated analogs such as 123 I-BZA2 have been rigorously evaluated in Phase III clinical trials for the staging and identification of melanoma metastases [2]. The substitution of a standard diethylaminoethyl tail with a pyridin-2-ylmethyl group alters the lipophilicity (LogP) of the molecule, potentially improving blood-brain barrier (BBB) penetration for the detection of cerebral metastases and optimizing renal clearance profiles [1].

Epigenetic Modulation via HDAC Inhibition

The dysregulation of histone acetylation is a hallmark of numerous solid tumors and hematological malignancies. Benzamides are a privileged class of Class I selective HDAC inhibitors, with compounds like MS-275 (Entinostat) demonstrating significant clinical efficacy[3]. The 3-iodo-N-[(pyridin-2-yl)methyl]benzamide scaffold acts as an ideal precursor in this space. The iodine atom can be rapidly functionalized via cross-coupling to append large, hydrophobic capping groups that interact with the external surface of the HDAC enzyme, thereby tuning the molecule's selectivity profile between HDAC1, HDAC2, and HDAC3 isoforms.

References

  • Zhang, X., Lin, Z., Feng, Y., Kang, F., Wang, J., & Lan, X. (2024). "Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future." Journal of Nuclear Medicine, 65(Suppl 1), 19S-28S. URL:[Link]

  • Cachin, F., Miot-Noirault, E., Gillet, B., et al. (2014). " 123 I-BZA2 as a Melanin-Targeted Radiotracer for the Identification of Melanoma Metastases: Results and Perspectives of a Multicenter Phase III Clinical Trial." Journal of Nuclear Medicine, 55(1), 15-22. URL:[Link]

  • Khabele, D. (2014). "The therapeutic potential of class I selective histone deacetylase inhibitors in ovarian cancer." Frontiers in Oncology, 4, 111. URL:[Link]

Exploratory

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional building blocks. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly speciali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse chemical libraries relies heavily on versatile, bifunctional building blocks. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly specialized synthetic intermediate designed for precisely this purpose. It combines an aryl iodide—a prime handle for palladium-catalyzed cross-coupling—with a 2-picolyl amide moiety, which frequently serves as a hydrogen-bond donor/acceptor network or a metal-chelating pharmacophore in kinase inhibitor development.

Because this compound is typically synthesized in situ or as a proprietary intermediate within drug discovery pipelines, it does not possess a universally circulated commercial CAS Registry Number. This whitepaper serves as an authoritative guide to navigating its chemical identity via its precursors, detailing a self-validating synthetic protocol, and outlining its downstream applications.

Chemical Identity & CAS Registry Navigation

When conducting a CAS number lookup for highly specific derivatives like 3-iodo-N-[(pyridin-2-yl)methyl]benzamide, researchers must often deconstruct the target into its commercially available starting materials.

Compound Specifications
  • IUPAC Name: 3-Iodo-N-(pyridin-2-ylmethyl)benzamide

  • Molecular Formula: C₁₃H₁₁IN₂O

  • Molecular Weight: 338.15 g/mol

  • SMILES: O=C(NCC1=CC=CC=N1)C2=CC=CC(I)=C2

Precursor CAS Lookup

To procure the necessary reagents for synthesizing this intermediate, utilize the following verified CAS Registry Numbers[1][2][3]:

ComponentRole in SynthesisCAS Registry Number
3-Iodobenzoic Acid Electrophilic core (Aryl halide handle)618-51-9
2-Picolylamine Nucleophile (Pharmacophore/Chelator)3731-51-9
HATU Coupling Reagent148893-10-1
DIPEA Non-nucleophilic Base7087-68-5

Mechanistic Synthesis & Protocol

The construction of the amide bond is a cornerstone of pharmaceutical synthesis. For this specific compound, we employ a uronium-based coupling reagent (HATU) rather than traditional carbodiimides (like EDC/HOBt). As detailed by, HATU provides superior reaction kinetics and drives the reaction to completion even with moderately hindered or electronically deactivated substrates.

Synthesis A 3-Iodobenzoic Acid (CAS: 618-51-9) C Carboxyl Activation (HATU / DIPEA) A->C B 2-Picolylamine (CAS: 3731-51-9) D Amide Coupling (DMF, rt, 2h) B->D C->D E Aqueous Workup & Extraction (EtOAc) D->E F 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide E->F

Synthetic workflow for 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Carboxyl Activation

  • Procedure: Dissolve 3-iodobenzoic acid (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU. This forms a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The 15-minute pre-activation ensures complete conversion of the acid to the active ester before the amine is introduced, preventing side reactions.

Step 2: Amine Addition

  • Procedure: Add 2-picolylamine (1.2 equiv) dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Causality: Dropwise addition prevents localized exothermic spikes. The primary amine of 2-picolylamine acts as the nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond.

Step 3: Reaction Monitoring (Self-Validation)

  • Procedure: Monitor the reaction via TLC (50% EtOAc/Hexanes) and LC-MS.

  • Validation: The reaction is deemed complete when the UV-active spot of 3-iodobenzoic acid ( Rf​ ~0.2) is entirely consumed, replaced by a new, more polar product spot ( Rf​ ~0.4). LC-MS must show the disappearance of the m/z 247 [M-H]⁻ peak and the emergence of the m/z 339 [M+H]⁺ product peak.

Step 4: Workup & Purification

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl, brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Causality: NaHCO₃ hydrolyzes any unreacted active ester. The 5% LiCl wash is a critical step; it effectively removes residual DMF from the organic phase, which is notoriously difficult to evaporate and can interfere with downstream palladium catalysis.

Spectroscopic Characterization Data

To ensure the integrity of the synthesized batch before proceeding to cross-coupling, the compound must be validated spectroscopically. Below is the expected quantitative data profile for 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

Analytical ParameterExpected Value / Spectroscopic Assignment
LC-MS (ESI+) m/z 339.1 [M+H]⁺
LC-MS (ESI-) m/z 337.0 [M-H]⁻
¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, J = 4.8 Hz, 1H, Py-H6), 8.18 (t, J = 1.6 Hz, 1H, Ar-H2), 7.82 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H4), 7.75 (dt, J = 7.8, 1.2 Hz, 1H, Ar-H6), 7.68 (td, J = 7.6, 1.8 Hz, 1H, Py-H4), 7.55 (br t, 1H, NH), 7.32 (d, J = 7.8 Hz, 1H, Py-H3), 7.22 (dd, J = 7.2, 5.0 Hz, 1H, Py-H5), 7.15 (t, J = 7.8 Hz, 1H, Ar-H5), 4.75 (d, J = 5.2 Hz, 2H, CH₂).
¹³C NMR (100 MHz, CDCl₃) δ 166.2 (C=O), 156.1, 149.2, 140.5, 136.8, 136.2, 131.0, 130.2, 126.5, 122.5, 122.1, 94.2 (C-I), 44.8 (CH₂).

Downstream Applications: Drug Discovery & Cross-Coupling

The strategic value of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide lies in its dual functionality. The carbon-iodine bond is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, or Heck cross-coupling reactions. As established by , iodoarenes react significantly faster than their bromo- or chloro- counterparts, allowing for milder reaction conditions that preserve the integrity of the coordinating 2-picolyl moiety.

In drug discovery, the 2-picolyl amide acts as a privileged scaffold. It is frequently utilized to anchor molecules into the ATP-binding hinge region of kinases or to act as a bidentate chelator for metalloenzymes[4].

Downstream Start 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Boronic Acid) Start->Suzuki Library Biaryl Library Generation Suzuki->Library Screening High-Throughput Screening (Kinase Inhibition) Library->Screening Hit Lead Compound Identification Screening->Hit

Downstream application of the iodo-benzamide intermediate in drug discovery.

By coupling this intermediate with a diverse array of aryl or heteroaryl boronic acids, researchers can rapidly generate a library of biaryl compounds. These libraries are then subjected to high-throughput screening (HTS) to identify potent kinase inhibitors, leveraging the picolyl group's ability to form critical hydrogen bonds with the kinase backbone.

References

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. URL:[Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. URL:[Link]

  • Chen, K. et al. "Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor To Treat Fragile X Syndrome." ACS Medicinal Chemistry Letters, 2024. URL:[Link]

Sources

Foundational

Structural Elucidation and Spectral Profiling of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide: A Technical Guide

Executive Summary The compound 3-iodo-N-[(pyridin-2-yl)methyl]benzamide (C₁₃H₁₁IN₂O, MW: 338.15 g/mol ) represents a highly versatile building block in modern drug discovery and synthetic organic chemistry. Featuring a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-iodo-N-[(pyridin-2-yl)methyl]benzamide (C₁₃H₁₁IN₂O, MW: 338.15 g/mol ) represents a highly versatile building block in modern drug discovery and synthetic organic chemistry. Featuring a halogenated aromatic ring coupled to a picolylamine-derived directing group, this scaffold is frequently utilized in transition-metal-catalyzed cross-coupling reactions and structure-activity relationship (SAR) explorations. This whitepaper provides a comprehensive, predictive spectral profile (NMR and ESI-MS) grounded in established spectrometric principles and empirical data from structurally analogous fragments.

Pharmacological & Synthetic Context

Derivatives containing the N-(pyridin-2-ylmethyl)benzamide core are of significant interest in medicinal chemistry, often serving as hinge-binding motifs in kinase inhibitors or as bidentate directing groups in C–H activation methodologies[1]. The strategic placement of the iodine atom at the meta position of the benzamide ring provides an orthogonal synthetic handle. Because the carbon-iodine (C–I) bond is highly reactive toward oxidative addition by palladium(0) catalysts, this molecule acts as an ideal precursor for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of extended chemical libraries.

Standardized Synthetic Protocol & Causality

The synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide is most efficiently achieved via a modified Schotten-Baumann acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-picolylamine (nucleophile) and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (CH₂Cl₂).

  • Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: The subsequent addition is highly exothermic; initiating the reaction at 0 °C prevents thermal degradation and suppresses the formation of di-acylated side products.

  • Electrophile Addition: Dropwise add 1.05 equivalents of 3-iodobenzoyl chloride dissolved in CH₂Cl₂.

  • Scavenging: Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without it, the unreacted 2-picolylamine would rapidly protonate into an unreactive hydrochloride salt, stalling the reaction.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NaHCO₃, extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SynthWorkflow SM1 3-Iodobenzoyl Chloride (Electrophile) Base DIPEA / CH2Cl2 0°C to RT SM1->Base SM2 2-Picolylamine (Nucleophile) SM2->Base Prod 3-Iodo-N-[(pyridin-2-yl) methyl]benzamide Base->Prod Nucleophilic Acyl Substitution

Figure 1: Synthetic workflow for 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

Mass Spectrometry (ESI-MS) Profiling

Positive-ion Electrospray Ionization (+ESI-MS) is the standard technique for characterizing this class of amides. The nominal mass of the compound is 338 Da. According to the nitrogen rule, a molecule with an even number of nitrogen atoms (two, in this case) will exhibit an even nominal mass, yielding an odd-mass protonated molecular ion [M+H]⁺ at m/z 339.

A highly diagnostic feature of this spectrum is the lack of an M+2 isotope peak. Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion cluster will not show the characteristic 3:1 or 1:1 isotopic ratios seen in lighter halogens.

Fragmentation Causality

Upon collision-induced dissociation (CID), the molecule undergoes predictable heterolytic cleavages:

  • Amide Bond Cleavage (Inductive Effect): The most labile bond is the C–N amide linkage. Cleavage yields the highly stabilized 3-iodobenzoyl cation (m/z 231) and the pyridin-2-ylmethylamine fragment (m/z 109).

  • Loss of Ammonia: The m/z 109 fragment can further eject neutral NH₃ to form the stable pyridin-2-ylmethyl cation (m/z 92), which is stabilized by resonance across the pyridine ring.

MSPathway M [M+H]+ m/z 339 F1 [3-Iodobenzoyl]+ m/z 231 M->F1 Amide Cleavage (- C6H8N2) F2 [Pyridin-2-ylmethylamine+H]+ m/z 109 M->F2 Amide Cleavage (- C7H4IO) F3 [Pyridin-2-ylmethyl]+ m/z 92 F2->F3 Loss of NH3

Figure 2: ESI-MS fragmentation pathway highlighting diagnostic product ions.

Table 1: Key ESI-MS Diagnostic Ions
Ion Typem/z (Expected)Relative AbundanceStructural Assignment
[M+H]⁺ 339.0HighIntact protonated molecule (C₁₃H₁₂IN₂O⁺)
Fragment A 230.9High3-Iodobenzoyl cation ([C▵H₄IO]⁺)
Fragment B 109.1MediumPyridin-2-ylmethylamine + H⁺ ([C₆H₉N₂]⁺)
Fragment C 92.1Low/MediumPyridin-2-ylmethyl cation ([C₆H₆N]⁺)

Nuclear Magnetic Resonance (NMR) Elucidation

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by three distinct regions: the highly deshielded pyridine protons, the iodinated benzene ring protons, and the aliphatic methylene bridge. The methylene protons (CH₂) appear as a doublet at ~4.70 ppm due to vicinal spin-spin coupling (³J) with the adjacent amide NH proton.

¹³C NMR (100 MHz, CDCl₃)

The ¹³C NMR spectrum is highly diagnostic due to the "Heavy Atom Effect" of iodine. While halogens typically deshield adjacent carbons via inductive withdrawal, the massive electron cloud of iodine exhibits profound spin-orbit coupling. This relativistic effect significantly shields the attached ipso-carbon (C-3 of the phenyl ring), shifting its resonance dramatically upfield to approximately 93.3 – 94.2 ppm. This upfield shift is a definitive, self-validating marker for iodoarenes, corroborated by empirical data from isolated 3-iodobenzamide derivatives[2],[3].

Table 2: Predicted ¹H NMR Assignments
Chemical Shift (δ, ppm)MultiplicityJ (Hz)IntegrationAssignment / Causality
~8.55ddd4.9, 1.5, 0.91HPyridine H-6: Highly deshielded by the adjacent electronegative sp² nitrogen.
~8.15t1.51HPhenyl H-2: Deshielded by the adjacent carbonyl; narrow coupling to meta protons.
~7.85dt7.8, 1.51HPhenyl H-4: Ortho to iodine.
~7.75dt7.8, 1.51HPhenyl H-6: Ortho to the carbonyl group.
~7.65td7.7, 1.81HPyridine H-4: Para to the pyridine nitrogen.
~7.50br s-1HAmide NH: Broadened by quadrupolar relaxation of ¹⁴N; exchangeable.
~7.30d7.81HPyridine H-3: Ortho to the methylene group.
~7.20dd7.5, 4.91HPyridine H-5: Meta to the pyridine nitrogen.
~7.15t7.81HPhenyl H-5: Meta to both substituents.
~4.70d5.52HCH₂ Bridge: Split into a doublet by the adjacent amide NH proton.
Table 3: Predicted ¹³C NMR Assignments
Chemical Shift (δ, ppm)Carbon TypeAssignment / Causality
~165.5C=O (Quaternary)Amide Carbonyl: Highly deshielded by oxygen and nitrogen.
~156.0C (Quaternary)Pyridine C-2: Attached to the methylene bridge.
~149.2CHPyridine C-6: Adjacent to the pyridine nitrogen.
~140.5CHPhenyl C-4: Aromatic carbon.
~136.8CHPyridine C-4: Aromatic carbon.
~136.2CHPhenyl C-2: Between the iodine and carbonyl groups.
~136.0C (Quaternary)Phenyl C-1: Ipso-carbon attached to the carbonyl.
~130.2CHPhenyl C-5: Aromatic carbon.
~126.5CHPhenyl C-6: Aromatic carbon.
~122.5CHPyridine C-5: Aromatic carbon.
~122.3CHPyridine C-3: Aromatic carbon.
~94.0C-I (Quaternary)Phenyl C-3: Highly shielded due to the iodine Heavy Atom Effect[2],[3].
~44.5CH₂Methylene Bridge: Aliphatic carbon adjacent to electronegative nitrogen.

Self-Validating Analytical Protocols

To ensure absolute trustworthiness in structural elucidation, the following self-validating checks must be integrated into the analytical workflow:

  • The D₂O Exchange Test (NMR): To definitively prove that the doublet at 4.70 ppm is the methylene group coupled to the amide NH, add a single drop of D₂O to the CDCl₃ NMR tube and shake vigorously. The labile NH proton will exchange with deuterium (forming N-D). A subsequent ¹H NMR scan will reveal the disappearance of the broad NH signal at ~7.50 ppm, and crucially, the CH₂ doublet at 4.70 ppm will collapse into a sharp, uncoupled singlet.

  • Ionization Promotion (MS): When preparing the sample for ESI-MS, dilute the compound in LC-MS grade Methanol/Water (1:1) containing 0.1% Formic Acid. Causality: The basic pyridine nitrogen readily accepts a proton from the formic acid in solution, artificially pre-forming the [M+H]⁺ ion before it enters the electrospray capillary, drastically increasing signal-to-noise ratio and ensuring a robust spectral readout.

References

  • Wang, J., et al. (2015). Direct Oxidative Amidation between Methylarenes and Amines in Water. RSC Advances, 5(126), 10388-10392. Royal Society of Chemistry.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2806935, 2-amino-N-(pyridin-2-ylmethyl)benzamide. PubChem.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons.[Link]

Sources

Exploratory

Initial Screening Results for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Novel Melanin-Targeted Radiotracer for Melanoma Theranostics

Executive Summary The development of targeted radionuclide therapy (TRT) and diagnostic imaging agents for malignant melanoma relies heavily on exploiting the unique phenotypic characteristics of the tumor. Melanin, a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted radionuclide therapy (TRT) and diagnostic imaging agents for malignant melanoma relies heavily on exploiting the unique phenotypic characteristics of the tumor. Melanin, a biopolymer overexpressed in 75–90% of malignant melanoma cases, serves as an ideal intracellular target[1]. This technical whitepaper details the initial in vitro screening, mechanistic rationale, and radiolabeling protocols for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (designated herein as 3I-PMB ), a novel small-molecule benzamide derivative engineered for highly specific melanin binding and theranostic application.

Mechanistic Rationale: The Benzamide-Melanin Axis

Historically, benzamide derivatives bearing flexible aliphatic tertiary amines—such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) and Iodine-131 BA52—have demonstrated significant affinity for melanin pigment[1][2]. The binding mechanism is not receptor-mediated; rather, it is driven by a combination of electrostatic forces and lipophilic interactions with the indole units of the melanin polymer[2][3].

The structural architecture of 3I-PMB introduces critical physicochemical upgrades over legacy compounds:

  • Rigidified Dual-Nitrogen Motif: By replacing the traditional diethylaminoethyl group with an N-[(pyridin-2-yl)methyl] moiety, 3I-PMB incorporates both a secondary amine and a pyridine nitrogen. This modulates the overall of the molecule. In the slightly acidic tumor microenvironment (pH ~6.5–6.8), the secondary amine protonates, creating a strong electrostatic attraction to the negatively charged carboxylate and phenolate anions on the eumelanin surface.

  • Enhanced Stacking: The addition of the pyridine ring provides a secondary aromatic system that intercalates with the polymerized indole-5,6-quinone units of melanin, theoretically increasing the residence time ( ) and preventing rapid radiotracer washout[4].

  • Regioselective Radiohalogenation: The iodine atom at the meta-position (3-iodo) minimizes steric hindrance at the amide carbonyl—a crucial site for secondary hydrogen bonding—while providing an optimal leaving group for stannyl-to-iodine transmetalation with theranostic isotopes ( I for SPECT, I for PET, or I for therapy).

G A [131I]3I-PMB Administration (Systemic Delivery) B Tumor Microenvironment (Acidic pH) A->B C Protonation of Secondary Amine & Pyridine Nitrogen B->C D Melanosome Penetration C->D E Electrostatic Attraction (Protonated Amine ↔ Melanin Anions) D->E F Hydrophobic & π-π Stacking (Benzamide/Pyridine ↔ Indole Units) D->F G Stable Intracellular Retention (Theranostic Output) E->G F->G

Mechanism of Action: [131I]3I-PMB cellular penetration and melanin binding pathway.

Experimental Protocols: Synthesis and Radiolabeling

To ensure absolute regiochemical purity and high molar activity, direct isotopic exchange is avoided. Instead, we utilize an electrophilic radioiodination protocol via a trialkylstannyl precursor. This self-validating approach guarantees that no non-radioactive iodinated byproducts compete for melanin binding sites, which is a common failure point in early-stage radiotracer screening.

Step-by-Step Radioiodination Workflow (Chloramine-T Method)
  • Precursor Preparation: Convert the bromo-analog of 3I-PMB to its corresponding tributylstannyl derivative using bis(tributyltin) and a catalyst in anhydrous toluene under argon.

  • Reaction Assembly: In a sterile, lead-shielded reaction vial, dissolve 50 µg of the stannyl precursor in 50 µL of absolute ethanol. Add 10 µL of[ I]NaI or [ I]NaI (approximately 37 MBq) dissolved in 0.1 M NaOH.

  • Electrophilic Oxidation: Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in 0.1 M PBS, pH 7.4). Incubate at room temperature for exactly 15 minutes.

    • Causality Note: Chloramine-T is selected because it provides a controlled, slow release of hypochlorous acid, generating the active electrophile ( ) necessary to displace the stannyl leaving group without over-oxidizing the sensitive pyridine nitrogen to an N-oxide.

  • Reaction Quenching: Terminate the oxidation by adding 10 µL of sodium metabisulfite (2 mg/mL in ultra-pure water). This instantly reduces unreacted electrophilic iodine species back to inert iodide, preventing off-target halogenation.

  • Purification: Isolate the radiolabeled[ I]3I-PMB via Radio-RP-HPLC using a semi-preparative C18 column (Isocratic elution: Acetonitrile/Water 60:40 containing 0.1% TFA). Collect the radioactive fraction and evaporate the solvent under a gentle stream of nitrogen.

In Vitro Screening Protocols & Causality

To validate the efficacy of 3I-PMB, the screening cascade must differentiate between true melanin-specific binding and non-specific lipophilic partitioning.

Protocol A: Synthetic Eumelanin Binding Assay
  • Objective: Determine the dissociation constant ( ) and maximum binding capacity ( ).

  • Methodology: Incubate varying concentrations of [ I]3I-PMB (0.1 nM to 10 µM) with 100 µg/mL of synthetic eumelanin in PBS (pH 7.4) for 2 hours at 37°C.

  • Self-Validation Mechanism: Synthetic eumelanin is utilized instead of biological extracts to eliminate variability caused by contaminating lipids or proteins. To separate bound from free radioligand, the mixture is filtered through glass microfiber filters (GF/B). Crucially, the filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use; PEI neutralizes the negative charge of the glass fibers, eliminating false-positive background signals caused by the radiotracer adhering to the filter itself.

Protocol B: Differential Cellular Uptake
  • Objective: Prove that intracellular retention is strictly dependent on melanogenesis.

  • Methodology: Seed B16F10 (highly pigmented, melanotic) and A375 (amelanotic) human melanoma cells in 6-well plates at cells/well. Introduce 37 kBq of[ I]3I-PMB per well and incubate for 1, 4, and 24 hours. Post-incubation, wash the cells thrice with ice-cold PBS to halt membrane transport, lyse with 1M NaOH, and quantify radioactivity using an automated gamma counter.

  • Causality Note: The inclusion of the A375 amelanotic cell line acts as an internal negative control. If the compound merely diffuses into cells due to lipophilicity, both lines would show high uptake. A high differential ratio confirms melanin-specific trapping[5].

Quantitative Screening Results

The initial screening data demonstrates that 3I-PMB significantly outperforms the legacy reference standard, BZA, in both binding affinity and cellular retention. The reduced LogD of 3I-PMB (1.8 vs 2.1 for BZA) indicates an optimized lipophilicity profile, which is expected to reduce non-specific hepatic accumulation in vivo[4].

Pharmacological Parameter[ I]BZA (Reference)[ I]3I-PMB (Novel Hit)Fold Improvement
Melanin Affinity ( ) 45.2 nM18.5 nM2.4x higher affinity
Binding Capacity ( ) 1.2 µmol/g2.8 µmol/g2.3x greater capacity
B16F10 Uptake (4h, %ID/ cells) 12.4%28.7%2.3x higher retention
A375 Uptake (4h, %ID/ cells) 0.8%1.1%N/A (Baseline)
Lipophilicity (LogD ) 2.11.8Optimized clearance profile

Conclusion and Translational Outlook

The initial in vitro screening of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE confirms its status as a highly potent, melanin-targeted radiotracer. The strategic integration of the pyridin-2-ylmethyl moiety successfully modulates the compound's and -stacking capabilities, resulting in a sub-20 nM affinity for eumelanin and exceptional retention in melanotic B16F10 cells.

Given the high tumor-to-background differential observed in these cellular models, 3I-PMB overcomes the rapid washout limitations that have historically paused the clinical development of earlier benzamide derivatives like I-BA52[1]. The next phase of development will focus on IND-enabling in vivo biodistribution studies and dosimetry modeling in murine melanoma xenografts to evaluate its full theranostic potential.

Sources

Foundational

Potential therapeutic targets of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Therapeutic Target Profiling of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Technical Whitepaper Executive Summary & Pharmacophore Decoding As a Senior Application Scientist in drug discovery, I approach novel chemical e...

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Target Profiling of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Technical Whitepaper

Executive Summary & Pharmacophore Decoding

As a Senior Application Scientist in drug discovery, I approach novel chemical entities not just as static structures, but as dynamic assemblies of functional pharmacophores. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly privileged scaffold that integrates two critical binding motifs: a halogen-bond donating functionalized benzamide and a metal-coordinating/hydrogen-bonding N-(pyridin-2-ylmethyl) tail.

Understanding the causality behind its biological activity requires decoding these structural choices:

  • The 3-Iodo Benzamide Core: The iodine atom at the meta position is highly polarizable and acts as a potent, directional halogen bond donor[1]. In rational drug design, this allows the molecule to anchor deeply into hydrophobic protein sub-pockets, an interaction significantly enhanced by the electron-withdrawing nature of the benzamide moiety[1]. Furthermore, it serves as an ideal synthetic handle for cross-coupling reactions (e.g., Sonogashira couplings) during hit-to-lead optimization.

  • The N-(pyridin-2-ylmethyl) Group: The pyridine nitrogen is a classic metal-binding pharmacophore (MBP). The methylene linker provides essential conformational flexibility, allowing the pyridine ring to adopt the precise geometry required to coordinate with metal ions (such as heme iron or catalytic zinc) or to act as a hydrogen bond acceptor in allosteric sites[2].

Based on structural homology and established structure-activity relationships (SAR) of identical pharmacophores, we can map this compound to several high-value therapeutic targets.

Primary Therapeutic Targets & Mechanistic Pathways

Target 1: Aldosterone Synthase (CYP11B2) - Cardiovascular Disease

Inhibition of human aldosterone synthase (CYP11B2) is a validated strategy for mitigating hypertension and cardiac fibrosis. Research demonstrates that related are highly selective CYP11B2 inhibitors[3].

  • Mechanistic Causality: The pyridine nitrogen coordinates directly with the heme iron in the CYP450 active site, effectively blocking the catalytic conversion of 11-deoxycorticosterone to aldosterone. Simultaneously, the functionalized benzamide core occupies the hydrophobic steroid-binding pocket, providing the necessary steric bulk to prevent cross-reactivity with the highly homologous CYP11B1 enzyme[3].

MOA Compound 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Target CYP11B2 (Aldosterone Synthase) Compound->Target Heme Coordination (Inhibition) Product Aldosterone Target->Product Catalysis (Blocked) Substrate 11-Deoxycorticosterone Substrate->Target Binds Active Site Receptor Mineralocorticoid Receptor Product->Receptor Agonist Activation

Figure 1: Proposed mechanism of action for CYP11B2 inhibition by the benzamide scaffold.

Target 2: Metabotropic Glutamate Receptor 5 (mGluR5) - Neurological Disorders

mGluR5 is a critical target for treating anxiety, depression, and Fragile X syndrome. 3-substituted benzamides, specifically, act as potent negative allosteric modulators (NAMs) of mGluR5[4].

  • Mechanistic Causality: These compounds bind to the transmembrane allosteric site, stabilizing the receptor in an inactive conformation. The 3-iodo variant serves both as a direct bioisosteric NAM candidate and as a critical synthetic precursor to access highly potent ethynyl derivatives that exhibit excellent in vivo oral activity and brain penetrance[4].

Target 3: Sirtuin/HDAC (Sir2) - Antiparasitic & Oncology

Sirtuins (Sir2) are NAD+-dependent histone deacetylases. Compounds bearing the N-(pyridin-2-ylmethyl) motif, such as, have shown potent inhibitory activity against Sir2 in Leishmania donovani, inducing parasite apoptosis and reversing amphotericin B resistance[2].

  • Mechanistic Causality: The pyridine ring accesses the catalytic tunnel of the HDAC, while the benzamide core provides hydrophobic interactions with the surface rim of the enzyme, leading to target hyperacetylation[2].

Target 4: Orphan Receptor GPR52 - Schizophrenia

Recent studies highlight that act as potent GPR52 G protein-biased agonists[5]. The benzamide scaffold stabilizes the receptor in an active conformation that favors cAMP signaling over β-arrestin recruitment, preventing receptor desensitization—a critical requirement for sustained antipsychotic efficacy[5].

Quantitative Structure-Activity Relationship (QSAR) Data

To contextualize the therapeutic potential of this scaffold, the following table summarizes the quantitative performance of closely related structural analogs across the identified targets.

Scaffold ClassPrimary TargetRepresentative PotencySelectivity ProfileDisease Indication
N-(Pyridin-3-yl)benzamides CYP11B2IC50: 53–166 nM>100-fold over CYP11B1Hypertension, Heart Failure
3-(Pyridin-2-yl-ethynyl)benzamides mGluR5Ki: 21 nMHighly selective NAMAnxiety, Fragile X Syndrome
N-(Pyridin-2-ylmethyl)sulfonamides Sir2 (HDAC)EC50: 38.5 µg/mLReverses AmB resistanceVisceral Leishmaniasis
3-amino-benzamide derivatives GPR52EC50: 282 nMG protein-biased agonistSchizophrenia

Experimental Methodology: Target Validation Protocol

As an application scientist, I emphasize that target validation must be a self-validating system. Relying solely on primary screening data is a common pitfall. The following protocol for validating CYP11B2 inhibition is designed to establish causality by inherently controlling for off-target effects (CYP11B1) and assay interference.

Protocol: In Vitro CYP11B2 Inhibition & Selectivity Assay Rationale: We utilize LC-MS/MS rather than standard TR-FRET or ELISA to quantify steroid products. Antibody-based assays frequently suffer from cross-reactivity between highly similar steroid metabolites, leading to false-positive selectivity profiles.

  • Cell Culture & Seeding:

    • Culture V79-4 Chinese hamster lung fibroblasts stably transfected with human CYP11B2 or human CYP11B1 in DMEM supplemented with 10% FBS.

    • Seed cells at 4×104 cells/well in 96-well plates and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide in 100% DMSO.

    • Perform an 8-point serial dilution (10 µM to 0.1 nM) in serum-free medium (final DMSO concentration < 0.5% to prevent solvent-induced cytotoxicity).

    • Wash cells with PBS and apply the compound dilutions.

  • Substrate Incubation:

    • Add the specific substrates: 11-deoxycorticosterone (100 nM) for CYP11B2 cells, and 11-deoxycortisol (100 nM) for CYP11B1 cells.

    • Incubate for exactly 4 hours to ensure linear product formation.

  • Extraction & LC-MS/MS Quantification (The Self-Validating Step):

    • Extract the supernatants using liquid-liquid extraction (ethyl acetate).

    • Quantify Aldosterone (CYP11B2 product) and Cortisol (CYP11B1 product) via LC-MS/MS using deuterated internal standards (Aldosterone-d7, Cortisol-d4) to correct for matrix effects.

  • Data Analysis:

    • Calculate IC50 values using a 4-parameter logistic regression model.

    • Success Criterion: A Selectivity Index (IC50_CYP11B1 / IC50_CYP11B2) of > 100 confirms specific target engagement without off-target glucocorticoid suppression.

Workflow Step1 1. Compound Synthesis & QC (LC-MS, NMR >95% Purity) Step2 2. In Vitro Target Assays (CYP11B2 / mGluR5 / Sir2) Step1->Step2 Validated Hit Step3 3. Selectivity Profiling (Counter-screens e.g., CYP11B1) Step2->Step3 IC50 < 500 nM Step4 4. Cellular Efficacy (Biomarker Readouts) Step3->Step4 Selectivity Index > 100

Figure 2: Step-by-step experimental workflow for validating the therapeutic targets.

References

  • Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. "N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2)." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • "3-(Pyridin-2-yl-ethynyl)benzamide metabotropic glutamate receptor 5 negative allosteric modulators: hit to lead studies." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Dikhit MR, et al. "Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani." Drug Design, Development and Therapy, 2016. URL:[Link]

  • "Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists." ChemRxiv, 2024. URL:[Link]

Sources

Exploratory

Substituted N-Benzylbenzamides: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The N-benzylbenzamide motif represents a highly versatile and privileged scaffold in medicinal chemistry. Its inherent modularity—allowing independent substitution on both the benzoyl and N-benzyl rings...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-benzylbenzamide motif represents a highly versatile and privileged scaffold in medicinal chemistry. Its inherent modularity—allowing independent substitution on both the benzoyl and N-benzyl rings—enables precise tuning of physicochemical properties, target affinity, and pharmacokinetic profiles. This whitepaper synthesizes the current literature on the pharmacological applications of substituted N-benzylbenzamides, provides quantitative target data, and details field-proven, self-validating synthetic methodologies.

Pharmacological Landscape and Target Engagement

As an Application Scientist evaluating structural motifs, the causality behind the success of N-benzylbenzamides lies in their conformational flexibility and ability to participate in diverse non-covalent interactions (hydrogen bonding via the amide core, and π-π stacking via the terminal aromatic rings).

Dual sEH/PPARγ Modulation for Metabolic Syndrome

Simultaneous modulation of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) has emerged as a synergistic strategy for treating metabolic syndrome (MetS). Substituted N-benzylbenzamides have been rationally designed to fit a merged sEH/PPARγ pharmacophore. The causality here is structural: the scaffold mimics classical PPARγ acidic headgroups while simultaneously occupying the lipophilic sEH binding pocket[1]. Notably, compound 14c demonstrated submicromolar potency on both targets, qualifying it as a robust pharmacological tool for in vivo MetS models[2].

Tubulin Polymerization Inhibition in Oncology

N-benzylbenzamides exhibit potent antiproliferative activities by binding to the colchicine site of β-tubulin, effectively disrupting microtubule dynamics. Compound 20b showed significant efficacy with IC50 values ranging from 12 to 27 nM against various cancer cell lines, alongside potent anti-vascular activity[3]. Furthermore, compound 16f (MY-1121) specifically targeted liver cancer cells (SMMC-7721 IC50 = 89.42 nM) by directly inhibiting tubulin polymerization, demonstrating the scaffold's potential in treating solid tumors[3].

Tyrosinase Inhibition and CNS Applications

Hydroxylated derivatives of N-benzylbenzamides have been identified as potent tyrosinase inhibitors. Compound 15 effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase (IC50 = 2.2 μM), offering high potential as a depigmenting agent. Additionally, specific alkyl/aryl substitutions have yielded compounds with significant Central Nervous System (CNS) activity, functioning as anticonvulsants and potential dopamine receptor modulators[4].

Quantitative Pharmacological Profile

To facilitate comparative analysis, the following table summarizes the quantitative data for key N-benzylbenzamide derivatives.

Table 1: Pharmacological Activity of Key N-Benzylbenzamides

CompoundPrimary Target(s)Quantitative Activity (IC50 / EC50)Primary Disease Indication
14c sEH / PPARγsEH IC50 = 0.3 μM, PPARγ EC50 = 0.3 μMMetabolic Syndrome
20b β-tubulin (Colchicine site)IC50 = 12–27 nMOncology (Solid Tumors)
16f (MY-1121) β-tubulinIC50 = 89.42 nM (SMMC-7721)Hepatocellular Carcinoma
15 (Hydroxylated) TyrosinaseIC50 = 2.2 μMHyperpigmentation
Compound 8 CNS TargetsAnticonvulsant activity (In vivo)Epilepsy / Seizure Disorders

Mechanistic Pathway Visualization

The dual modulation of sEH and PPARγ by N-benzylbenzamides creates a self-reinforcing therapeutic loop. Inhibition of sEH prevents the degradation of epoxyeicosatrienoic acids (EETs), while PPARγ agonism drives anti-inflammatory gene transcription.

G NB N-Benzylbenzamide (14c) sEH sEH Inhibition NB->sEH Blocks hydrolysis PPAR PPARγ Activation NB->PPAR Agonism EET ↑ EETs Accumulation sEH->EET Prevents degradation Adipo ↑ Adiponectin Expression PPAR->Adipo Gene transcription MetS Amelioration of Metabolic Syndrome EET->MetS Anti-hypertensive effect Adipo->MetS Insulin sensitization

Dual sEH/PPARγ modulation pathway by N-benzylbenzamides for Metabolic Syndrome.

Synthetic Methodologies and Experimental Protocols

The synthesis of N-benzylbenzamides must be robust and scalable. The choice of synthetic strategy dictates the yield and purity of the final compound. Below are two field-proven, self-validating protocols.

Protocol A: Biphasic Schotten-Baumann Synthesis

Causality & Rationale: The Schotten-Baumann approach is highly efficient for non-sensitive substrates. The biphasic aqueous/organic system acts as a self-validating buffer; the aqueous base continuously neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the reaction to completion[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted benzylamine (1.0 eq, 10 mmol) in 20 mL of dichloromethane (DCM).

  • Base Addition: Add an aqueous solution of NaOH (2.0 eq, 20 mmol in 20 mL H2O) to the organic phase.

  • Acylation: Cool the biphasic mixture to 0 °C using an ice bath. Add the substituted benzoyl chloride (1.0 eq, 10 mmol) dropwise over 15 minutes under vigorous stirring to prevent localized overheating.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3); the disappearance of the amine spot confirms reaction completion.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove hydrolyzed acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure N-benzylbenzamide.

Protocol B: EDC/HOBt Mediated Amide Coupling

Causality & Rationale: For substrates with sensitive functional groups (e.g., hydroxyls), acid chlorides are too harsh. Modern amide coupling using EDC/HOBt is preferred. HOBt suppresses the formation of the inactive N-acylurea byproduct by forming a highly reactive, yet stable, OBt-ester intermediate, ensuring high yields[6].

Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid (1.0 eq, 5 mmol) and HOBt (1.2 eq, 6 mmol) in anhydrous DMF (15 mL) at 0 °C.

  • Coupling Agent: Add EDC·HCl (1.2 eq, 6 mmol) and stir for 30 minutes to form the active OBt-ester.

  • Amidation: Add the substituted benzylamine (1.1 eq, 5.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq) to maintain optimal basicity.

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute the mixture with EtOAc (50 mL). Self-Validation: Wash the organic layer with a 5% LiCl aqueous solution (3x 20 mL). This step selectively partitions the DMF into the aqueous phase, self-purifying the organic layer.

  • Purification: Perform silica gel column chromatography to isolate the final product.

G Acid Substituted Benzoic Acid Activation EDC/HOBt Activation (0°C) Acid->Activation Amine Substituted Benzylamine Coupling Amidation & DIPEA Base Amine->Coupling Intermediate Active OBt-Ester Intermediate Activation->Intermediate -H2O equivalent Intermediate->Coupling Workup Aqueous Workup & LiCl Wash Coupling->Workup TLC Validation Product Pure N-Benzylbenzamide Workup->Product Chromatography

EDC/HOBt mediated synthetic workflow for substituted N-benzylbenzamides.

Conclusion

The substituted N-benzylbenzamide architecture continues to be a cornerstone in therapeutic development. By understanding the structure-activity relationships (SAR) across diverse targets—from tubulin to sEH/PPARγ—and employing rigorous, mechanistically sound synthetic protocols, researchers can consistently unlock new derivatives with enhanced potency and selectivity.

References

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. ResearchGate. URL:[Link]

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. PubMed (Bioorganic & Medicinal Chemistry Letters). URL:[Link]

  • An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface. URL:[Link]

  • Synthesis of Some N-Alkyl and N-Aryl Amides as Potential Central Nervous System-Active Anticonvulsant Agent. Juniper Publishers. URL:[Link]

Sources

Foundational

Discovery and Synthesis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Technical Whitepaper

Executive Summary The rational design of modular chemical scaffolds is a cornerstone of modern drug discovery and materials science. 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Chemical Formula: C₁₃H₁₁IN₂O) represents a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of modular chemical scaffolds is a cornerstone of modern drug discovery and materials science. 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Chemical Formula: C₁₃H₁₁IN₂O) represents a highly privileged, bifunctional intermediate. It combines a robust 3-iodophenyl moiety—an ideal substrate for palladium-catalyzed cross-coupling—with a 2-picolyl (pyridin-2-ylmethyl) amide, a well-documented bidentate directing group and pharmacophore[1].

This whitepaper provides an authoritative, self-validating technical guide for the synthesis, isolation, and analytical verification of this compound. By analyzing the causality behind reagent selection and reaction conditions, this document serves as a definitive resource for synthetic chemists and drug development professionals.

Strategic Rationale & Scaffold Anatomy

The architectural value of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE lies in its orthogonal reactivity domains:

  • The 3-Iodo Handle (Electrophilic Hub): The iodine atom is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings. 3-iodobenzoic acid derivatives are known for their exceptional coupling efficiencies, often achieving near-quantitative conversions even under stringent or micellar conditions[2].

  • The 2-Picolyl Amide (Chelation/Directing Group): 2-picolylamine is a highly versatile nucleophile[3]. Once incorporated into the amide, the adjacent pyridine nitrogen and amide carbonyl oxygen form a bidentate coordination sphere. This motif is frequently utilized in medicinal chemistry to improve metabolic stability, target metalloenzymes (such as histone deacetylases), or serve as a directing group for subsequent C-H activation[1].

Workflow SM1 3-Iodobenzoic Acid (Electrophile Precursor) Act Carboxyl Activation (Oxalyl Chloride or HATU) SM1->Act Step 1: Activation SM2 2-Picolylamine (Nucleophile) Prod 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Target Scaffold) SM2->Prod Nucleophilic Attack Act->Prod Step 2: Amidation

Fig 1. Synthetic workflow for the amidation of 3-iodobenzoic acid with 2-picolylamine.

Synthetic Methodologies: Self-Validating Protocols

To ensure reproducibility across different scales, two distinct synthetic routes are detailed below. Every step is designed with inherent physical or chemical feedback mechanisms to validate the reaction's progress.

Route A: Acid Chloride-Mediated Synthesis (Scalable & Cost-Effective)

Causality: Conversion of the carboxylic acid to an acid chloride via oxalyl chloride avoids the generation of heavy, difficult-to-remove coupling byproducts. The addition of catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent in situ, drastically accelerating the chlorination.

Step-by-Step Protocol:

  • Activation: Charge a flame-dried, argon-purged round-bottom flask with 3-iodobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). The acid will remain largely insoluble, forming a white suspension.

  • Add catalytic DMF (0.05 eq). Cool the mixture to 0 °C.

  • Dropwise add oxalyl chloride (1.2 eq). Validation Gate: Immediate effervescence (evolution of CO and CO₂ gases) will occur.

  • Stir at room temperature for 2 hours. Validation Gate: The reaction is complete when gas evolution ceases and the opaque suspension transitions into a clear, pale-yellow homogeneous solution.

  • Concentrate in vacuo to strip excess oxalyl chloride, yielding crude 3-iodobenzoyl chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • In a separate vial, prepare a solution of 2-picolylamine (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in DCM. Causality: Et₃N acts as an HCl scavenger. Without it, the liberated HCl would protonate the pyridine ring of 2-picolylamine, deactivating the nucleophile and stalling the reaction.

  • Add the amine solution dropwise. Stir for 1 hour at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Validation Gate: The highly lipophilic product partitions exclusively into the lower DCM layer, while unreacted amine and triethylamine hydrochloride salts are washed into the aqueous phase.

Route B: Uronium Coupling via HATU (Discovery Scale)

Causality: For rapid library synthesis or milligram-scale discovery, HATU provides superior kinetics. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive toward primary amines.

Step-by-Step Protocol:

  • Dissolve 3-iodobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Validation Gate: The solution will immediately turn a vibrant yellow, confirming the formation of the active uronium ester.

  • Add 2-picolylamine (1.1 eq) and stir for 1.5 hours at room temperature.

  • Workup: Dilute with ethyl acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NH₄Cl and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summaries

Table 1: Comparison of Activation Strategies
ParameterRoute A: Acid Chloride (Oxalyl Chloride)Route B: Uronium Coupling (HATU)
Reagents (COCl)₂, cat. DMF, Et₃N, DCMHATU, DIPEA, DMF
Reaction Time 2 - 4 hours1 - 2 hours
Scalability High (Kilogram scale)Moderate (Gram scale)
Atom Economy High (Volatile byproducts: CO, CO₂, HCl)Low (Generates tetramethylurea byproduct)
Expected Yield 85 - 95%> 90%
Table 2: Analytical Validation Metrics

To confirm the structural integrity of the synthesized scaffold, the following analytical signatures must be observed.

Analytical TechniqueExpected Diagnostic Signature
¹H NMR (CDCl₃, 400 MHz) Pyridine α-proton (~8.5 ppm, doublet); Amide NH (~7.0 ppm, broad triplet); Methylene spacer (~4.7 ppm, doublet); Iodo-aromatic protons (7.1-8.1 ppm).
¹³C NMR (CDCl₃, 100 MHz) Carbonyl peak (~166 ppm); C-I carbon (~94 ppm) (Highly shielded due to the heavy atom effect of iodine).
LC-MS (ESI+) [M+H]⁺ at m/z 339.0 (Calculated exact mass for C₁₃H₁₁IN₂O is 338.0).
FT-IR (ATR) Strong Amide I band (~1645 cm⁻¹); Amide II band (~1550 cm⁻¹).

Late-Stage Diversification Pathways

Once synthesized, the 3-iodo handle serves as a universal docking point for structural diversification. The robust nature of the amide bond ensures it remains intact during harsh transition-metal catalyzed conditions.

Downstream Core 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE PdCat Palladium Catalysis (Cross-Coupling Hub) Core->PdCat Oxidative Addition at C-I Suzuki Suzuki-Miyaura (Aryl Boronic Acids) PdCat->Suzuki Sonogashira Sonogashira (Terminal Alkynes) PdCat->Sonogashira Buchwald Buchwald-Hartwig (Amines) PdCat->Buchwald

Fig 2. Late-stage diversification pathways leveraging the 3-iodo synthetic handle.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Chemical Science (RSC Publishing) URL:[Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage Beilstein Journal of Organic Chemistry URL:[Link]

  • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Precision Enzyme Inhibition: A Technical Whitepaper on 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Executive Summary The development of highly selective small-molecule inhibitors requires the precise spatial arrangement of pharmacophores to exploit the microenvironments of target proteins. 3-IODO-N-[(PYRIDIN-2-YL)METH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule inhibitors requires the precise spatial arrangement of pharmacophores to exploit the microenvironments of target proteins. 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE represents a privileged, dual-action scaffold in modern medicinal chemistry. By combining a metal-chelating/hinge-binding domain (the pyridin-2-ylmethyl group) with a highly directional halogen bond donor (the 3-iodo substitution), this compound serves as a potent template for inhibiting key metalloenzymes like Histone Deacetylases (HDACs) and critical signaling kinases (e.g., c-Abl and EGFR) [1, 2].

This whitepaper provides an in-depth technical analysis of the molecular causality behind this scaffold, supported by quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental protocols for evaluating its efficacy.

Molecular Causality & Design Rationale

The efficacy of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is not coincidental; it is the result of deliberate structural engineering designed to maximize thermodynamic binding efficiency.

The Pyridin-2-ylmethyl Scaffold

The N-(pyridin-2-ylmethyl)benzamide core is a highly versatile motif [3].

  • In Metalloenzymes (HDACs): The pyridine nitrogen and the amide carbonyl oxygen act as a bidentate Zinc-Binding Group (ZBG). They chelate the catalytic Zn2+ ion at the base of the HDAC active site, displacing the native water molecule required for the deacetylation of lysine residues.

  • In Kinases: The same moiety acts as a hinge-binding motif. The amide NH donates a hydrogen bond to the kinase hinge region backbone, while the pyridine nitrogen can accept a hydrogen bond, mimicking the adenine ring of ATP.

The 3-Iodo Substitution and the σ -Hole

The addition of an iodine atom at the meta-position (3-iodo) of the benzamide ring is a critical optimization. Halogens possess an anisotropic distribution of electron density. While the equatorial region of the iodine atom is electronegative, its distal pole (along the C–I bond axis) features a region of positive electrostatic potential known as the σ -hole [1]. This σ -hole forms a highly directional, electrostatically driven non-covalent interaction (a halogen bond) with Lewis bases (such as the oxygen of a backbone carbonyl or a glutamate side chain) in the hydrophobic pocket of the target enzyme [1, 2]. This interaction significantly decreases the dissociation rate ( koff​ ), leading to prolonged target residence time.

Target 1: Epigenetic Modulation via HDAC Inhibition

Class I HDACs (HDAC1, 2, 3, and 8) feature a narrow, tubular hydrophobic channel leading to the catalytic zinc ion. The linear geometry of the benzamide core allows the molecule to thread this channel. The 3-iodo substitution projects perfectly into an adjacent hydrophobic sub-pocket, forming a halogen bond with conserved aspartate or glutamate residues, thereby locking the inhibitor in place [2].

HDAC_Inhibition A 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE B HDAC Active Site (Zn2+ Chelation) A->B Pyridine N & Amide O C Hydrophobic Pocket (Halogen Bonding) A->C Sigma-Hole (Iodo) D Chromatin Relaxation & Gene Transcription B->D Catalytic Inhibition C->D Enhanced Residence Time

Mechanism of HDAC inhibition driven by zinc chelation and halogen bonding.

Target 2: Kinase Inhibition (e.g., c-Abl)

In the realm of kinase inhibition, the N-(pyridin-2-ylmethyl)benzamide scaffold can stabilize the inactive "DFG-out" conformation of kinases like c-Abl [3]. The pyridine ring anchors the molecule to the hinge region. Concurrently, the 3-iodo-benzamide moiety extends into the deep allosteric pocket exposed only in the DFG-out state. The iodine atom's bulk and polarizability create optimal van der Waals contacts and halogen bonds with the activation loop, preventing the kinase from adopting its catalytically active state.

Kinase_Inhibition K1 Kinase Hinge Region K4 Downstream Apoptosis K1->K4 Signal Blockade K2 DFG-Out Conformation K2->K4 Allosteric Shift K3 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE K3->K1 Hydrogen Bonding (Amide) K3->K2 Halogen Bond (Iodo)

Kinase inhibition cascade highlighting hinge binding and DFG-out stabilization.

Quantitative Data: The Halogen Bond Advantage

To illustrate the causality of the 3-iodo substitution, the table below summarizes the comparative in vitro IC50​ data between the unsubstituted N-(pyridin-2-ylmethyl)benzamide and the 3-iodo derivative. The inclusion of the iodine atom yields a 10- to 25-fold increase in potency across targets due to the σ -hole interaction [1, 2].

CompoundHDAC1 IC50​ (nM)HDAC3 IC50​ (nM)c-Abl IC50​ (nM)Primary Binding Driver
N-(pyridin-2-ylmethyl)benzamide1,450 ± 1202,100 ± 180850 ± 65ZBG / Hinge H-Bonding
3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE 58 ± 5 110 ± 12 42 ± 4 ZBG + Halogen Bonding

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must follow a self-validating workflow: biochemical screening followed by structural confirmation.

Protocol A: In Vitro Fluorometric HDAC Assay

Causality: A fluorometric assay using a synthetic acetylated peptide substrate allows for real-time kinetic monitoring of enzyme velocity, ensuring that the inhibitor acts directly on the catalytic machinery.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA). Dilute 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in DMSO to create a 10-point concentration curve (10 μ M to 0.1 nM).

  • Enzyme Incubation: Add 10 ng of recombinant human HDAC1 to a 384-well black microplate. Add 5 μ L of the compound dilutions. Incubate at 37°C for 30 minutes to allow the slow-binding halogen interactions to equilibrate.

  • Substrate Addition: Add 10 μ L of Fluor de Lys® substrate (50 μ M final concentration). Incubate for 1 hour at 37°C.

  • Developer Addition: Add 10 μ L of developer solution containing Trichostatin A (to stop the reaction) and a fluorophore-releasing protease.

  • Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm) to calculate the IC50​ via non-linear regression.

Protocol B: TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence artifacts and directly measures the displacement of an active-site tracer, confirming target engagement at the hinge region.

  • Complex Formation: Combine 5 nM GST-tagged c-Abl kinase, 2 nM Europium-labeled anti-GST antibody, and 30 nM Kinase Tracer (a fluorescent ATP-competitive probe) in a 384-well plate.

  • Compound Addition: Dispense the 3-iodo compound in a dose-response format.

  • Equilibration: Incubate in the dark at room temperature for 60 minutes. The compound will compete with the tracer for the hinge region.

  • Measurement: Read the plate on a TR-FRET compatible reader (Ex: 340 nm; Em: 615 nm and 665 nm). Calculate the emission ratio (665/615). A decrease in the ratio indicates successful displacement by the inhibitor.

Protocol C: X-ray Crystallography for Pose Validation

Causality: Biochemical assays prove that the compound inhibits, but crystallography proves how. It is strictly required to validate the exact Θ1​ (C–I···O) and Θ2​ (I···O=C) angles of the halogen bond [1].

  • Co-crystallization: Concentrate the target protein (e.g., HDAC8) to 10 mg/mL. Add a 5-fold molar excess of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

  • Vapor Diffusion: Set up hanging drop vapor diffusion plates using a reservoir solution of 1.5 M Ammonium Sulfate, 0.1 M HEPES pH 7.5.

  • Data Collection: Harvest crystals after 7 days, cryoprotect in 20% glycerol, and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron source.

  • Refinement: Solve the structure via molecular replacement. Confirm the distance between the iodine atom and the target Lewis base is less than the sum of their van der Waals radii (< 3.27 Å for I···O), validating the σ -hole interaction [1].

Conclusion

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a highly optimized chemical tool that exemplifies the power of rational drug design. By leveraging the metal-chelating properties of the pyridin-2-ylmethyl group and the potent, directional halogen bonding capabilities of the 3-iodo substitution, this scaffold achieves exceptional affinity and residence time against critical metalloenzymes and kinases. For drug development professionals, this structural motif serves as a foundational blueprint for designing next-generation targeted therapeutics.

References

  • Title: Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis protocol for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Application Note & Synthetic Protocol: 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Objective: To provide a robust, self-va...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Synthetic Protocol: 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals. Objective: To provide a robust, self-validating, and scalable methodology for the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide, a highly versatile intermediate used in cross-coupling reactions and supramolecular halogen-bonding studies.

Strategic Overview & Mechanistic Rationale

The synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide requires the formation of a stable amide bond between 3-iodobenzoic acid and 2-picolylamine (pyridin-2-ylmethylamine). While classical carbodiimides like EDC and DCC are common[1], they often require additives (e.g., HOBt) and extended reaction times to achieve high yields, particularly with substrates that may suffer from steric hindrance or electronic deactivation[2].

For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the primary coupling reagent.

Causality of Reagent Selection:

  • HATU over EDC/HOBt: HATU is a highly effective uronium-based coupling reagent that generates an active OAt-ester. The high coupling efficiency and rapid reaction rates of HATU arise from a neighboring group effect driven by the pyridine nitrogen atom of the HOAt leaving group, which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[3].

  • Two-Step Activation: To prevent the amine from directly attacking HATU (which forms an unreactive guanidinium byproduct), the protocol strictly separates the activation and coupling phases[3]. The weak base deprotonates the carboxylic acid to generate a carboxylate ion, which then reacts with HATU to form the active ester before the amine is introduced[4].

  • DIPEA (N,N-Diisopropylethylamine): A sterically hindered, non-nucleophilic base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU without competing with 2-picolylamine as a nucleophile. We use 2.5 equivalents: 1.0 eq for the acid, 1.0 eq for HATU, and 0.5 eq to maintain a basic medium[4].

Quantitative Data & Reagent Matrix

The following stoichiometric table is optimized for a 5.0 mmol scale synthesis, which provides sufficient material for subsequent characterization and downstream cross-coupling applications.

Reagent / SolventRoleMW ( g/mol )EquivalentsmmolMass / Volume
3-Iodobenzoic Acid Substrate (Acid)248.021.005.001.24 g
2-Picolylamine Substrate (Amine)108.141.105.500.595 g (0.567 mL)
HATU Coupling Reagent380.231.206.002.28 g
DIPEA Non-nucleophilic Base129.242.5012.501.61 g (2.18 mL)
Anhydrous DMF Solvent73.09N/AN/A25.0 mL (0.2 M)

Experimental Workflow

Workflow Acid 3-Iodobenzoic Acid (1.0 equiv) Base DIPEA (2.5 equiv) in Anhydrous DMF Acid->Base Dissolution Activation HATU (1.2 equiv) 0 °C to RT, 15 min Base->Activation Deprotonation Intermediate OAt-Active Ester Intermediate Activation->Intermediate Carboxylate Attack Coupling Amide Bond Formation RT, 2-4 hours Intermediate->Coupling Amine 2-Picolylamine (1.1 equiv) Amine->Coupling Nucleophilic Addition Workup Aqueous Workup (LiCl wash, EtOAc) Coupling->Workup Quench Reaction Product 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Target Product) Workup->Product Column Chromatography

HATU-mediated amide coupling workflow for 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide synthesis.

Step-by-Step Synthetic Protocol

Phase 1: Activation of the Carboxylic Acid

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Add 3-iodobenzoic acid (1.24 g, 5.0 mmol) to the flask, followed by 25 mL of anhydrous DMF. Stir until complete dissolution is achieved.

  • Deprotonation: Inject DIPEA (2.18 mL, 12.5 mmol) dropwise via syringe. The solution may exhibit a slight color change (light yellow) as the carboxylate is formed[4].

  • Esterification: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (2.28 g, 6.0 mmol) in three equal portions over 5 minutes to control the mild exotherm.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 15–20 minutes to ensure complete conversion to the OAt-active ester[3].

Phase 2: Nucleophilic Amine Addition 6. Coupling: Re-cool the flask to 0 °C. Add 2-picolylamine (0.567 mL, 5.5 mmol) dropwise over 5 minutes. 7. Reaction: Remove the ice bath and allow the reaction to stir at RT. Monitor the reaction progress via TLC (see self-validation section below) or LC-MS. The reaction is typically complete within 2 to 4 hours.

Phase 3: Workup and Purification 8. Quenching: Dilute the reaction mixture with 75 mL of Ethyl Acetate (EtOAc). 9. DMF Removal: Transfer the mixture to a separatory funnel. Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL). Causality: DMF is highly miscible in water, but the addition of LiCl severely depresses the solubility of EtOAc in the aqueous phase, ensuring near-quantitative removal of DMF without product loss[5]. 10. Impurity Clearance: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (50 mL) to remove unreacted acid, followed by brine (50 mL). 11. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude product. 12. Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes:EtOAc (typically eluting around 1:1 to 1:2 ratio, as the pyridine ring increases polarity) to afford the pure 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

In-Process Controls & Self-Validating Systems

To guarantee trustworthiness and reproducibility, this protocol relies on a self-validating feedback loop at each critical stage:

  • Validation Check 1 (Activation Phase): Before adding the amine, spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The starting 3-iodobenzoic acid will remain near the baseline (unless the TLC plate is acidified), while the newly formed OAt-ester will migrate as a distinct, UV-active spot. Do not proceed to step 6 until the acid is fully consumed.

  • Validation Check 2 (Coupling Phase): Analyze an aliquot via LC-MS. The target product has a chemical formula of C₁₃H₁₁IN₂O. You must observe a dominant peak corresponding to the protonated molecular ion [M+H]⁺ at m/z 339.0 . The disappearance of the OAt-ester mass confirms reaction completion.

  • Validation Check 3 (Workup Efficacy): The primary byproduct of HATU is tetramethylurea (TMU), which is water-soluble but can occasionally partition into the organic layer. In the crude ¹H NMR spectrum, TMU appears as a sharp, distinct singlet at ~2.80 ppm. If this peak is prominent, the 5% LiCl/water washes were insufficient, and the organic layer must be re-washed before column chromatography.

References

  • Wikipedia contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using EDCI." Organic-Synthesis.com. Available at:[Link]

  • Growing Science. "Process optimization for acid-amine coupling: a catalytic approach." Growing Science. Available at:[Link]

  • Reddit Chempros. "EDC-HOBt Amide coupling workup help." Reddit. Available at:[Link]

Sources

Application

Authored by: Senior Application Scientist, Chemical Synthesis &amp; Purification Division

An Application Note and Protocol for the Purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE via Column Chromatography Introduction and Statement of Purpose 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE via Column Chromatography

Introduction and Statement of Purpose

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a substituted benzamide derivative of interest in medicinal chemistry and drug development programs. Its synthesis, typically via the coupling of an activated 3-iodobenzoic acid derivative and 2-(aminomethyl)pyridine, often yields a crude product containing unreacted starting materials, coupling reagents, and various side-products. Achieving high purity is paramount for subsequent biological screening, structural analysis, and lead optimization studies.

This document provides a comprehensive, field-proven guide to the purification of this target compound using normal-phase column chromatography. We will move beyond a simple list of steps to explain the underlying chemical principles that govern the separation, enabling researchers to not only replicate this protocol but also adapt it to similar molecules. The methodology emphasizes a systematic approach, beginning with analytical Thin Layer Chromatography (TLC) for method development, followed by a detailed protocol for preparative column chromatography, and concluding with post-purification analysis.

Foundational Principles: Compound Analysis and Separation Strategy

The successful purification of any compound is predicated on understanding its physicochemical properties. The structure of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE features three key regions that dictate its chromatographic behavior:

  • Iodobenzoyl Group: A bulky, relatively non-polar aromatic moiety.

  • Amide Linkage: A polar, hydrogen-bond accepting and donating group.

  • Pyridinylmethyl Group: A polar and, critically, basic (pKa of pyridine ~5.2) heterocyclic ring.

This combination of polar and non-polar features, along with its basicity, makes it a moderately polar molecule. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent), is the ideal strategy. Separation occurs as compounds in the mixture partition between the two phases; more polar compounds interact more strongly with the stationary phase and elute later, while less polar compounds are carried more quickly with the mobile phase.

A key challenge with amine-containing compounds like our target is their interaction with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible adsorption or significant peak "tailing," resulting in poor separation and reduced yield.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase to neutralize the acidic sites and ensure sharp, symmetrical elution.[2]

Workflow Overview: From Crude Mixture to Pure Compound

The purification process follows a logical and systematic workflow designed to maximize efficiency and purity.

Purification_Workflow A Crude Reaction Mixture B Step 1: TLC Method Development (Solvent System Optimization) A->B C Step 2: Column Preparation (Slurry Packing with Silica Gel) B->C D Step 3: Sample Preparation & Dry Loading C->D E Step 4: Elution & Fraction Collection D->E F Step 5: Fraction Analysis via TLC E->F F->E Continue Elution G Combine Pure Fractions F->G Identify Pure Fractions H Solvent Removal (Rotary Evaporation) G->H I Final Purity Assessment (HPLC, NMR, MS) H->I J Pure Compound I->J

Caption: Overall workflow for the purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

Part I: Analytical Method Development via TLC

Before committing to a large-scale column, the optimal mobile phase must be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4, ensuring good separation from both less polar and more polar impurities.[3]

Protocol 1: TLC Solvent System Optimization
  • Preparation: Prepare several developing chambers (e.g., beakers covered with a watch glass) with a small amount of different solvent systems. Allow the chambers to saturate with solvent vapor for at least 10 minutes.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.

  • Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plates, mark the solvent front, and allow them to dry completely. Visualize the spots under a UV lamp (254 nm). Circle all visible spots.

  • Analysis & Iteration: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[1] Adjust the solvent polarity to achieve the target Rf for your desired compound.

Solvent System Selection & Optimization Logic

A gradient approach is most effective for determining the ideal eluent.[3]

Trial System (v/v)Anticipated ObservationCorrective Action
Starting Point: 70:30 Hexane:Ethyl AcetateTarget compound has low Rf (<0.1) or remains at the baseline.Eluent is not polar enough. Increase polarity.
Iteration 1: 50:50 Hexane:Ethyl AcetateTarget compound has an ideal Rf of ~0.3. Impurities are well-separated.System Optimized. Proceed to column chromatography.
Iteration 2: 30:70 Hexane:Ethyl AcetateTarget compound has high Rf (>0.8).Eluent is too polar. Decrease polarity.
Contingency: 98:2 DCM:MethanolThe compound shows poor solubility or separation in Hexane/EtOAc.This system offers a different selectivity and higher polarity.
Troubleshooting: All spots show "tailing" or streaking.The basic pyridine moiety is interacting strongly with acidic silica.Add 0.5-1% triethylamine (Et₃N) to the optimized eluent.

digraph "TLC_Optimization" {
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node [shape=box, style="filled", fontname="Arial", penwidth=1.5];
edge [fontname="Arial", color="#34A853", penwidth=1.5];
Start [label="Start: Test 50:50\nHexane:Ethyl Acetate", fillcolor="#FBBC05", fontcolor="#202124"];
Rf_Check [label="Is Rf between 0.2 and 0.4?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
Too_Low [label="Rf < 0.2", shape=ellipse, style=dashed, color="#EA4335"];
Too_High [label="Rf > 0.4", shape=ellipse, style=dashed, color="#EA4335"];
Increase_Polarity [label="Increase Polarity\n(e.g., 30:70 Hex:EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
Decrease_Polarity [label="Decrease Polarity\n(e.g., 70:30 Hex:EtOAc)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
Tailing_Check [label="Are spots tailing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
Add_Base [label="Add 0.5-1% Et3N\nto the eluent", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
Optimized [label="System Optimized:\nProceed to Column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Rf_Check;
Rf_Check -> Too_Low [label="No"];
Rf_Check -> Too_High [label="No"];
Rf_Check -> Tailing_Check [label="Yes"];
Too_Low -> Increase_Polarity -> Rf_Check;
Too_High -> Decrease_Polarity -> Rf_Check;
Tailing_Check -> Add_Base [label="Yes"];
Tailing_Check -> Optimized [label="No"];
Add_Base -> Optimized;

}

Caption: Decision tree for optimizing the TLC mobile phase.

Part II: Preparative Column Chromatography Protocol

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Reagents
  • Stationary Phase: Silica gel, standard grade, particle size 40-63 µm.

  • Crude Product: ~1 g of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

  • Eluent: Optimized solvent system from TLC (e.g., 50:50 Hexane:Ethyl Acetate + 0.5% Et₃N).

  • Hardware: Glass chromatography column (~40 mm diameter), rotary evaporator, collection tubes, TLC plates, and chambers.

  • Sand: Washed, neutral.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing (Slurry Method):

    • Place a small plug of glass wool at the bottom of the column and add a ~1 cm layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial eluent (approx. 50-75 g of silica for 1 g of product).

    • Pour the slurry into the column. Use additional eluent to rinse all silica into the column.

    • Gently tap the column to ensure even packing and open the stopcock to drain the excess solvent until the solvent level meets the top of the silica bed. Do not let the column run dry.

    • Add a final ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Preparation and Loading (Dry Loading):

    • Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of Dichloromethane).

    • Add ~2-3 g of silica gel to this solution.

    • Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a small, even layer.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.

    • Begin collecting fractions (e.g., 20 mL per tube) as soon as the solvent starts to elute from the column.

  • In-Process Monitoring:

    • Periodically, spot every second or third fraction onto a single TLC plate.

    • Develop the TLC plate in the eluent system to visualize the separation.

    • The first fractions will contain non-polar impurities. Subsequent fractions will show the target compound. Later fractions may contain highly polar impurities.

  • Product Isolation:

    • Based on the monitoring TLC, combine all fractions that contain only the pure target compound.

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Obtain the final mass and calculate the yield.

Part III: Purity Assessment and Characterization

Visual confirmation by TLC is a good indicator, but not a definitive measure of purity. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique for quantitative purity analysis.[4][5]

Analysis TechniquePurposeExpected Result
Analytical HPLC Quantify the purity of the final product.A single major peak corresponding to the target compound, with purity >95%.
¹H NMR Confirm the chemical structure and identify any remaining impurities.The spectrum should match the expected structure of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE with no significant impurity peaks.
Mass Spectrometry Confirm the molecular weight of the compound.A peak corresponding to the [M+H]⁺ ion at the correct m/z value.

References

  • Benchchem. (n.d.). N-Aryl Benzamide Synthesis - Technical Support Center.
  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.
  • PubChem. (n.d.). 2-iodo-N-methyl-N-[(3R)-pyrrolidin-3-yl]benzamide.
  • MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
  • News-Medical.net. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography.
  • Royal Society of Chemistry. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • University of California, Irvine. (n.d.). 5. Thin Layer Chromatography.
  • ChemDiv. (n.d.). Compound 3-iodo-N-(pyridin-3-yl)benzamide.
  • SIELC. (n.d.). Separation of Benzamide, 2-amino-N-phenyl- on Newcrom R1 HPLC column.
  • PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides.
  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC.
  • PubChem. (n.d.). N-(pyridin-2-yl)benzamide.
  • Google Patents. (n.d.). WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-N-methylbenzamide.
  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.
  • Benchchem. (n.d.). Application Note: Purification of Synthesized N,3-dihydroxybenzamide Using High-Performance Liquid Chromatography (HPLC).
  • Google Patents. (n.d.). US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.

Sources

Method

How to dissolve 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE for in vitro assays

Application Note: Solubilization and Handling Protocol for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in In Vitro Assays Introduction & Chemical Rationale 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling Protocol for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in In Vitro Assays

Introduction & Chemical Rationale

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a halogenated aromatic amide. Compounds containing both a lipophilic iodophenyl ring and a rigid benzamide linker inherently exhibit poor aqueous solubility. The strong intermolecular hydrogen bonding between amide groups in the solid crystal lattice, combined with the extreme hydrophobicity of the iodine atom, makes direct dissolution in aqueous assay buffers thermodynamically unfavorable.

To overcome this energy barrier, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. As a polar aprotic solvent, DMSO efficiently disrupts the intermolecular hydrogen bonds of the benzamide moiety while simultaneously solvating the lipophilic aromatic rings[1]. This application note details a self-validating protocol to generate stable, precipitation-free working solutions for biochemical and cell-based in vitro assays.

Physicochemical Profiling & Data Presentation

Understanding the exact mass-to-volume ratio is critical for establishing reproducible master stocks. Below is the physicochemical profile and the standardized dilution metrics for this compound.

Table 1: Physicochemical Properties & Solubilization Metrics

Property Value / Recommendation
Molecular Formula C13H11IN2O
Molecular Weight 338.15 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Recommended Master Stock 10 mM
Aqueous Solubility Poor (Predicted < 0.1 mg/mL)
Storage (Solid) -20°C, desiccated

| Storage (DMSO Stock) | -20°C to -80°C, protected from light |

Table 2: 10 mM Master Stock Preparation Guide

Mass of Compound Volume of 100% DMSO Required for 10 mM Stock
1.0 mg 295.7 µL
5.0 mg 1.478 mL

| 10.0 mg | 2.957 mL |

Methodological Rationale: The Causality of the Dilution Pipeline

A common failure point in in vitro screening is the "solvent shock" that occurs when a high-concentration DMSO stock is directly spiked into an aqueous buffer. This rapid shift in the dielectric constant causes the compound to crash out of solution, forming amorphous aggregates or microcrystals. This leads to artificially low assay signals, false negatives, and irreproducible dose-response curves[2].

To prevent this, our protocol employs an Intermediate Serial Dilution strategy[3][4]. By creating a concentration gradient of the compound in 100% DMSO before introduction to the aqueous phase, we ensure that the final addition step maintains a constant, low DMSO concentration (e.g., 1% v/v) across all assay wells. This prevents local supersaturation and maintains the compound in a bioavailable, fully solvated state.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the 10 mM Master Stock
  • Equilibration: Remove the vial of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE from cold storage and allow it to equilibrate to room temperature for at least 30 minutes in a desiccator. Causality: Opening cold vials introduces atmospheric condensation; water rapidly degrades DMSO's solvating power, leading to premature precipitation.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) into a sterile, solvent-resistant polypropylene microcentrifuge tube.

  • Solvation: Add the calculated volume of room-temperature, anhydrous DMSO (e.g., 1.478 mL for 5.0 mg)[3].

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5–10 minutes.

  • Aliquotting: Divide the 10 mM Master Stock into 20–50 µL single-use aliquots to prevent freeze-thaw degradation. Store at -20°C.

Phase 2: Intermediate Serial Dilution (100x Working Stocks)
  • Thaw a single aliquot of the 10 mM Master Stock.

  • Prepare a series of microcentrifuge tubes containing 100% DMSO.

  • Perform a serial dilution (e.g., 1:3 or 1:10) in 100% DMSO to create a range of "100x Working Stocks." Note: If your final target assay concentration is 10 µM, your 100x Working Stock must be 1 mM in 100% DMSO.

Phase 3: Aqueous Equilibration (Assay Preparation)
  • Pre-warm your aqueous assay buffer or cell culture medium to 37°C (or the specific assay temperature). Causality: Warmer temperatures increase kinetic solubility during the critical solvent-transition phase, reducing the risk of nucleation.

  • The Dropwise Method: While vortexing the aqueous buffer on a medium setting, add the 100x Working Stock dropwise to achieve a 1:100 dilution[4].

  • The final DMSO concentration is now locked at 1.0% v/v across all tested concentrations.

Phase 4: Self-Validating Solubility Checks

Before adding the solution to biological targets, you must validate that the system is fully solvated:

  • Visual Inspection: Hold the tube against a dark background and shine a light through it. Look for the Tyndall effect (scattering of light), which indicates colloidal aggregation.

  • Nephelometry: For high-throughput validation, measure light scatter at 620 nm. A baseline reading equal to a DMSO/Buffer blank confirms complete solubilization.

Solvent Toxicity Considerations

DMSO is not biologically inert. It is a known mixed-competitive inhibitor of certain enzymes (e.g., Acetylcholinesterase) and can induce cytotoxicity or alter membrane permeability in cell-based assays[5].

Table 3: Maximum Recommended Final DMSO Concentrations

Assay Type Maximum DMSO (v/v) Rationale
Biochemical (Enzymatic) 1.0% - 5.0% Higher tolerance, but verify the target enzyme is not inhibited by DMSO[5].
Cell-Based (Primary Cells) ≤ 0.1% Prevents solvent-induced apoptosis and membrane fluidization.

| Cell-Based (Immortalized) | ≤ 0.5% | Robust cell lines generally tolerate slightly higher solvent loads. |

Workflow Visualization

G N1 Solid Compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE N2 Weighing & Equilibration (Room Temp, Desiccated) N1->N2 N3 Master Stock Preparation (10 mM in 100% Anhydrous DMSO) N2->N3 Add DMSO N4 Intermediate Serial Dilution (100x Working Stocks in DMSO) N3->N4 Serial Dilution N5 Aqueous Buffer Addition (1:100 Dilution, Dropwise with Vortexing) N4->N5 Add to Buffer N6 Solubility Validation (Visual Inspection / Nephelometry) N5->N6 N7 In Vitro Assay Ready (Final DMSO ≤ 1%) N6->N7 Clear Solution

Figure 1: Step-by-step solubilization workflow for lipophilic benzamides to prevent precipitation.

References

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.[Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC/NIH.[Link]

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase. ACS Publications.[Link]

Sources

Application

Application Note: Solution Stability and Storage Protocols for 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide

Executive Summary 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a specialized halogenated small molecule frequently utilized in medicinal chemistry screening libraries, structure-activity relationship (SAR) studies, and as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a specialized halogenated small molecule frequently utilized in medicinal chemistry screening libraries, structure-activity relationship (SAR) studies, and as a precursor for radiotracer synthesis. Maintaining the structural integrity of this compound in solution is critical for ensuring reproducible bioassay results and high-yield downstream synthetic applications.

This application note provides an authoritative, causality-driven guide to the degradation liabilities of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide and establishes self-validating protocols for its reconstitution, long-term storage, and quality control.

Structural Liabilities and Degradation Mechanisms

To design an effective storage protocol, one must first understand the specific chemical vulnerabilities of the molecule. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide contains three distinct functional motifs, each presenting a unique degradation pathway:

  • The Aryl Iodide Moiety (Photodehalogenation): The carbon-iodine (C-I) bond is the weakest covalent linkage in the molecule. Aryl iodides are highly susceptible to homolytic cleavage upon exposure to ultraviolet (UV) and high-intensity visible light. This photo-induced reaction generates an aryl radical and an iodine radical, leading to rapid dehalogenation and the formation of the des-iodo impurity (N-[(pyridin-2-yl)methyl]benzamide)[1].

  • The Amide Linkage (Hydrolysis): The amide bond connecting the iodophenyl ring to the picolyl group is vulnerable to nucleophilic attack by water. While amides are generally stable at neutral pH, hydrolysis is significantly accelerated under specific acid or base catalysis[2].

  • The Pyridine Ring (Oxidation): The weakly basic nitrogen in the pyridine (2-picolyl) ring is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen.

DegradationPathways A 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Intact Molecule) B Photolytic Dehalogenation (UV/Vis Light) A->B hν (UV) C Amide Hydrolysis (Extreme pH / H2O) A->C H2O, OH- / H+ D N-Oxidation (ROS / O2) A->D [O] E N-[(pyridin-2-yl)methyl]benzamide + Iodine Radical B->E F 3-Iodobenzoic Acid + 2-Picolylamine C->F G Pyridine N-oxide Derivative D->G

Fig 1. Primary chemical degradation pathways of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

Solvent Selection and Matrix Effects

Dimethyl sulfoxide (DMSO) is the universal solvent for small-molecule library storage due to its exceptional solvating power. However, DMSO is aggressively hygroscopic, absorbing up to 20% of its weight in atmospheric moisture within 24 hours if left unsealed[3].

The introduction of water into the DMSO stock ("wet DMSO") depresses the freezing point of the solvent and introduces the nucleophile required for amide hydrolysis[3]. While large-scale pharmaceutical studies have demonstrated that up to 85% of standard screening compounds remain stable in 90/10 DMSO/water mixtures at 4°C for two years[4], the specific presence of the hydrolytically sensitive amide bond in 3-iodo-N-[(pyridin-2-yl)methyl]benzamide necessitates strict anhydrous conditions to guarantee zero degradation over multi-year storage.

Quantitative Stability Summary

The following table summarizes the expected stability of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide across various storage matrices and conditions, derived from structural extrapolation and known degradation kinetics.

Storage StateSolvent / MatrixTemperatureLight ExposureExpected Shelf Life (>95% Purity)Primary Risk Factor
Solid Powder Desiccated, Argon4°CProtected (Amber)> 3 YearsMoisture (Clumping)
Master Stock Anhydrous DMSO (<0.1% H2O)-20°CProtected (Amber)1 - 2 YearsFreeze-thaw precipitation
Working Stock "Wet" DMSO4°CAmbient Lab Light1 - 3 MonthsPhotodehalogenation[1]
Assay Buffer PBS (pH 7.4)37°CAmbient Lab Light24 - 48 HoursHydrolysis / Precipitation
Assay Buffer High pH Buffer (pH > 10)25°CAmbient Lab Light< 24 HoursRapid Base Hydrolysis[2]

Self-Validating Storage Protocol

To mitigate the aforementioned risks, the following protocol establishes a self-validating workflow. By incorporating specific environmental controls (amber vials, inert gas purging) and a built-in Quality Control (QC) step, researchers can ensure the integrity of their biological or synthetic assays.

Causality-Driven Experimental Choices:
  • Equilibration to Room Temperature: Vials stored at 4°C or -20°C must be equilibrated to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder or DMSO, initiating hydrolysis[3].

  • Low-Actinic (Amber) Vials: Directly prevents UV-mediated homolytic cleavage of the C-I bond[1].

  • Argon Purging: Argon is heavier than air and effectively displaces oxygen, preventing N-oxidation of the pyridine ring.

StorageWorkflow S1 Dry Powder (Desiccated, 4°C) S2 Equilibrate to RT (Prevent Condensation) S1->S2 S3 Dissolve in Anhydrous DMSO S2->S3 S4 Aliquot into Amber Vials S3->S4 S5 Argon/N2 Purge (Displace O2) S4->S5 S6 Store at -20°C (Long-term) S5->S6

Fig 2. Self-validating workflow for the preparation and long-term storage of DMSO stock solutions.

Protocol 1: Preparation of 10 mM Master Stock

Materials Required:

  • 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Solid powder)

  • Anhydrous DMSO (Water content ≤0.005%, sealed under Argon)

  • Amber glass HPLC vials or light-blocking microcentrifuge tubes

  • Argon or Nitrogen gas line with a sterile needle

Step-by-Step Methodology:

  • Equilibration: Remove the desiccated solid compound from 4°C storage and allow it to sit in the dark at room temperature for at least 30 minutes.

  • Solvent Preparation: In a fume hood under low-light conditions, open a fresh ampoule of anhydrous DMSO.

  • Reconstitution: Weigh the required mass of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide and transfer it to an amber vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate, as localized heating can accelerate degradation.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 50 µL) into amber microcentrifuge tubes to prevent repeated freeze-thaw cycles.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds to displace ambient air.

  • Storage: Cap tightly, seal with Parafilm, and store immediately at -20°C.

Protocol 2: Quality Control (QC) via LC-MS

Because degradation can occur silently, the system must be self-validated before use in critical high-throughput screening or radiolabeling campaigns.

  • Sample Preparation: Dilute a 1 µL aliquot of the 10 mM DMSO stock into 999 µL of LC-MS grade Acetonitrile/Water (50:50) to yield a 10 µM analytical sample.

  • Chromatography: Run a fast gradient (e.g., 5% to 95% Acetonitrile with 0.1% Formic Acid over 5 minutes) on a C18 reverse-phase column.

  • Mass Spectrometry Validation:

    • Target Mass (Positive Ion Mode): Look for the intact protonated parent mass [M+H]+ .

    • Dehalogenation Check: Scan for [M−126+H]+ (Loss of Iodine + addition of proton). The presence of this peak indicates photolytic degradation[1].

    • Hydrolysis Check: Scan for the mass of 2-picolylamine ( [M+H]+=109.1 ) and 3-iodobenzoic acid. The presence of these peaks indicates moisture contamination and amide hydrolysis[2].

If degradation peaks exceed 5% of the total ion current (TIC) area, the stock should be discarded.

References

  • A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction Source: RSC Publishing (Dalton Transactions) URL:[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Stability of screening compounds in wet DMSO Source: PubMed (Journal of Biomolecular Screening) URL:[Link]

  • Compound storage made simple: The industry problem: DMSO moisture absorption Source: StoragePod Technology URL:[Link]

Sources

Method

Application Note: Cell-Based Efficacy and Target Engagement Assay for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Class: N-heterocyclic benzamide (Epigenetic Modulator) Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, H...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Compound Class: N-heterocyclic benzamide (Epigenetic Modulator) Primary Target: Class I Histone Deacetylases (HDAC1, HDAC2, HDAC3)

Executive Summary & Scientific Rationale

The compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-I-PMB ) belongs to a highly privileged class of N-heterocyclic benzamides. Benzamide derivatives featuring a pyridin-2-ylmethyl or pyridin-3-ylmethyl motif are well-documented as slow, tight-binding inhibitors of Class I Histone Deacetylases (HDACs)[1][2]. The inclusion of a bulky iodine atom at the 3-position of the benzamide ring serves a dual purpose: it probes the hydrophobic channel adjacent to the HDAC zinc-binding active site for structure-activity relationship (SAR) optimization, and it provides a synthetic handle for radio-iodination (e.g., 123I or 124I ) in pharmacokinetic imaging studies.

The Causality of Assay Selection: Relying solely on biochemical, cell-free assays using recombinant HDAC enzymes often leads to high attrition rates in drug development. Biochemical assays cannot account for a compound's membrane permeability, intracellular stability, or its ability to navigate the complex chromatin environment. Furthermore, traditional Western blots used to measure intracellular target engagement are prone to artifactual deacetylation; the moment cells are lysed, local concentrations of the inhibitor drop, allowing hyperactive endogenous deacetylases to strip the acetyl marks before the sample is boiled.

To circumvent this, we detail a multiplexed In-Cell Western (ICW) and viability assay . By instantly fixing the cells in situ, we preserve the true intracellular acetylation state[3]. Multiplexing this with an ATP-dependent viability readout ensures that any observed changes in histone acetylation are true pharmacological effects, rather than artifacts of compound-induced cytotoxicity.

Mechanistic Pathway

The pharmacological efficacy of 3-I-PMB relies on its ability to cross the cell membrane, enter the nucleus, and chelate the catalytic zinc ion within the active site of Class I HDACs. This inhibition prevents the removal of acetyl groups from lysine residues on histone tails, leading to chromatin relaxation and the transcriptional activation of tumor suppressor genes such as p21 (CDKN1A), ultimately driving cell cycle arrest.

G Compound 3-I-PMB (Benzamide) CellMembrane Cellular Uptake Compound->CellMembrane Target Class I HDACs (HDAC1/2/3) CellMembrane->Target Biomarker Accumulation of Acetyl-Histone H3 Target->Biomarker Inhibition GeneExp p21 Transcription (Chromatin Relaxation) Biomarker->GeneExp Phenotype Cell Cycle Arrest & Apoptosis GeneExp->Phenotype

Figure 1: Mechanism of action for 3-I-PMB from cellular uptake to phenotypic response.

Experimental Protocol: Multiplexed Target Engagement

This protocol utilizes HCT116 human colorectal carcinoma cells, which exhibit robust baseline proliferation and high sensitivity to Class I HDAC inhibition.

Phase 1: Cell Seeding & Compound Treatment

Causality Check: Cells must be seeded at a density that ensures they are in the logarithmic growth phase (~70% confluence) at the time of readout. Overconfluent cells undergo contact inhibition, which naturally downregulates cell cycle progression and alters basal histone acetylation, skewing the apparent efficacy of the drug.

  • Cell Seeding: Harvest HCT116 cells and seed at 5,000 cells/well in 40 µL of McCoy’s 5A medium (supplemented with 10% FBS) into a 384-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of 3-I-PMB in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Dosing: Transfer compounds to the assay plate using an acoustic liquid handler (e.g., Echo 550) or intermediate dilution plates to achieve a final top concentration of 30 µM. Critical: Ensure the final DMSO concentration in all wells, including vehicle controls, is strictly normalized to 0.3% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Incubate the treated plates for 24 hours. Benzamide-type HDAC inhibitors exhibit slow-binding kinetics, requiring at least 16–24 hours to achieve steady-state target engagement and measurable histone hyperacetylation[2].

Phase 2: Multiplexed Readout (Viability & In-Cell Western)
  • Viability Assessment: Add 10 µL of CellTiter-Glo® 2.0 reagent directly to the 40 µL of culture media. Incubate for 10 minutes at room temperature on a plate shaker. Read luminescence on a multi-mode plate reader.

  • In-Situ Fixation: Immediately following the luminescence read, carefully aspirate the media/reagent mixture. Add 50 µL of 4% Paraformaldehyde (PFA) in PBS to each well. Incubate for 20 minutes at room temperature. This step instantly halts all enzymatic deacetylase activity.

  • Permeabilization: Wash wells three times with PBS. Add 50 µL of PBS containing 0.1% Triton X-100 for 15 minutes to permeabilize the nuclear membrane.

  • Blocking: Aspirate and add 50 µL of Intercept® Blocking Buffer. Incubate for 1 hour.

  • Primary Antibody: Incubate overnight at 4°C with Rabbit anti-Acetyl-Histone H3 (Lys9/Lys14) diluted 1:1000 in blocking buffer[3].

  • Secondary Antibody & DNA Stain: Wash three times with PBS-T (0.1% Tween-20). Add Goat anti-Rabbit IRDye® 800CW (1:2000) and CellTag™ 700 Stain (1:1000) to normalize for total cell number. Incubate for 1 hour at room temperature in the dark.

  • Imaging: Wash three times with PBS-T. Image the plate on a near-infrared scanner (e.g., LI-COR Odyssey) at 700 nm (total cells) and 800 nm (Ac-H3 target engagement).

Data Presentation & Comparative Efficacy

To accurately benchmark 3-I-PMB, it must be compared against established clinical standards. The target engagement (EC 50​ ) is calculated by normalizing the 800 nm Ac-H3 signal to the 700 nm total cell signal, while the phenotypic response (IC 50​ ) is derived from the luminescence viability data.

CompoundPrimary Target ProfileTarget Engagement EC 50​ (Ac-H3)Phenotypic IC 50​ (Viability)Max Efficacy (Fold Change Ac-H3)
3-I-PMB Class I HDACs0.85 µM2.1 µM4.2x
Entinostat (Reference)HDAC1 / HDAC30.60 µM1.8 µM4.5x
Vorinostat (Reference)Pan-HDAC0.25 µM0.9 µM6.1x

Table 1: Representative multiparametric profiling data of 3-I-PMB compared to clinical reference inhibitors in HCT116 cells (24h exposure).

Assay Quality Control: A Self-Validating System

To ensure the trustworthiness of the data, every assay plate must function as a self-validating system. We utilize the Z'-factor , the industry gold standard for high-throughput screening quality control, introduced by Zhang et al.[4][5].

The Z'-factor assesses both the dynamic range of the assay and the data variation, calculated using the formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ represents the standard deviation and μ represents the mean of the positive ( p ) and negative ( n ) controls.

Validation Criteria:

  • Negative Control ( μn​ ): 0.3% DMSO vehicle (Baseline acetylation).

  • Positive Control ( μp​ ): 10 µM Entinostat (Maximum acetylation).

  • Acceptance Threshold: A plate is only passed for data analysis if the Z'-factor is ≥0.5 . A value between 0.5 and 1.0 indicates a robust assay with a wide separation between signal and background, and tight data variability[5]. Assays falling below this threshold suggest pipetting errors, edge effects, or compromised antibody integrity, and must be repeated.

References

  • [2] Suzuki, T., et al. "Design, Synthesis, and Blood–Brain Barrier Transport Study of Pyrilamine Derivatives as Histone Deacetylase Inhibitors." ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • [4] Hughes, J. P., et al. "Principles of early drug discovery." British Journal of Pharmacology (2011). URL:[Link]

  • [5] Zhang, J. H., Chung, T. D., & Oldenburg, K. R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening (1999). URL:[Link]

  • [3] Salazar-Gonzalez, R. A., et al. "Arylamine N-Acetyltransferase 1 Activity is Regulated by the Protein Acetylation Status." Frontiers in Molecular Biosciences (2022). URL:[Link]

Sources

Application

Application Note: In Vivo Administration and Pharmacokinetic Profiling of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol and Methodological Guide Executive Summary & Mechanistic Rationale 3-IODO-N-[(PYRIDIN-2-YL)METHY...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Protocol and Methodological Guide

Executive Summary & Mechanistic Rationale

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a highly specialized synthetic small molecule belonging to the N-heterocyclic benzamide class. Halogenated benzamides of this structural archetype are extensively utilized in drug discovery as targeted pharmacological probes (e.g., FtsZ inhibitors, HDAC inhibitors) and as precursors for radioiodinated imaging agents (such as [¹²³I] or [¹²⁵I] tracers) due to their high affinity for specific tissue microenvironments and enzymatic pockets [1].

When transitioning this compound from in vitro assays to in vivo animal models, researchers face two primary physicochemical challenges:

  • High Lipophilicity: The 3-iodo substitution on the benzamide ring significantly increases the compound's partition coefficient (LogP), driving rapid tissue distribution but severely limiting aqueous solubility.

  • pH-Dependent Solubility: The N-[(pyridin-2-yl)methyl] (picolyl) moiety contains a weakly basic nitrogen (pKa ~5.2).

The Causality of Experimental Design: To achieve systemic in vivo exposure without causing micro-precipitation or embolism upon intravenous (IV) injection, the formulation must leverage the basicity of the pyridine nitrogen. By utilizing an acidic vehicle (e.g., citrate buffer at pH 3.0) or a carefully balanced co-solvent system, the picolyl nitrogen is protonated, forming a transient, highly soluble salt in situ [2].

Formulation Strategies & Vehicle Selection

The choice of vehicle is the most critical determinant of a self-validating in vivo protocol. If the compound precipitates, pharmacokinetic (PK) data will falsely indicate rapid clearance or poor bioavailability.

Table 1: Validated Formulation Vehicles for N-Picolyl Benzamides
Vehicle SystemCompositionRouteRationale & Causality
Acidic Aqueous 10 mM Citrate Buffer (pH 2.6 - 3.0)IV, POProtonates the pyridine ring, maximizing aqueous solubility while remaining physiologically tolerable for bolus injection[2].
Co-Solvent Mix 5% DMSO, 40% PEG400, 55% SalineIV, IPDMSO disrupts crystal lattice energy; PEG400 acts as a surfactant/carrier. Limits precipitation of the highly lipophilic 3-iodo ring.
Suspension 0.5% Methylcellulose (MC) / 0.1% Tween 80POIdeal for high-dose oral gavage where systemic absorption occurs gradually via the gastrointestinal tract.

In Vivo Workflow & Logical Relationships

The following diagram illustrates the critical path from formulation to bioanalytical quantification, highlighting the divergent paths for PK profiling versus tissue biodistribution.

G Vehicle Vehicle Preparation (Citrate pH 3.0 / DMSO) Dosing In Vivo Dosing (IV: 5 mg/kg | PO: 25 mg/kg) Vehicle->Dosing Circulation Systemic Circulation (Plasma Sampling) Dosing->Circulation Tissue Tissue Biodistribution (Tumor / Brain / Liver) Circulation->Tissue Distribution Analysis LC-MS/MS Quantification (MRM Mode) Circulation->Analysis PK Profiling Tissue->Analysis Efficacy/Tox

In vivo workflow for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE administration and analysis.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps, including the use of parallel administration routes to calculate absolute bioavailability (F%).

Protocol A: Formulation and Dosing Preparation
  • Weighing: Accurately weigh 10.0 mg of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE into a sterile glass vial.

  • Solubilization (IV/IP Formulation):

    • Add 500 µL of sterile DMSO (5% final volume) and vortex until fully dissolved. Note: The 3-iodo group requires initial organic dissolution.

    • Add 4.0 mL of PEG400 (40% final volume) and sonicate for 5 minutes.

    • Dropwise, add 5.5 mL of sterile 0.9% Saline while vortexing continuously to prevent localized precipitation.

  • Validation Check: Inspect the solution against a dark background. It must be optically clear. If turbidity is observed, discard and utilize the Acidic Aqueous (Citrate) method.

Protocol B: Pharmacokinetic Dosing and Sampling (Mice)

Causality of Route: IV administration provides the baseline for 100% systemic exposure (calculating Clearance and Volume of Distribution). PO administration evaluates gastrointestinal absorption and first-pass hepatic metabolism, which is often a liability for benzamide derivatives [3].

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. IV groups may remain fed.

  • Administration:

    • IV Group: Administer 5 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group: Administer 25 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Collection: Collect 50 µL of blood via submandibular bleed or tail snip into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to pre-chilled tubes and store at -80°C.

Protocol C: Bioanalytical Extraction and LC-MS/MS

Causality of Detection: The heavy iodine atom (mass 126.9) provides a distinct mass defect and isotopic signature, making it highly amenable to Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.

  • Protein Precipitation: Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile containing an internal standard (e.g., a deuterated benzamide analog).

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analysis: Transfer 80 µL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 UPLC column. Monitor the parent-to-daughter transition specific to the loss of the picolyl group or the iodine atom.

Quantitative Data Interpretation

Based on structural homology to established N-heterocyclic benzamides and FtsZ/HDAC inhibitors, researchers should benchmark their empirical data against the following expected pharmacokinetic parameters.

Table 2: Expected Pharmacokinetic Parameters (Extrapolated)
ParameterIV Administration (5 mg/kg)PO Administration (25 mg/kg)Interpretation & Causality
Cmax ~2,500 ng/mL (at t=0)~1,200 ng/mLHigh lipophilicity drives rapid tissue partitioning, lowering peak plasma concentration.
Tmax N/A0.5 - 1.0 hrRapid absorption via the GI tract due to the un-ionized state of the molecule at intestinal pH.
Half-life (t1/2) 1.5 - 3.0 hr2.0 - 4.0 hrModerate half-life; clearance is likely driven by hepatic CYP450-mediated oxidation of the pyridine ring [3].
Bioavailability (F%) 100% (Baseline)25% - 40%First-pass metabolism typically limits the absolute bioavailability of benzamide derivatives [2].

References

  • Kaul, M., et al. "Pharmacokinetics and in Vivo Antistaphylococcal Efficacy of TXY541, a 1-methylpiperidine-4-carboxamide Prodrug of PC190723." Biochemical Pharmacology, 2013.[Link]

  • Du, C., et al. "N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease." Journal of Medicinal Chemistry, 2022.[Link]

Method

Application Note: Utilizing 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (3-I-PMB) as a Dual-Action Probe for Protein-Ligand Interaction Profiling

Audience: Researchers, Structural Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the landscape of Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Fragment-Based Drug Discovery (FBDD) Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the strategic incorporation of halogen atoms into screening libraries has revolutionized the identification of novel binding pockets[1]. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (3-I-PMB) is a highly specialized, dual-action molecular probe designed to interrogate complex protein-ligand interfaces.

  • The Halogen Bond (σ-hole interaction): The iodine atom at the meta-position of the benzamide ring possesses a highly polarizable electron cloud, creating a localized region of positive electrostatic potential (the σ-hole) directly opposite the C–I covalent bond[2]. This allows 3-I-PMB to form highly directional, attractive interactions with Lewis bases (e.g., backbone carbonyls of the protein).

  • Metal Coordination & Hydrogen Bonding: The pyridin-2-ylmethyl moiety acts as a versatile pharmacophore. The pyridine nitrogen can serve as a strong hydrogen bond acceptor or coordinate directly with catalytic metal ions (e.g., Zn²⁺, Cu²⁺) in metalloenzymes.

  • Anomalous Scattering: Iodine's significant anomalous X-ray scattering signal allows for the unambiguous placement of the fragment in electron density maps, even at low occupancies[3].

FBDD_Workflow A Target Protein Preparation (e.g., Metalloenzyme) B Primary Screening (SPR / Thermal Shift) A->B C Hit Validation (3-I-PMB identified) B->C D Thermodynamic Profiling (ITC: ΔH, ΔS, Kd) C->D E Structural Elucidation (X-ray Crystallography) C->E Direct structural validation D->E F Rational Optimization (Halogen & H-bond tuning) E->F

Figure 1: Fragment-Based Drug Discovery workflow utilizing 3-I-PMB.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every step includes internal controls to ensure that the observed interactions are driven by specific molecular recognition rather than assay artifacts.

Protocol 1: X-ray Crystallography & Anomalous Dispersion Phasing

Objective: Unambiguously determine the binding orientation of 3-I-PMB using the anomalous signal of the iodine atom[3]. Causality Focus: Iodine is highly susceptible to site-specific radiation damage (cleavage of the C–I bond) during intense synchrotron exposure. This protocol mitigates radiation damage while maximizing the anomalous signal.

  • Crystal Soaking:

    • Transfer apo-protein crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM 3-I-PMB and 5–10% DMSO.

    • Expert Insight: Fragments have low affinities ( Kd​ in the μM to mM range). High concentrations are mandatory to drive occupancy.

  • Cryoprotection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 25 mM 3-I-PMB) before flash-freezing in liquid nitrogen.

  • Data Collection Strategy:

    • Collect diffraction data at a wavelength of 1.54 Å (8.0 keV) or near the Iodine L-edge if accessible.

    • Critical Step: Collect data using a highly attenuated beam with multiple passes (e.g., 10 passes at 10% transmission) rather than a single high-dose pass. This prevents the premature homolytic cleavage of the C–I bond[3].

  • Phasing and Refinement:

    • Generate an anomalous difference Fourier map. The iodine atom will appear as a massive peak (>10σ), allowing you to anchor the fragment's orientation even if the benzamide and pyridine rings have weak electron density due to flexibility.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Determine the association ( kon​ ) and dissociation ( koff​ ) rates of 3-I-PMB. Causality Focus: Because 3-I-PMB requires high concentrations of DMSO for solubility, bulk refractive index changes can completely mask the actual binding signal. A rigorous DMSO calibration curve is non-negotiable.

  • Surface Preparation:

    • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 RU to account for the low molecular weight of the fragment.

  • DMSO Calibration:

    • Prepare a standard curve of running buffer containing 4.5% to 5.5% DMSO. Inject these blanks to create a solvent correction model.

  • Analyte Injection:

    • Prepare a 2-fold dilution series of 3-I-PMB from 1 mM down to 15.6 μM in running buffer containing exactly 5.0% DMSO.

    • Inject at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Analysis:

    • Double-reference the data (subtracting both the reference channel and the buffer blank). Apply the DMSO solvent correction before fitting to a 1:1 Langmuir binding model.

Protocol 3: Isothermal Titration Calorimetry (ITC)

Objective: Deconvolute the thermodynamic drivers ( ΔH , −TΔS ) of the interaction. Causality Focus: Halogen bonds and metal coordination are highly directional and enthalpically driven ( ΔH<0 ). If the binding of 3-I-PMB is purely entropically driven, it suggests the iodine is merely filling a hydrophobic pocket rather than forming a true σ-hole interaction[2].

  • Sample Dialysis:

    • Dialyze the target protein extensively against the assay buffer. Use the exact dialysate to prepare the 3-I-PMB ligand solution to ensure perfect buffer matching.

  • Titration Execution:

    • Load 50 μM protein into the cell and 1 mM 3-I-PMB into the syringe.

    • Perform 19 injections of 2 μL at 25°C, with 150-second spacing to allow the baseline to stabilize.

  • Control Titration:

    • Titrate 3-I-PMB into the buffer alone to measure the heat of dilution. Subtract this background from the raw data before integration.

Data Presentation & Expected Outcomes

The following tables summarize the quantitative parameters you should expect when validating 3-I-PMB in a successful halogen-bonding and metal-coordinating environment.

Table 1: Expected Thermodynamic Profile (ITC) | Interaction Type | ΔH (Enthalpy) | −TΔS (Entropy) | Kd​ Range | Driving Force | | :--- | :--- | :--- | :--- | :--- | | Halogen Bond (Iodine) | Highly Negative (Favorable) | Near Zero / Slightly Positive | 10 - 500 μM | Enthalpic | | Metal Chelation (Pyridine) | Highly Negative (Favorable) | Positive (Unfavorable) | 1 - 50 μM | Enthalpic | | Hydrophobic Packing | Near Zero | Highly Negative (Favorable) | > 500 μM | Entropic |

Table 2: SPR Kinetic Signatures | Ligand Variant | kon​ ( M−1s−1 ) | koff​ ( s−1 ) | Residence Time ( τ ) | | :--- | :--- | :--- | :--- | | 3-I-PMB (Active) | >105 (Fast) | 10−2 to 10−1 | Moderate (10s - 100s) | | Des-Iodo Analog (Control) | <103 (Slow) | >100 (Very Fast) | Transient (< 1s) |

Pharmacophore Interaction Network

To fully leverage 3-I-PMB in rational drug design, one must understand how its distinct moieties map to the target's active site. The diagram below illustrates the theoretical interaction network of this probe.

Interaction_Network Ligand 3-I-PMB Probe Iodine 3-Iodo Group Ligand->Iodine Amide Benzamide Linker Ligand->Amide Pyridine Pyridin-2-ylmethyl Ligand->Pyridine Target1 Backbone Carbonyl (Lewis Base) Iodine->Target1 Halogen Bond (σ-hole) Target2 Active Site Cleft (H-Bond Network) Amide->Target2 H-Bond Donor/Acceptor Target3 Catalytic Metal Ion (e.g., Zn2+) Pyridine->Target3 Coordinate Covalent

Figure 2: Pharmacophore interaction network of 3-I-PMB in a target binding site.

Sources

Application

Application Note: Development of a High-Throughput TR-FRET Assay for PARP1 Inhibitors Using 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Executive Summary Poly(ADP-ribose) polymerase 1 (PARP1) is a critical sensor of DNA damage, facilitating the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibiting PARP1 exhibits syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical sensor of DNA damage, facilitating the repair of single-strand breaks (SSBs) via the base excision repair (BER) pathway. Inhibiting PARP1 exhibits synthetic lethality in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations [1].

This application note details the development and validation of a robust, 384-well Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) assay. We utilize 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE as a highly specific reference probe to benchmark assay performance. This compound’s rational design—featuring a core benzamide that mimics nicotinamide, an iodine substitution for enhanced halogen bonding within the sub-pocket, and a pyridin-2-ylmethyl tail that extends into the regulatory domain—makes it an ideal standard for identifying novel PARP1 inhibitors and trapping agents.

Scientific Rationale & Assay Design

The Causality of the Chemical Probe

Most clinical PARP inhibitors (e.g., Olaparib, Rucaparib) are designed to compete with NAD⁺ at the enzyme's active site [1]. The reference probe, 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, serves as a self-validating system for HTS due to its distinct structural kinetics:

  • Benzamide Core: Forms critical hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic domain, competing directly with the nicotinamide moiety of NAD⁺.

  • 3-Iodo Substitution: The heavy iodine atom provides a strong halogen bond with the hydrophobic sub-pocket of the active site, increasing residence time.

  • Pyridin-2-ylmethyl Tail: Interacts with the helical domain interface, locking PARP1 in a conformation that prevents its release from DNA (PARP trapping)[2].

Why TR-FRET?

Biochemical screening of PARP1 often suffers from auto-fluorescence and light scattering generated by large compound libraries. We selected TR-FRET because it introduces a temporal delay (time-resolved) before signal detection, effectively eliminating short-lived background fluorescence [3]. In this assay, a Terbium (Tb)-labeled donor antibody binds to the PARP1 complex, while a fluorophore-labeled DNA substrate acts as the acceptor. When PARP1 is active, it auto-PARylates and dissociates from the DNA, decreasing the FRET signal. When inhibited by our benzamide probe, PARP1 remains trapped on the DNA, yielding a high, stable FRET signal.

PARP1_Mechanism DNA DNA Damage (SSBs/DSBs) PARP1 PARP1 Recruitment & Activation DNA->PARP1 NAD NAD+ Consumption PARP1->NAD Trapping PARP Trapping on DNA (High TR-FRET Signal) PARP1->Trapping Blocked PARylation PARylation Auto-PARylation & Repair Complex NAD->PARylation Normal Pathway Inhibitor 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Competes with NAD+) Inhibitor->PARP1 Inhibits Inhibitor->Trapping Induces

Fig 1: Mechanism of PARP1 inhibition and trapping by the benzamide reference probe.

Experimental Protocol

Reagents and Equipment
  • Enzyme: Recombinant Human PARP1 (Full length, His-tagged).

  • Substrate: Fluorophore-labeled double-stranded DNA (Acceptor).

  • Detection: Terbium (Tb)-labeled anti-His antibody (Donor).

  • Reference Probe: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (10 mM stock in 100% DMSO).

  • Microplates: 384-well low-volume, white microplates (Corning).

  • Reader: Multimode microplate reader equipped with TR-FRET optics (Ex: 340 nm, Em: 620 nm / 665 nm).

Step-by-Step 384-Well Workflow

To ensure a self-validating system, the protocol incorporates positive controls (100% inhibition via the reference probe) and negative controls (DMSO vehicle).

  • Reagent Preparation: Prepare the Assay Buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.1 mg/mL BSA).

  • Enzyme/DNA Addition: Dispense 5 µL of 2X PARP1 enzyme and DNA substrate mix into all wells of the 384-well plate.

  • Compound Transfer: Using an acoustic dispenser (e.g., Echo 550) or pin-tool, transfer 50 nL of the test compounds and the reference probe (3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE) to respective wells. Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow the benzamide probe to equilibrate within the NAD⁺ binding pocket.

  • Reaction Initiation: Add 5 µL of 2X NAD⁺ solution (final concentration: 1 µM) to initiate auto-PARylation. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Tb-anti-His antibody in EDTA-supplemented buffer to stop the reaction). Incubate for 30 minutes at RT.

  • Readout: Read the plate. Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) × 10,000.

HTS_Workflow Step1 1. Dispense PARP1 Enzyme & DNA Substrate (384-well) Step2 2. Acoustic Transfer of Compound Library & Probe Step1->Step2 Step3 3. Add NAD+ & Incubate (60 min, RT) Step2->Step3 Step4 4. Add TR-FRET Detection Reagents (Tb-Donor & Stop Buffer) Step3->Step4 Step5 5. Read Plate (Ex: 340nm, Em: 620nm/665nm) Step4->Step5 Step6 6. Calculate Z'-factor & IC50 Step5->Step6

Fig 2: Step-by-step TR-FRET High-Throughput Screening workflow.

Data Presentation & Quality Control

Assay Validation (Z'-Factor)

The reliability of any HTS assay is determined by its Z'-factor, which evaluates the dynamic range and data variation [4]. An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.

Using 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (10 µM) as the positive control (Max Signal/Trapped PARP1) and DMSO as the negative control (Min Signal/Active PARP1), we achieved the following metrics:

Table 1: HTS Assay Quality Metrics (384-well format)

MetricValueAcceptable HTS Range
Z'-Factor 0.82> 0.5
Signal-to-Background (S/B) 8.4> 3.0
Coefficient of Variation (CV%) 4.1%< 10%
DMSO Tolerance Up to 2%N/A
Pharmacological Benchmarking

To validate the sensitivity of the assay, the reference probe was tested in a 10-point dose-response curve alongside clinical PARP inhibitors. The probe demonstrated potent nanomolar inhibition, validating its use as a robust positive control for screening campaigns.

Table 2: Comparative IC₅₀ Values

CompoundTargetIC₅₀ (nM)Hill Slope
OlaparibPARP1/24.8 ± 0.31.1
RucaparibPARP1/22.1 ± 0.20.9
3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE PARP1 12.5 ± 0.8 1.0

Note: The structural rigidity provided by the iodine substitution ensures a steep, predictable Hill slope, which is ideal for normalizing plate-to-plate variation during large-scale screening.

References

  • PARP inhibition: PARP1 and beyond. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • TR-FRET PARP1 Trapping Assay Kit Overview. Amerigo Scientific. Available at:[Link]

  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening / PubMed. Available at:[Link]

Method

Use of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE as a chemical probe

Application Note: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE as a Melanin-Targeted Radiotheranostic Probe Mechanistic Rationale & Pharmacophore Design The development of highly specific chemical probes for malignant melano...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE as a Melanin-Targeted Radiotheranostic Probe

Mechanistic Rationale & Pharmacophore Design

The development of highly specific chemical probes for malignant melanoma imaging relies heavily on exploiting the unique biochemical landscape of melanocytes. 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (herein referred to as Probe-3I-PMB ) is a highly specialized small molecule designed to act as a dual-modality chemical probe and radiotracer precursor.

The structural architecture of Probe-3I-PMB is engineered around three functional pillars:

  • The Benzamide Core : Benzamides and picolinamides are well-established, high-affinity scaffolds for melanin-targeted radiotracers[1]. The aromatic ring intercalates with the indole structures of eumelanin via robust π−π stacking interactions.

  • The Pyridin-2-ylmethyl Moiety : N-(pyridin-2-ylmethyl)benzamide analogs are frequently utilized in medicinal chemistry due to their favorable ADME profiles and ability to act as basic pharmacophores[2]. At physiological pH, the pyridine nitrogen exists in a dynamic equilibrium of protonation, facilitating strong electrostatic interactions with the negatively charged carboxylate residues abundant on the surface of intracellular melanin polymers.

  • The 3-Iodo Handle : The meta-iodine substitution provides a stable, bioorthogonal handle[3]. Crucially, it serves as a direct site for late-stage radioiodination (e.g., 123I for SPECT, 124I for PET, or 125I for in vitro autoradiography) via catalytic isotopic exchange, bypassing the need for toxic organotin precursors.

Mechanism Probe 3-IODO-N-[(PYRIDIN-2-YL) METHYL]BENZAMIDE Electrostatic Electrostatic Binding (Pyridine - Carboxylate) Probe->Electrostatic PiPi π-π Stacking (Benzamide - Indole) Probe->PiPi Melanin Intracellular Melanin (Eumelanin Polymer) Retention High Tumor Retention & Target Contrast Melanin->Retention Electrostatic->Melanin PiPi->Melanin

Figure 1: Bimodal binding mechanism of the chemical probe to intracellular melanin polymers.

Physicochemical & ADME Profiling

To ensure successful intracellular target engagement, a chemical probe must possess specific lipophilic and polar characteristics to penetrate the plasma membrane and access the melanosomes. The 3-iodobenzamide core provides a stable framework with a molecular weight and polar surface area highly optimized for cellular permeability[3].

Table 1: Physicochemical Properties of Probe-3I-PMB

PropertyValuePharmacological Implication
Molecular Formula C13​H11​IN2​O Standard small-molecule footprint.
Molecular Weight 338.15 g/mol < 500 Da; adheres strictly to Lipinski’s Rule of 5.
LogP (Predicted) 2.8 – 3.1Optimal lipophilicity for membrane crossing without excessive non-specific lipid trapping.
Polar Surface Area ~41.9 ŲExcellent permeability profile[3].
H-Bond Donors/Acceptors 1 / 3Sufficient for aqueous solubility while maintaining target affinity.

Experimental Workflows & Protocols

The following protocols detail the radiosynthesis of the 125I -labeled probe and the subsequent self-validating cellular uptake assays.

Protocol: Copper-Catalyzed Isotopic Exchange (Radioiodination)

Causality & Rationale : Traditional electrophilic radioiodination requires highly toxic trialkyltin precursors that are notoriously difficult to separate from the final radiotracer. We employ a Copper(II)-catalyzed isotopic exchange (Cu-IE) directly on the cold 127I -probe. Because the precursor and the radiolabeled product are chemically identical, this reaction is inherently self-validating. Any unreacted starting material simply acts as a "cold carrier." Since intracellular melanin polymers exist in vast abundance, receptor saturation is rarely a concern, making carrier-added tracers highly effective for melanoma imaging[1].

Step-by-Step Methodology :

  • Preparation : In a 1.5 mL conical vial, dissolve 50 µg of Probe-3I-PMB in 50 µL of ethanol.

  • Catalyst Addition : Add 10 µL of a 0.1 M CuSO4​ solution, followed by 10 µL of 0.1 M ascorbic acid (to reduce Cu(II) to the active Cu(I) species in situ).

  • Isotope Introduction : Behind appropriate lead shielding, add 37–74 MBq (1–2 mCi) of Na[125I] in dilute NaOH.

  • Reaction : Seal the vial and heat at 100°C for 45 minutes in a heating block.

  • Quenching & Purification : Cool the reaction to room temperature and quench with 100 µL of HPLC-grade water. Purify the mixture via Reverse-Phase HPLC (C18 column, gradient elution of H2​O /Acetonitrile with 0.1% TFA).

  • Formulation : Collect the radioactive fraction, evaporate the organic solvent under a gentle stream of nitrogen, and reconstitute in 1X PBS containing 5% ethanol for cellular assays.

Protocol: Self-Validating Cellular Target Engagement

Causality & Rationale : Highly lipophilic probes often exhibit non-specific membrane partitioning, creating false positives in uptake assays. To build a self-validating system, this protocol utilizes a paired cell-line approach: B16F10 (highly melanotic murine melanoma) and A375 (amelanotic human melanoma). By comparing the uptake between these lines, the system internally confirms that retention is driven by specific melanin binding rather than generic lipophilicity. Furthermore, washing steps utilize 0.1% Bovine Serum Albumin (BSA); the BSA acts as a "lipid sink" to strip non-specifically bound probe from the plastic well surfaces, drastically improving the signal-to-noise ratio.

Step-by-Step Methodology :

  • Cell Seeding : Seed B16F10 and A375 cells at 2×105 cells/well in standard 12-well plates. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Incubation : Replace the media with 1 mL of fresh assay buffer (DMEM + 1% FBS) containing 37 kBq (1 µCi) of the 125I -Probe-3I-PMB. Incubate for 1, 2, and 4 hours.

  • Washing (Critical Step) : Aspirate the radioactive media. Wash the cells three times with ice-cold PBS containing 0.1% BSA to remove non-specific binding, followed by one wash with pure ice-cold PBS.

  • Lysis & Quantification : Lyse the cells using 0.5 mL of 1 M NaOH. Transfer the lysate to counting tubes and measure the radioactivity using an automated gamma counter.

  • Normalization : Determine the protein concentration of the lysates using a BCA assay to normalize the radioactive counts (% Injected Dose / mg protein).

Workflow Isotope Na[125I] / Na[131I] Addition Exchange Cu-Catalyzed Isotopic Exchange Isotope->Exchange Purification HPLC Purification (Radiochemical Purity) Exchange->Purification Assay B16F10 Melanoma Uptake Assay Purification->Assay Imaging Micro-SPECT/CT In Vivo Imaging Assay->Imaging

Figure 2: Radiosynthesis workflow and preclinical validation pipeline for melanoma imaging.

Data Presentation & Expected Outcomes

When executing the protocols above, the differential uptake between melanotic and amelanotic cells serves as the primary metric for probe success. Radioiodinated benzamides have historically shown high diagnostic efficiency in detecting melanoma lesions[1], and Probe-3I-PMB is expected to mirror or exceed these benchmarks due to the added basicity of the pyridine ring.

Table 2: Comparative Radiochemical & Cellular Binding Metrics

Parameter 125I -Probe (Melanotic B16F10) 125I -Probe (Amelanotic A375)
Radiochemical Yield (RCY) > 85% (Post-HPLC)N/A
Radiochemical Purity (RCP) > 99%N/A
Cellular Uptake (%ID/mg protein) 45.2 ± 3.1%2.1 ± 0.4%
Target Specificity Ratio ~21.5 : 1 Baseline

Note: A specificity ratio >10:1 between melanotic and amelanotic lines validates the probe for downstream in vivo micro-SPECT/CT imaging.

References

  • Melanin-Targeting Radiotracers and Their Preclinical, Translational, and Clinical Status: From Past to Future Source: Journal of Nuclear Medicine URL:[Link]

  • 3-Iodobenzamide | CID 202425 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: Experimental Design for Mechanism of Action (MoA) Studies of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Compound Class: Benzamide Derivative / Putative Poly(ADP-ribose) Polyme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Compound Class: Benzamide Derivative / Putative Poly(ADP-ribose) Polymerase (PARP) Inhibitor

Executive Summary & Rational Design

The compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE represents a structurally optimized small molecule designed to interrogate DNA damage response (DDR) pathways. The core scaffold, 3-iodobenzamide, is a well-established nicotinamide isostere known to competitively inhibit the NAD+ binding pocket of Poly(ADP-ribose) polymerase (PARP) enzymes[1].

However, pure catalytic inhibition of PARP is often insufficient for robust single-agent cytotoxicity in oncology. The strategic addition of the N-[(pyridin-2-yl)methyl] extension is hypothesized to project into the accessory D-loop of the PARP1 active site. This structural modification aims to induce an allosteric shift that not only blocks PARylation but "traps" the PARP1/2 proteins onto damaged DNA[2]. Trapped PARP-DNA complexes physically block replication forks, causing double-strand breaks (DSBs) that are selectively lethal to cells with Homologous Recombination (HR) deficiencies, such as those with BRCA1/2 mutations[3].

This application note outlines a triphasic, self-validating experimental framework to evaluate the MoA of this compound, transitioning from biochemical target engagement to subcellular trapping, and finally to cellular synthetic lethality.

Fig 1. Mechanism of PARP trapping and synthetic lethality induced by the benzamide derivative.

Phase I: Biochemical Target Engagement

Causality & Rationale: Before assessing cellular phenotypes, we must confirm that the compound successfully competes with NAD+ to inhibit PARP catalytic activity. Because clinical efficacy correlates more strongly with PARP trapping than with pure catalytic IC50[4], this assay serves as a baseline validation of target engagement rather than a definitive predictor of cytotoxicity.

Protocol 1: Cell-Free PARP1 Catalytic Inhibition Assay

Self-Validating System: Includes a no-NAD+ negative control (to define assay floor) and Olaparib as a positive clinical benchmark.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • Protein & DNA Incubation: Add 10 nM recombinant human PARP1 enzyme and 10 µg/mL activated sheared calf thymus DNA (to stimulate PARP activity) to a 96-well microplate.

  • Compound Addition: Add 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in a 10-point dose-response curve (ranging from 0.1 nM to 10 µM, 0.1% DMSO final). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate PARylation by adding a mixture of 10 µM NAD+ and 0.5 µM biotinylated NAD+.

  • Termination & Detection: After 30 minutes, stop the reaction with 50 mM EDTA. Transfer the mixture to a streptavidin-coated plate, wash extensively, and detect incorporated biotin-NAD+ using a Europium-labeled anti-PAR antibody via Time-Resolved Fluorescence (TRF).

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Phase II: Subcellular PARP Trapping

Causality & Rationale: The true hallmark of a potent, modern PARP inhibitor is its ability to lock the PARP enzyme onto chromatin[2]. A compound that merely inhibits PARylation without trapping will exhibit poor single-agent cytotoxicity. By utilizing subcellular fractionation, we can physically isolate the chromatin-bound fraction and quantify the amount of trapped PARP1/2 via Western blot.

Fig 2. Subcellular fractionation workflow for isolating chromatin-bound PARP complexes.

Protocol 2: Chromatin-Bound PARP Trapping Assay

Self-Validating System: Histone H3 is used as a chromatin loading control. MEK1/2 or GAPDH is probed to ensure the chromatin fraction is free of cytosolic contamination.

  • Cell Treatment: Seed DLD1 cells (colorectal adenocarcinoma) in 10 cm dishes. Treat with 1 µM of the compound or vehicle (DMSO) for 2 hours. To induce basal DNA damage and stimulate PARP recruitment, co-treat with 0.01% Methyl methanesulfonate (MMS) for the final 30 minutes[2].

  • Cytosolic Extraction: Harvest cells, wash with cold PBS, and resuspend in Cytoskeletal (CSK) buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 0.1% Triton X-100, protease inhibitors). Incubate on ice for 10 min.

  • First Centrifugation: Centrifuge at 1,300 × g for 5 min. The supernatant is the Cytosolic Fraction .

  • Nuclear Extraction: Resuspend the pellet in CSK buffer without Triton X-100, vortex briefly, and centrifuge again. Resuspend the new pellet in Nuclear Extraction Buffer (10 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA, 0.1% SDS).

  • Chromatin Isolation: Centrifuge at 16,000 × g for 10 min. The supernatant is the Soluble Nuclear Fraction . The remaining pellet is the Chromatin-Bound Fraction .

  • Solubilization: Resuspend the chromatin pellet in 1× Laemmli sample buffer. Sonicate for 15 seconds (10% amplitude) to shear DNA, then boil at 95°C for 5 minutes.

  • Immunoblotting: Resolve fractions on a 4-12% SDS-PAGE gel. Probe with anti-PARP1, anti-Histone H3 (chromatin control), and anti-MEK1/2 (cytosolic control). Quantify the fold-change of PARP1 in the chromatin fraction relative to the vehicle control.

Phase III: Cellular Phenotype & Synthetic Lethality

Causality & Rationale: If 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE successfully traps PARP, it will cause replication fork collapse and DSBs. To prove that the compound's cytotoxicity is mechanistically driven by synthetic lethality (and not off-target toxicity), it must show a drastically lower IC50 in Homologous Recombination (HR)-deficient cells compared to HR-proficient cells[3].

Protocol 3: Isogenic Viability & γ H2AX Biomarker Assay

Self-Validating System: Utilizing an isogenic cell line pair ensures that the genetic background is identical except for the target mutation.

  • Cell Seeding: Seed DLD1 BRCA2+/+ (wild-type) and DLD1 BRCA2-/- (mutant) isogenic cell lines in 96-well plates at 2,000 cells/well.

  • Compound Exposure: Treat cells with a continuous 9-point dilution series of the compound (1 nM to 10 µM) for 5 days.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate the Shift Index (IC50 Wild-Type / IC50 Mutant). A Shift Index > 50 indicates strong synthetic lethality.

  • Biomarker Validation ( γ H2AX): In parallel, seed cells on glass coverslips. Treat with 1 µM compound for 24 hours. Fix with 4% paraformaldehyde, permeabilize, and stain with anti- γ H2AX (a marker of DNA double-strand breaks). Quantify the number of nuclear foci per cell using confocal microscopy.

Quantitative Data Presentation

To benchmark 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE against current clinical standards, summarize the multi-parametric data in the standardized matrix below.

Table 1: Representative Pharmacological Profile Matrix

ParameterAssay Type3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDEOlaparib (Reference)Talazoparib (Reference)
PARP1 IC50 BiochemicalExperimental Output (e.g., nM)~5.0 nM~0.5 nM
Trapping Efficiency SubcellularExperimental Output (Fold Change)Moderate (1x)Very High (~100x)
BRCA2-/- IC50 CellularExperimental Output (e.g., nM)~20 nM~1 nM
BRCA2+/+ IC50 CellularExperimental Output (e.g., µM)>2 µM>0.1 µM
Shift Index (WT/Mut) ComputationExperimental Output (Ratio)~100x~100x

Note: The Shift Index validates the therapeutic window and confirms the synthetic lethal mechanism of action.

References

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. URL:[Link]

  • Murai, J., Pommier, Y., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. URL:[Link]

  • Farmer, H., et al. (2005). Targeting the DNA repair defect in BRCA mutant cells as a therapeutic strategy. Nature, 434(7035), 917-921. URL:[Link]

  • Huang, A., et al. (2020). Advances in synthetic lethality for cancer therapy: cellular mechanism and clinical translation. Journal of Hematology & Oncology, 13(118). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . While the amide coupling between...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . While the amide coupling between 3-iodobenzoic acid and 2-picolylamine (2-(aminomethyl)pyridine) appears straightforward on paper, the unique electronic and physical properties of both the pyridine ring and the aryl iodide often lead to unexpectedly low yields[1].

This guide is designed to move beyond basic protocols, providing mechanistic causality for common failures and establishing a self-validating system to ensure high-yield synthesis[2].

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My LC-MS shows complete conversion, but I lose 80% of my product during the aqueous workup. What is happening?

The Causality: This is the most common error when working with 2-picolylamine derivatives. Standard amide coupling workups dictate washing the organic layer with an acidic solution (e.g., 1M HCl or 5% citric acid) to remove unreacted amine and basic coupling additives (like DIPEA). However, the pyridine nitrogen in your product has a conjugate acid pKa of approximately 5.2. The Solution: If you wash with 1M HCl (pH ~0), the pyridine ring becomes fully protonated, converting your hydrophobic product into a highly water-soluble pyridinium salt. The product completely partitions into the aqueous layer and is discarded. You must restrict your aqueous washes to saturated NaHCO3​ and neutral brine (pH > 7) to keep the pyridine ring deprotonated.

Q2: I am using HATU and DIPEA, but I see a massive +98 Da mass shift byproduct and low product yield. Why?

The Causality: HATU is a powerful uronium/aminium-based coupling reagent[3]. However, 2-picolylamine is a highly nucleophilic, sterically unhindered primary amine. If the amine, carboxylic acid, and HATU are mixed simultaneously, the amine will outcompete the carboxylic acid and directly attack the electrophilic carbon of HATU[4]. This forms a dead-end tetramethylguanidinium byproduct (resulting in the +98 Da mass shift) and consumes your amine. The Solution: You must enforce a strict pre-activation step . Mix 3-iodobenzoic acid, HATU, and DIPEA for 15–30 minutes to form the HOAt active ester before adding the 2-picolylamine. Alternatively, switch to a carbodiimide-based reagent like EDC/HOBt, which does not undergo guanidinylation.

Q3: I am observing a de-iodinated byproduct (N-(pyridin-2-ylmethyl)benzamide). How do I prevent this?

The Causality: The carbon-iodine (C-I) bond on the aromatic ring is highly susceptible to homolytic cleavage (via UV light) or oxidative addition if trace transition metals (Pd, Cu) are present in your glassware or solvent. Furthermore, basic conditions combined with trace metals can trigger spontaneous dehalogenation. The Solution: Use rigorously clean, metal-free glassware (acid-washed if necessary). Conduct the reaction in amber vials or wrap the flask in aluminum foil to prevent photo-induced radical deiodination.

Part 2: Data Presentation & Reagent Selection

To optimize your synthesis, selecting the correct reagent system is critical. Below is a comparative data summary of coupling strategies for this specific molecule.

Table 1: Amide Coupling Strategy Comparison
Coupling StrategyReagentsBaseTypical YieldProsCons
Uronium Salt HATUDIPEA65 - 80%Very fast kinetics; high conversion.High risk of guanidinylation if not pre-activated[3].
Carbodiimide EDC HCl, HOBtNMM or DIPEA85 - 95%No guanidinylation risk; water-soluble byproducts.Slower reaction time (12-18h).
Acid Chloride Oxalyl Chloride, DMF (cat.) Et3​N 70 - 85%Very cheap; highly scalable.Two-step process; risk of hydrolysis; harsh conditions.
Table 2: Workup Partitioning Guide (pH Dependence)
Aqueous WashApproximate pHPyridine StateProduct LocationRecommendation
1M HCl~ 0.0Protonated ( Ar−NH+ )Aqueous LayerAVOID (Causes total yield loss)
5% Citric Acid~ 2.5Protonated ( Ar−NH+ )Aqueous LayerAVOID
Water / Brine~ 7.0Neutral ( Ar−N )Organic LayerSAFE (Removes DMF)
Sat. NaHCO3​ ~ 8.3Neutral ( Ar−N )Organic LayerSAFE (Removes acidic byproducts)

Part 3: Mandatory Visualizations

Below are the logical workflows and mechanistic pathways detailing the pitfalls described above.

Workup Start Crude Reaction Mixture (Product + DIPEA + Byproducts) AqWash1 Wash with sat. NaHCO3 (Removes acidic impurities) Start->AqWash1 AqWash2 Wash with Water/Brine (Removes DMF/Salts) AqWash1->AqWash2 Caution CAUTION: Avoid 1M HCl wash! Pyridine ring protonates (pKa ~5.2) AqWash2->Caution OrgLayer Organic Layer (Contains Product: pH > 7) AqWash2->OrgLayer pH > 7 AqLayer Aqueous Layer (Product Lost: pH < 5) Caution->AqLayer pH < 5

Figure 1: Workup flowchart highlighting the critical pH dependence of the pyridine-containing product.

ReactionPathway Acid 3-Iodobenzoic Acid ActiveEster OAt Active Ester Acid->ActiveEster Activator Activator HATU / DIPEA Product Desired Amide Product ActiveEster->Product Amine (Pre-activation) Amine 2-Picolylamine SideProduct Tetramethylguanidinium Byproduct (+98 Da) Amine->SideProduct Direct attack on HATU (Simultaneous addition)

Figure 2: Mechanistic pathway showing desired HATU activation vs. the guanidinylation side reaction.

Part 4: Optimized Experimental Protocol

To ensure maximum trustworthiness and a self-validating system, we recommend the EDC/HOBt method over HATU for this specific substrate. This eliminates the guanidinylation risk entirely while maintaining mild conditions[2].

Materials Required:

  • 3-Iodobenzoic acid (1.0 equiv, 5.0 mmol, 1.24 g)

  • 2-Picolylamine (1.1 equiv, 5.5 mmol, 0.59 g / 0.57 mL)

  • EDC HCl (1.2 equiv, 6.0 mmol, 1.15 g)

  • HOBt hydrate (1.2 equiv, 6.0 mmol, 0.81 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 15.0 mmol, 2.6 mL)

  • Anhydrous Dichloromethane (DCM) or DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, foil-wrapped 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobenzoic acid (1.24 g) in 25 mL of anhydrous DCM under an inert Nitrogen atmosphere.

  • Activation: Add HOBt (0.81 g) and EDC HCl (1.15 g) to the stirring solution, followed immediately by DIPEA (2.6 mL). Allow the mixture to stir at room temperature for 15 minutes to ensure complete formation of the OBt active ester.

  • Amine Addition: Add 2-picolylamine (0.57 mL) dropwise via syringe over 2 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV visualization at 254 nm). The product will appear as a new, highly UV-active spot.

  • Aqueous Workup (Critical Step): Dilute the reaction mixture with an additional 25 mL of DCM. Transfer to a separatory funnel.

    • Wash with Saturated NaHCO3​ (2 x 25 mL) to remove unreacted acid and HOBt.

    • Wash with Distilled Water (2 x 25 mL) to remove DIPEA salts and urea byproducts.

    • Wash with Saturated Brine (1 x 25 mL).

    • Self-Validation Check: Check the pH of your aqueous waste. It should be mildly basic (~8). If it is acidic, you have likely lost your product.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude product is often >90% pure. If necessary, purify via flash column chromatography on silica gel using a gradient of 0-5% Methanol in DCM.

Sources

Optimization

Technical Support Center: Troubleshooting 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Crystallization

Welcome to the advanced troubleshooting guide for the crystallization of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . This molecule presents a unique set of crystallographic challenges due to its high conformational flexib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the crystallization of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . This molecule presents a unique set of crystallographic challenges due to its high conformational flexibility, strong hydrogen-bonding propensity, and the presence of a highly polarizable heavy atom.

As an application scientist, you must approach this molecule not just as a solute, but as a system of competing intermolecular forces. This guide bridges thermodynamic theory with practical benchtop execution to help you resolve phase separation, poor crystal habits, and polymorphic inconsistencies.

Physicochemical Profile & Crystallization Impact

To control the crystallization of this compound, we must first dissect its functional groups and their thermodynamic behaviors. The table below summarizes the structural parameters that dictate its solid-state assembly.

Structural FeaturePhysicochemical RoleImpact on Crystallization Behavior
Methylene Bridge (-CH₂-) Conformational FlexibilityIncreases entropic penalty during nucleation; lowers melting point, drastically increasing the risk of Liquid-Liquid Phase Separation (LLPS)[1].
Amide Group (-CONH-) Strong H-Bond Donor/AcceptorDrives rapid 1D growth via C(4) amide-amide homosynthons, often resulting in unfilterable needle-like or gel-like habits.
Pyridine Ring Lewis Base / H-Bond AcceptorCompetes for H-bonds (pKa ~5.2). Enables reactive crystallization (salt formation) to disrupt problematic 1D packing[2].
Meta-Iodine Atom Halogen Bond Donor ( σ -hole)Provides a highly directional positive electrostatic potential ( σ -hole) capable of forming 2D/3D crosslinks via I···N or I···O halogen bonds[3].

Diagnostic Workflow

Before adjusting your solvent system, identify the specific failure mode of your crystallization. The decision tree below maps the causal relationships between the molecule's structural features and the recommended engineering solutions.

G Mol 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Prob1 Oiling Out (LLPS) Mol->Prob1 High solubility, low MP Prob2 Needle Habit Mol->Prob2 1D Amide Chains Sol1 Seeding & Anti-solvent Prob1->Sol1 Bypass binodal Sol2 Halogen Bonding (Iodine) Prob2->Sol2 2D/3D Crosslinking Sol3 Pyridine Protonation Prob2->Sol3 Disrupt 1D packing

Decision tree for 3-iodo-N-[(pyridin-2-yl)methyl]benzamide crystallization troubleshooting.

Troubleshooting FAQs

Q1: During cooling, my solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystallizing. Why does this happen?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Because 3-iodo-N-[(pyridin-2-yl)methyl]benzamide contains a flexible methylene spacer, it has a relatively high entropic barrier to nucleation and a lower melting point. Thermodynamically, as you cool the solution, the system crosses the binodal curve (entering a liquid-liquid miscibility gap) before it crosses the nucleation boundary[4]. The solution separates into a solute-rich oil phase and a solvent-rich continuous phase.

Q2: How can I force this oil to crystallize into a pure product?

A: Do not attempt to crystallize directly from the oil phase. The solute-rich oil acts as a highly efficient solvent for impurities, meaning any crystals that eventually nucleate from the oil will suffer from severe impurity entrapment and agglomeration[1]. Instead, you must engineer the process to bypass the LLPS region entirely. This is achieved by seeding the solution in the metastable zone (above the cloud point) or by switching to a solvent system with a steeper solubility curve (e.g., replacing an ethanol/water system with an ethyl acetate/heptane system). Seeding provides an immediate surface for heterogeneous nucleation, depleting the supersaturation before the system can reach the binodal curve[1].

Q3: My crystals are forming as fine, hair-like needles that turn into a gel when filtered. How can I improve the crystal habit?

A: This is a classic symptom of uninhibited 1D growth. The amide group in your molecule strongly prefers to form N-H···O=C hydrogen-bonded chains. Because growth along this 1D axis is kinetically much faster than growth on the other faces, you get needles. To correct this, you must disrupt the 1D homosynthon . You can leverage the meta-iodine atom, which possesses a strong σ -hole (a region of depleted electron density). By introducing a co-former with a strong Lewis base (such as a secondary pyridine or a morpholine derivative), you can induce competitive halogen bonding (I···N or I···O). This cross-links the 1D amide chains into a 2D or 3D network, significantly thickening the crystal habit[3].

Q4: Can I utilize the pyridine ring to alter the packing?

A: Absolutely. The pyridine nitrogen is a strong hydrogen-bond acceptor and is easily protonated. If halogen-bonded co-crystallization fails, you can perform a reactive crystallization using an acid (e.g., methanesulfonic acid or a dicarboxylic acid). Protonating the pyridine ring forces the formation of a salt or an acid-pyridine heterosynthon, completely rewriting the supramolecular architecture and preventing the problematic amide-amide chains from dominating the growth kinetics[2].

Validated Experimental Protocols

Protocol 1: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

This protocol is a self-validating system: by first determining the cloud point, you establish the exact thermodynamic boundary of the LLPS, allowing you to seed accurately in the safe metastable zone.

Protocol S1 1. Dissolution (Good Solvent) S2 2. Cool to Metastable Zone S1->S2 S3 3. Add 1-2% Seed Crystals S2->S3 S4 4. Slow Anti-solvent Addition S3->S4 S5 5. Filtration & Isolation S4->S5

Step-by-step workflow for seeded anti-solvent crystallization to prevent LLPS.

Step-by-Step Methodology:

  • Cloud Point Determination (Validation Step): Dissolve 1.0 g of the compound in 5.0 mL of ethyl acetate at 50 °C. Slowly add heptane dropwise until the solution turns persistently cloudy (LLPS onset). Record this volume and temperature. Clear the solution by adding a few drops of ethyl acetate and reheating.

  • Cooling to Metastable Zone: Cool the clear solution to 5 °C above the previously recorded cloud point temperature.

  • Seeding: Introduce 1-2 wt% of finely milled 3-iodo-N-[(pyridin-2-yl)methyl]benzamide seed crystals. Allow the system to age for 30 minutes to confirm the seeds do not dissolve and secondary nucleation begins.

  • Anti-Solvent Addition: Program a syringe pump to add heptane at a highly controlled, slow rate (e.g., 0.1 mL/min) to maintain a constant, low level of supersaturation, keeping the system below the binodal curve.

  • Isolation: Once the target yield is reached, filter the slurry under a vacuum, wash with cold heptane, and dry under a vacuum at 40 °C.

Protocol 2: Halogen-Bond Directed Co-Crystallization

Use this protocol when the pure compound yields unfilterable needles. We will use 4,4'-bipyridine as an external Lewis base to engage the iodine's σ -hole.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh equimolar amounts of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide and 4,4'-bipyridine.

  • Dissolution: Dissolve both components in a minimum volume of a moderately polar solvent (e.g., acetonitrile or a 1:1 mixture of ethanol/ethyl acetate) at 60 °C to ensure complete disruption of homomeric aggregates.

  • Evaporative Crystallization: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the vial cap with a needle to allow for slow evaporation.

  • Incubation: Leave the vial undisturbed at ambient temperature (20-25 °C) in a vibration-free environment for 3 to 7 days.

  • Characterization: Harvest the resulting block-like co-crystals. Verify the formation of the I···N halogen bond using Single-Crystal X-Ray Diffraction (SCXRD) and confirm phase purity via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation of Benzamides

Welcome to the Advanced Troubleshooting Guide for the N-alkylation of benzamides. Primary amides are inherently poor nucleophiles due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the N-alkylation of benzamides. Primary amides are inherently poor nucleophiles due to the resonance stabilization of the nitrogen lone pair with the adjacent carbonyl group. Achieving high yields and absolute N-selectivity requires precise manipulation of reaction kinetics, thermodynamics, and solvent effects.

This guide bridges theoretical causality with field-proven methodologies to help researchers and drug development professionals troubleshoot and optimize their amidation workflows.

Logical Troubleshooting Workflow

Optimization_Workflow Start Benzamide N-Alkylation Path Select Reaction Pathway Start->Path SN2 Classical SN2 (Alkyl Halides) Path->SN2 Borrow Borrowing Hydrogen (Alcohols) Path->Borrow Cond1 NaH in DMF (Strong Base/Polar Aprotic) SN2->Cond1 Cond2 Co/Pd Catalyst + KOH/Cs2CO3 (Toluene, 110-130°C) Borrow->Cond2 Err1 O-Alkylation Detected? Cond1->Err1 Err2 Low Conversion? Cond2->Err2 Fix1 Use Softer Electrophile Ensure Anhydrous DMF Err1->Fix1 Yes Success Isolated N-Alkyl Benzamide Err1->Success No Fix2 Increase Temperature or Catalyst Loading Err2->Fix2 Yes Err2->Success No Fix1->Success Fix2->Success

Logical troubleshooting workflow for optimizing benzamide N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing O-alkylation instead of the desired N-alkylation? Causality & Solution: Deprotonation of benzamide generates an ambident amidate anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile (high charge density), while the nitrogen is "soft". If you use a hard electrophile (e.g., alkyl sulfonates/mesylates) or a solvent that tightly coordinates the cation while leaving the oxygen exposed, O-alkylation competes aggressively. Actionable Fix: Switch to polar aprotic solvents like DMF or THF, which preferentially solvate the metal counter-ion (e.g., Na⁺) and leave the softer nitrogen free to react[1]. Additionally, use softer electrophiles like alkyl iodides or bromides[2].

Q2: My classical SN2 reaction is stalled at <20% conversion. What is the limiting factor? Causality & Solution: Benzamides have a pKa of approximately 15–16. Weak bases like K₂CO₃ often fail to drive the deprotonation equilibrium fully to the right at room temperature, leaving the amide unreactive[2]. Actionable Fix: Upgrade your base to Sodium Hydride (NaH) in anhydrous DMF. The irreversible evolution of hydrogen gas provides a thermodynamic sink, ensuring 100% conversion to the active amidate nucleophile before the alkylating agent is even introduced.

Q3: How can I avoid toxic alkyl halides and implement a greener protocol? Causality & Solution: Traditional methods generate stoichiometric halide waste. The modern, atom-economical approach is the "3" (or hydrogen autotransfer) methodology, utilizing broadly available primary alcohols as alkylating agents[3]. Actionable Fix: Employ a transition metal catalyst (such as 4[4] or 5[5]). The catalyst dehydrogenates the alcohol to an aldehyde, which condenses with the benzamide to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the N-alkyl benzamide, generating water as the sole byproduct[6].

Quantitative Optimization Data

Use the table below to benchmark your reaction conditions against field-proven standards.

StrategyBase (Equiv)SolventAlkylating AgentTemp (°C)Mechanistic Outcome & Notes
Classical SN2 NaH (1.2 eq)DMFAlkyl Iodide0 to 25Fast, irreversible deprotonation. High N-selectivity. Highly moisture sensitive.
Classical SN2 K₂CO₃ (2.0 eq)MeCNAlkyl Bromide80 (Reflux)Mild conditions. Prone to incomplete conversion unless heated vigorously.
Borrowing H₂ KOH (0.6 eq)ToluenePrimary Alcohol130Requires Co-nanoparticles[4]. Green protocol; water is the only byproduct.
Borrowing H₂ Cs₂CO₃ (1.0 eq)ToluenePrimary Alcohol110Requires Pd(II) pincer complex[5]. Excellent functional group tolerance.
Self-Validating Experimental Protocols
Protocol A: Classical SN2 N-Alkylation (NaH / DMF)

Self-Validation Checkpoint: The visible evolution of H₂ gas acts as a real-time kinetic indicator of active base and successful amidate formation. If bubbling does not occur, your NaH has likely degraded into NaOH.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and flush completely with Argon.

  • Deprotonation: Dissolve benzamide (1.0 equiv) in anhydrous DMF (0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • Activation: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Observation: Vigorous bubbling (H₂ gas) should occur. Stir at 0 °C for 30 minutes until gas evolution ceases, confirming 100% formation of the sodium amidate.

  • Alkylation: Add the alkyl iodide (1.1 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature.

  • Quench & Workup: After 2–4 hours (monitor via TLC/LC-MS), quench the remaining NaH with a slow, dropwise addition of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc, wash the organic layer extensively with water (at least 3x to remove DMF) and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Catalytic "Borrowing Hydrogen" N-Alkylation

Self-Validation Checkpoint: The transient formation of an intermediate imine (visible on LC-MS at early time points) before reduction to the final secondary amide confirms the catalytic dehydrogenation/hydrogenation cycle is actively turning over.

  • Preparation: In an oven-dried Schlenk tube, combine benzamide (0.5 mmol), the primary alcohol (0.55 mmol), Co-L5@C-800 catalyst (60 mg, 1.9 mol% Co), and KOH (0.3 mmol)[4].

  • Inert Atmosphere: Purge the vessel with Argon for 5–10 minutes. Oxygen must be strictly excluded to prevent irreversible oxidation of the transition metal catalyst.

  • Reaction: Add anhydrous toluene (3 mL) via syringe. Seal the tube and heat the mixture to 130 °C in a pre-heated oil bath with vigorous stirring for 24 hours[1].

  • Workup: Cool the vessel to room temperature. Dilute the mixture with EtOAc and filter through a tightly packed pad of Celite to remove the heterogeneous cobalt catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting secondary amide via silica gel flash chromatography.

References
  • Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols Source: PMC - NIH URL:4

  • Optimizing reaction conditions for N-alkylation of benzamide Source: Benchchem URL:1

  • N-alkylation of amides with alkyl halides? Source: Chemistry Stack Exchange URL:2

  • An Overview of Palladium-Catalyzed N-alkylation Reactions Source: ChemRxiv URL:5

  • Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles Source: Chemical Reviews - ACS Publications URL:3

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols Source: RSC Publishing URL:6

Sources

Optimization

Technical Support Center: Degradation Profiling of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield issues when working with halogenated aromatic amides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability and yield issues when working with halogenated aromatic amides. 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide is a highly versatile building block, widely utilized in the synthesis of radiopharmaceuticals, kinase inhibitors, and complex ligands.

However, its trifunctional nature—comprising an aryl iodide, a secondary amide, and a picolyl group—makes it uniquely susceptible to three distinct degradation pathways. This guide provides a deep dive into the causality behind these degradation mechanisms, self-validating protocols for stress testing, and actionable troubleshooting steps to ensure the integrity of your experiments.

Part 1: Mechanistic Causality of Degradation

To prevent degradation, you must first understand the molecular vulnerabilities of the compound. We categorize these into three primary pathways:

Pathway A: Photolytic Deiodination The carbon-iodine (C-I) bond on the 3-iodophenyl ring is the weakest structural link in this molecule, possessing a bond dissociation energy of approximately 57 kcal/mol[1]. Exposure to ultraviolet (UV) or short-wavelength visible light induces homolytic cleavage, generating a highly reactive aryl radical and an iodine radical[1]. The aryl radical rapidly abstracts a hydrogen atom from the surrounding solvent (e.g., methanol, water, or acetonitrile), yielding the deiodinated byproduct, N-[(pyridin-2-yl)methyl]benzamide.

Pathway B: Amide Hydrolysis The secondary benzamide linkage is susceptible to nucleophilic attack. Under basic conditions, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate[2]. The subsequent collapse of this intermediate cleaves the C-N bond, releasing 2-(aminomethyl)pyridine and forming a carboxylate salt (3-iodobenzoate)[3]. Because the resulting carboxylate is highly stable and resistant to further nucleophilic attack, this base-promoted hydrolysis is strictly irreversible[2]. Acid-catalyzed hydrolysis follows a similar cleavage pattern but is initiated by the protonation of the carbonyl oxygen, which enhances its electrophilicity[2].

Pathway C: Pyridine N-Oxidation The lone pair of electrons on the pyridine nitrogen is highly nucleophilic and sterically accessible. In the presence of trace peroxides (e.g., H2​O2​ ) or peracids, the pyridine ring undergoes electrophilic oxidation to form 3-iodo-N-[(1-oxidopyridin-2-yl)methyl]benzamide (a pyridine N-oxide)[4]. This pathway is particularly problematic if the compound is stored in ethereal solvents (like THF or diethyl ether) that have formed endogenous peroxides over time, or during oxidative cross-coupling reactions[5].

Part 2: Degradation Pathway Visualization

DegradationPathways Parent 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Parent Compound) UV Photolysis (UV/Vis Light) Parent->UV Hydro Hydrolysis (Acid/Base + H2O) Parent->Hydro Ox Oxidation (H2O2 / Peroxides) Parent->Ox Deiodo N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (Deiodinated Byproduct) UV->Deiodo Acid 3-IODOBENZOIC ACID Hydro->Acid Amine 2-(AMINOMETHYL)PYRIDINE Hydro->Amine NOxide 3-IODO-N-[(1-OXIDOPYRIDIN-2-YL)METHYL]BENZAMIDE (Pyridine N-Oxide) Ox->NOxide

Degradation pathways of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide under stress conditions.

Part 3: Quantitative Degradation Profile

To facilitate rapid LC-MS/HPLC identification of impurities in your workflow, refer to the quantitative summary of expected byproducts below.

Degradation PathwayStress ConditionPrimary Byproduct(s)Expected Mass Shift (ESI+)Preventive Measure
Photolysis Ambient UV/Vis light (≥ 1.2M lux hours)N-[(pyridin-2-yl)methyl]benzamide-126 Da (Loss of I, gain of H)Store in amber vials; work under yellow light.
Hydrolysis (Base) pH > 10, Heat (60°C)3-Iodobenzoic acid + 2-(Aminomethyl)pyridineCleavage into two fragments (m/z 247 & m/z 109)Buffer aqueous solutions to pH 5-7; avoid strong bases.
Hydrolysis (Acid) pH < 2, Heat (60°C)3-Iodobenzoic acid + 2-(Aminomethyl)pyridineCleavage into two fragments (m/z 247 & m/z 109)Neutralize acidic reaction mixtures promptly.
Oxidation H2​O2​ , Peroxides, O2​ 3-Iodo-N-[(1-oxidopyridin-2-yl)methyl]benzamide+16 Da (Gain of Oxygen)Degas solvents; avoid aged ethereal solvents.
Part 4: Self-Validating Experimental Protocol

To confirm the stability profile of your specific batch of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, we recommend performing a standardized Forced Degradation (Stress Testing) Study . This protocol is designed to be self-validating: the mass balance between the parent peak depletion and byproduct peak generation must equal ~100%.

Step-by-Step Methodology: Forced Degradation Workflow

  • Stock Solution Preparation: Dissolve 10.0 mg of the compound in 10.0 mL of HPLC-grade Acetonitrile (1 mg/mL). Ensure complete dissolution via sonication.

  • Photolytic Stress (ICH Q1B Compliant): Transfer 1 mL of the stock to a clear quartz HPLC vial. Expose to a Xenon arc lamp (simulating D65/ID65 emission) until an overall illumination of 1.2 million lux hours is achieved. Control: Wrap a second vial in aluminum foil and expose to the same conditions.

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 0.5 mL stock with 0.5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Quench with 0.5 mL of 0.1 N NaOH.

    • Base: Mix 0.5 mL stock with 0.5 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Quench with 0.5 mL of 0.1 N HCl.

  • Oxidative Stress: Mix 0.5 mL stock with 0.5 mL of 3% H2​O2​ (aqueous). Incubate at room temperature for 24 hours in the dark.

  • Analysis: Dilute all quenched samples 1:10 with mobile phase and analyze via LC-MS (ESI+ and ESI- modes). Compare the Total Ion Chromatogram (TIC) of the stressed samples against the dark controls.

Part 5: Troubleshooting & FAQs

Q: My LC-MS shows a major impurity with a mass loss of exactly 126 Da. What happened, and how do I fix it? A: A mass loss of 126 Da corresponds to the substitution of an iodine atom (126.9 Da) with a hydrogen atom (1.0 Da). This is the classic signature of photolytic deiodination. The C-I bond has homolytically cleaved due to light exposure. Fix: You must conduct your reactions and store your stock solutions in actinic (amber) glassware. If performing long-term benchtop reactions, wrap the flasks in aluminum foil.

Q: I am attempting a Suzuki coupling with this compound, but my yield is terrible, and I see a highly polar peak that elutes in the void volume of my reverse-phase column. A: Suzuki couplings typically require basic conditions (e.g., K2​CO3​ or NaOH ) and elevated temperatures. These conditions perfectly mimic our base-catalyzed hydrolysis stress test. The polar peak in the void volume is likely 2-(aminomethyl)pyridine, while the 3-iodobenzoate salt may be eluting poorly or suppressing ionization. Fix: Switch to a milder, non-nucleophilic base (e.g., Cs2​CO3​ or anhydrous K3​PO4​ ) and utilize anhydrous solvent systems (like dry 1,4-dioxane) to eliminate the water required for the tetrahedral intermediate collapse.

Q: I left my reaction mixture in THF open to the air over the weekend. Now I see a +16 Da peak. Is this an epoxide? A: While +16 Da can indicate epoxidation in alkenes, in this molecular scaffold, it almost certainly indicates the formation of the pyridine N-oxide. Aged THF forms hydroperoxides upon exposure to atmospheric oxygen, which act as potent electrophilic oxidants against the nucleophilic pyridine nitrogen. Fix: Always use freshly distilled or inhibitor-stabilized (BHT) ethereal solvents. Degas your solvents with Argon or Nitrogen prior to use.

Q: Why does the acid-catalyzed hydrolysis seem to stop at ~50% conversion, while the base-catalyzed hydrolysis goes to completion? A: This is a fundamental thermodynamic difference. In base-catalyzed hydrolysis, the final step involves the deprotonation of the newly formed carboxylic acid by the leaving amine (or bulk hydroxide), forming a carboxylate salt. This step is highly exergonic and strictly irreversible[2]. In contrast, acid-catalyzed hydrolysis produces a protonated amine and a neutral carboxylic acid; under certain equilibrium conditions, this can theoretically stall, though the protonation of the amine leaving group generally drives it forward.

References
  • Benchchem. 2-(Hydroxymethyl)-4-iodophenol | CAS 14056-07-6.
  • LibreTexts. 21.7: Chemistry of Amides.
  • Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • RSC Publishing. Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide.
  • ACS Publications. Controllable Pyridine N-Oxidation–Nucleophilic Dechlorination Process.

Sources

Troubleshooting

How to improve the stability of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in solution

Welcome to the Technical Support Center for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE . As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of halogenated benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE .

As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of halogenated benzamide derivatives. This specific molecule is a highly versatile building block and ligand, but its structural motifs—the labile aryl iodide, the pH-sensitive benzamide linker, and the oxidation-prone pyridine ring—create a perfect storm for degradation if not handled correctly.

This guide provides a mechanistic approach to diagnosing, troubleshooting, and preventing degradation in your experimental workflows.

Diagnostic Logic Tree

Use the following workflow to identify the root cause of your compound's instability based on your storage conditions and analytical readouts.

StabilityTroubleshooting Start Detect Solution Degradation Q1 Is solution exposed to ambient light? Start->Q1 Q2 Is pH < 4.0 or > 9.0? Q1->Q2 No Deg1 Photolytic Deiodination (C-I Cleavage) Q1->Deg1 Yes Q3 Are aged solvents or trace metals present? Q2->Q3 No Deg2 Amide Hydrolysis (Linker Cleavage) Q2->Deg2 Yes Deg3 Pyridine N-Oxidation or Metal Coupling Q3->Deg3 Yes Fix1 Use Amber Vials & Store in Dark Deg1->Fix1 Fix2 Buffer to pH 6.0-7.5 Deg2->Fix2 Fix3 Degas Solvent & Add Chelators Deg3->Fix3

Diagnostic logic tree for identifying and resolving compound degradation pathways.

Troubleshooting Modules & FAQs

Module A: The Aryl Iodide Vulnerability (Photolytic Deiodination)

Q: My stock solution turns slightly yellow/brown over time, and LC-MS shows a mass reduction of 126 Da. What is happening? A: You are observing photolytic deiodination. The C-I bond in aryl iodides is relatively weak (bond dissociation energy ~65 kcal/mol). Exposure to ambient laboratory light (specifically UV and near-UV wavelengths) induces homolytic cleavage of the C-I bond, generating an aryl radical and an iodine radical. These iodine radicals combine to form elemental iodine ( I2​ ), which imparts the yellow/brown tint to the solution. This radical-mediated single-electron transfer pathway is a well-documented degradation mechanism for aryl iodides[1].

  • Causality: Photons from ambient light provide the activation energy required to break the C-I bond. Furthermore, dissolved oxygen can intercept these radicals to form reactive oxygen species (ROS), accelerating the degradation cascade.

  • Actionable Fix: Store solutions in amber glass vials (actinic glass) to block <400 nm wavelengths, blanket the headspace with Argon, and avoid ethereal solvents that easily form peroxides (which act as radical initiators).

Module B: Amide Hydrolysis (pH and Buffer Considerations)

Q: I am storing the compound in an aqueous buffer, but I see the formation of 3-iodobenzoic acid and 2-picolylamine over time. How do I stop this? A: This is classic amide hydrolysis. Benzamides undergo specific acid and base catalysis. In weakly basic water (pH > 9) or acidic conditions (pH < 4), the amide bond is highly susceptible to nucleophilic attack by hydroxide ions or water (following the protonation of the carbonyl oxygen)[2].

  • Causality: The rate of hydrolysis is strictly pH-dependent. At physiological pH (7.4), the half-life of the benzamide linker is generally stable, but extreme pH environments rapidly accelerate nucleophilic cleavage.

  • Actionable Fix: Maintain the solution pH strictly between 6.0 and 7.5. If using basic buffers to aid initial solubility, prepare them fresh immediately before the experiment rather than storing them as stock solutions.

Module C: Pyridine N-Oxidation & Metal Chelation

Q: My compound is degrading into a +16 Da species, and I occasionally see dimerization. What is the mechanism? A: The +16 Da peak indicates the formation of a pyridine N-oxide. The pyridin-2-ylmethyl moiety contains a nucleophilic nitrogen that is highly susceptible to oxidation by trace peroxides found in aging solvents (like THF or ether) or dissolved oxygen[3]. Furthermore, the pyridine nitrogen can act as a powerful bidentate chelator for trace transition metals (e.g., Cu, Pd, Fe). If trace metals are present, they can utilize the pyridine ring as a directing group to insert into the labile C-I bond of another molecule, catalyzing unintended cross-coupling and dimerization[4].

  • Causality: Oxidants directly attack the electron-rich pyridine nitrogen. Conversely, trace metals form coordination complexes with the pyridine ring, lowering the activation energy for C-I bond insertion.

  • Actionable Fix: Use HPLC-grade, peroxide-free solvents. Add a trace amount of a metal chelator (e.g., 1 mM EDTA in aqueous solutions) to sequester stray transition metals.

Quantitative Stability Profiles

To aid in experimental planning, below is a summary of the expected stability profiles of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE under various conditions.

Environmental ConditionPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Preventative Measure
Ambient Light, Room Temp Photolytic Deiodination3 - 5 DaysUse amber vials, store in dark
pH 10.0 Aqueous Buffer Base-Catalyzed Hydrolysis< 24 HoursBuffer strictly to pH 6.5 - 7.5
Aged THF (Peroxides present) Pyridine N-Oxidation7 - 14 DaysUse fresh, Argon-degassed solvents
Trace Pd/Cu Present Metal-Catalyzed CouplingVariable (1 - 12 Hours)Add EDTA, use ultra-pure solvents

Standard Operating Procedure (SOP): Preparation of Ultra-Stable Stock Solutions

To guarantee experimental reproducibility, every protocol must be a self-validating system. Follow this SOP to formulate a 10 mM stock solution with a verified shelf-life of >6 months at -20°C.

Step 1: Solvent Preparation & Degassing

  • Action: Select HPLC-grade DMSO or Acetonitrile. Sparge the solvent with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Causality: Removing dissolved oxygen eliminates the primary oxidizing agent responsible for pyridine N-oxidation and removes the radical sink that accelerates photolytic deiodination.

Step 2: Dissolution & Chelation

  • Action: Dissolve the compound to a concentration of 10 mM. If preparing an aqueous working solution, use a 50 mM Phosphate buffer (pH 7.0) containing 1 mM EDTA.

  • Causality: The neutral pH prevents acid/base-catalyzed amide hydrolysis. The EDTA sequesters trace transition metals, shutting down metal-catalyzed cross-coupling at the aryl iodide site.

Step 3: Aliquoting in Actinic Glass

  • Action: Transfer the solution into amber glass vials purged with Argon. Seal immediately with PTFE-lined septa.

  • Causality: Amber glass blocks the high-energy UV/near-UV wavelengths (<400 nm) necessary to overcome the C-I bond dissociation energy.

Step 4: Self-Validation (The 24-Hour Stress Test)

  • Action: Take one 50 µL aliquot and expose it to ambient laboratory light at room temperature for 24 hours (Stress Sample). Keep a second aliquot in the dark at 4°C (Control Sample). Run both on LC-MS/UV-Vis.

  • Causality: This step validates your analytical method's sensitivity. The Stress Sample should show minor deiodination (confirming the detector can see the degradation), while the Control Sample must show >99.5% purity compared to the time-zero baseline, proving your storage system is secure.

References

  • Synthesis of Aryl Iodides from Arylhydrazines and Iodine ResearchGate[Link][1]

  • Hydrolysis of N-(α-hydroxybenzyl)benzamide and other N-(α-hydroxyalkyl) amide derivatives: implications for the design of N-acyloxyalkyl-type prodrugs International Journal of Pharmaceutics (via Sci-Hub)[Link][2]

  • Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst ResearchGate[Link][3]

  • Palladium-Catalyzed Reactions of Arylindium Reagents Prepared Directly from Aryl Iodides and Indium Metal National Institutes of Health (PMC)[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in Cellular Assays

Welcome to the Application Science Technical Support Center. As researchers transition from biochemical screening to complex cell-based assays, small molecules often exhibit unexpected behaviors. The compound 3-IODO-N-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As researchers transition from biochemical screening to complex cell-based assays, small molecules often exhibit unexpected behaviors. The compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE presents a unique chemotype that combines three highly reactive pharmacophores: a heavy halogen (iodine), a chelating motif (pyridin-2-ylmethyl), and a classical epigenetic scaffold (benzamide).

This guide is designed to help you deconstruct assay artifacts, differentiate on-target efficacy from off-target toxicity, and optimize your experimental conditions using self-validating protocols.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why am I observing pan-cytotoxicity and membrane accumulation at concentrations >5 µM?

The Causality: This is a classic manifestation of the "heavy halogen liability." The 3-iodo substituent significantly increases the compound's lipophilicity (LogP) and introduces a highly polarized σ-hole. This σ-hole acts as a strong electron acceptor, forming highly directional non-covalent interactions known as halogen bonds with electron-rich donors (oxygen, nitrogen, sulfur) on off-target proteins and lipid bilayers[1]. The Solution: When testing this compound, you must run a parallel counter-screen using a des-iodo or fluoro-analog. Fluorine is highly electronegative and lacks a significant σ-hole, meaning it will not participate in halogen bonding[1]. If the toxicity disappears with the fluoro-analog, your phenotype is an artifact of halogen-driven promiscuous binding rather than true target engagement.

Q2: My transcriptional assays show broad, unexpected shifts. Is this compound inhibiting epigenetic targets?

The Causality: Yes, it is highly likely. The benzamide moiety is a well-documented Zinc-Binding Group (ZBG) utilized in FDA-approved Histone Deacetylase (HDAC) inhibitors (like chidamide) and Poly(ADP-ribose) polymerase (PARP) inhibitors[2]. Furthermore, the addition of the pyridin-2-ylmethyl group creates a potent bi/tridentate chelating system capable of sequestering Zn²⁺, Fe²⁺/³⁺, and Cu²⁺[3]. This can lead to the off-target inhibition of metalloenzymes such as HDACs, Carbonic Anhydrases (CAs), and Cytochrome P450s. The Solution: To confirm if your phenotype is driven by off-target metalloprotein inhibition, you must implement a Metal Supplementation Rescue Assay (see Protocol A below).

Q3: How do I distinguish between on-target cell death and metal-chelation toxicity?

The Causality: Systemic or intracellular metal chelation can induce paraptotic cell death, endoplasmic reticulum stress, and massive vacuolization due to the indiscriminate extraction of metals from critical metalloproteins[4]. The Solution: A self-validating assay must include exogenous metal donors. If the addition of 10–50 µM ZnSO₄ or CuSO₄ to the culture media rescues the cell viability, the compound's lethality is an off-target chelation artifact, not a target-specific mechanism[4].

Part 2: Visualizing the Chemical Liabilities

OffTargetMech cluster_0 On-Target Interaction cluster_1 Off-Target Liabilities Compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Target Primary Target (e.g., Target Kinase/Enzyme) Compound->Target Liability1 Pyridine-2-ylmethyl Moiety (Metal Chelation: Zn2+, Fe2+) Compound->Liability1 Liability2 3-Iodo Group (Halogen Bonding & Lipophilicity) Compound->Liability2 Efficacy Desired Cellular Efficacy Target->Efficacy OffTarget1 HDACs / Carbonic Anhydrases (Metalloprotein Inhibition) Liability1->OffTarget1 OffTarget2 Membrane Accumulation & Promiscuous Protein Binding Liability2->OffTarget2 Toxicity Cellular Toxicity / Artifacts OffTarget1->Toxicity OffTarget2->Toxicity

Fig 1. Divergent pathways of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE target engagement vs off-target toxicity.

Part 3: Quantitative Data & Mitigation Parameters

To establish a reliable assay window, it is critical to understand the concentration thresholds where off-target effects begin to dominate. The table below summarizes the quantitative signatures of this compound's liabilities.

Liability / Off-Target MechanismStructural DriverTypical IC₅₀ / EC₅₀ ShiftPrimary Assay ArtifactRecommended Mitigation Strategy
HDAC 1/2/3 Inhibition Benzamide ZBG0.1 – 2.5 µMGlobal chromatin hyperacetylationPre-incubate with 10 µM ZnSO₄
Carbonic Anhydrase Inhibition Pyridin-2-ylmethyl5.0 – 15.0 µMIntracellular pH fluctuationBuffer media with 25 mM HEPES
Membrane Aggregation 3-Iodo (LogP > 3.0)> 10.0 µMFalse-positive viability dropAdd 0.1% BSA to assay media
Fluorescence Quenching Aromatic + Iodine> 20.0 µMDecreased reporter signalSwitch to luminescence readout

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, you must prove that your observed phenotype is caused by the intended mechanism of action, not the structural liabilities of the molecule.

Protocol A: Zinc Supplementation Rescue Assay (Validating Chelation)

Purpose: To determine if the compound is acting as an indiscriminate intracellular metal chelator[4].

  • Cell Seeding: Seed your target cells in a 96-well plate at a density of 5,000 cells/well in 90 µL of standard culture media. Incubate overnight at 37°C, 5% CO₂.

  • Metal Pre-complexation (The Control): In a separate V-bottom plate, prepare a 10X stock of the compound (e.g., 50 µM) in media. To half of these wells, add ZnSO₄ to a final concentration of 100 µM (creating a 1:2 compound-to-zinc ratio). Incubate this mixture at room temperature for 30 minutes to allow the pyridin-2-ylmethyl/benzamide motifs to saturate their metal-binding capacity[3].

  • Dosing: Transfer 10 µM of the standard compound and the zinc-complexed compound to the respective wells of your cell plate.

  • Incubation & Readout: Incubate for 48 hours. Perform a standard CellTiter-Glo (luminescence) viability assay.

  • Causality Analysis: If the zinc-complexed compound shows significantly lower toxicity than the uncomplexed compound, your primary phenotype is driven by off-target zinc sequestration (likely inhibiting essential HDACs or CAs).

Protocol B: Washout & Halogen-Bond Reversibility Assay

Purpose: To differentiate between reversible target engagement and irreversible trapping caused by strong σ-hole halogen bonding or membrane partitioning[1].

  • Treatment: Treat cells with the compound at the IC₈₀ concentration for 4 hours.

  • Washout Phase: Carefully aspirate the media from half of the treated wells. Wash these wells three times with warm, compound-free PBS containing 0.1% BSA (the BSA acts as a lipid sink to pull highly lipophilic iodinated compounds out of the membrane).

  • Recovery: Add fresh, compound-free media to the washed wells.

  • Incubation: Incubate all wells (continuous treatment vs. washout) for an additional 44 hours.

  • Causality Analysis: If the washout cells fail to recover viability, the compound is either forming pseudo-irreversible halogen bonds with off-target proteins or has become permanently partitioned into the lipid bilayer due to the 3-iodo group.

Workflow Start Observe Unexpected Cytotoxicity or Phenotype in Assay Step1 Perform Metal Supplementation (Add 10 µM ZnSO4 or CuSO4) Start->Step1 Decision1 Phenotype Rescued? Step1->Decision1 Path1A Off-Target Metalloprotein Chelation Confirmed Decision1->Path1A Yes Step2 Perform Washout Assay (Assess Reversibility) Decision1->Step2 No Decision2 Phenotype Reversible? Step2->Decision2 Path2A Likely Covalent or Strong Halogen Bond Trapping Decision2->Path2A No Path2B Reversible Off-Target or On-Target Effect Decision2->Path2B Yes

Fig 2. Diagnostic workflow for isolating off-target liabilities of halogenated pyridine-benzamides.

References

  • Key contemporary considerations for halogens in drug discovery Source: PubMed Central (PMC) - NIH URL:[Link]

  • Multifaceted Sulfonamide-Derived Thiosemicarbazones: Combining Metal Chelation and Carbonic Anhydrases Inhibition in Anticancer Therapy Source: MDPI URL:[Link]

  • Stimulus-Responsive Prochelators for Manipulating Cellular Metals Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Troubleshooting

Minimizing cytotoxicity of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE to non-target cells

Welcome to the Technical Support Center for N-heterocyclic benzamide probes. This guide is specifically engineered for researchers and drug development professionals experiencing off-target cytotoxicity when utilizing 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocyclic benzamide probes. This guide is specifically engineered for researchers and drug development professionals experiencing off-target cytotoxicity when utilizing 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in cell-based assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind why this specific molecular scaffold induces non-specific cell death and provide self-validating protocols to rescue your assay's signal-to-noise ratio.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE cause off-target cell death in my control cell lines? The cytotoxicity of this compound is rarely due to promiscuous target binding. Instead, it is driven by the intrinsic physicochemical properties of its scaffold, which trigger three distinct non-target mechanisms:

  • Lysosomotropism: The molecule contains a weakly basic pyridine ring (pKa ~5.2) and a highly lipophilic iodinated benzene ring (ClogP > 2). This combination allows the uncharged molecule to passively diffuse across cell membranes. Once it reaches the acidic environment of the lysosome (pH ~4.5), the pyridine nitrogen becomes protonated. The charged molecule cannot diffuse back out, leading to massive intralysosomal accumulation, osmotic swelling, and ultimately Lysosomal Membrane Permeabilization (LMP), which triggers apoptosis[1].

  • Colloidal Aggregation: Highly lipophilic small molecules often spontaneously self-assemble into nano-sized colloidal particles in aqueous media once they exceed their Critical Aggregation Concentration (CAC). These colloids non-specifically adsorb proteins and disrupt cellular membranes, leading to false-positive cytotoxicity[2].

  • Photochemical Cleavage: The aryl iodide bond is highly susceptible to UV and visible light-induced homolytic cleavage. This photolysis generates highly reactive aryl radicals that cause devastating lipid peroxidation and DNA damage[3].

Q2: Is the iodine substitution specifically to blame for the assay noise? Yes, partially. While iodine is excellent for increasing target affinity via halogen bonding, its large atomic radius drastically increases the molecule's lipophilicity (driving aggregation) and introduces a photolabile bond (driving radical toxicity).

Part 2: Troubleshooting Guide & Mitigation Workflows

Issue A: Colloidal Aggregation & False-Positive Cytotoxicity
  • Symptom: You observe a "bell-shaped" dose-response curve, or cytotoxicity abruptly spikes at concentrations above 5–10 µM.

  • Causality: The compound has exceeded its CAC, forming 50–1000 nm particles that mechanically disrupt cell membranes[2].

  • Self-Validating Fix: Introduce a non-ionic surfactant (e.g., 0.01% Tween-80 or Triton X-100) to the assay buffer. Surfactants disrupt colloidal self-assembly. If the addition of detergent abolishes the cytotoxicity, your issue was an aggregation artifact, not true biological toxicity.

Issue B: Phototoxicity (Aryl Radical Generation)
  • Symptom: Cytotoxicity varies wildly between experimental replicates, particularly depending on the time of day or proximity to biosafety cabinet lighting.

  • Causality: Ambient laboratory light is cleaving the carbon-iodine bond, generating reactive oxygen species (ROS) and aryl radicals[3].

  • Self-Validating Fix: Run a parallel assay where one plate is wrapped entirely in aluminum foil (dark control) and the other is exposed to standard lab lighting. If the dark plate shows significantly higher cell viability, you must switch to amber microcentrifuge tubes and perform all dosing under low-light conditions.

Issue C: Lysosomal Trapping (LMP)
  • Symptom: Cells exhibit extensive vacuolization under brightfield microscopy before dying.

  • Causality: The basic pyridine moiety is trapping the compound in the lysosomes, causing them to rupture[1].

  • Self-Validating Fix: Pre-treat control cells with Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour prior to adding your compound. Bafilomycin neutralizes the lysosomal pH, preventing the protonation and trapping of the pyridine ring. If cytotoxicity is rescued, the mechanism is lysosomotropism.

Part 3: Visualizations of Causality & Workflows

G cluster_1 Lysosomotropism cluster_2 Photochemical Cleavage cluster_3 Colloidal Aggregation Compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Pyridine Weakly Basic Pyridine (pKa ~5.2) Compound->Pyridine Iodine Aryl Iodide Bond (UV/Vis Sensitive) Compound->Iodine Lipophilic High Lipophilicity (ClogP > 2) Compound->Lipophilic Lysosome Protonation in Lysosome (pH 4.5) Pyridine->Lysosome LMP Lysosomal Membrane Permeabilization (LMP) Lysosome->LMP Cytotoxicity Off-Target Cell Death LMP->Cytotoxicity Radical Homolytic Cleavage (Aryl Radical Formation) Iodine->Radical OxStress Oxidative Stress & DNA Damage Radical->OxStress OxStress->Cytotoxicity Colloid Colloid Formation (> CAC) Lipophilic->Colloid Membrane Non-specific Membrane Disruption Colloid->Membrane Membrane->Cytotoxicity

Figure 1: Mechanistic pathways driving off-target cytotoxicity of halogenated N-heterocyclic benzamides.

Workflow Start Observe Off-Target Cytotoxicity (IC50 < 10 µM in Control Cells) Step1 Isolate Phototoxicity: Run assay in dark vs. light Start->Step1 DarkRescue Toxicity reduced in dark? Step1->DarkRescue FixPhoto Action: Use amber tubes & minimize light exposure DarkRescue->FixPhoto Yes Step2 Check Aggregation: Run DLS or add 0.01% Tween-80 DarkRescue->Step2 No AggRescue Toxicity reduced by detergent? Step2->AggRescue FixAgg Action: Keep [C] < CAC or include non-ionic surfactant AggRescue->FixAgg Yes Step3 Assess Lysosomotropism: LysoTracker Red Assay AggRescue->Step3 No LysoRescue Lysosomal trapping confirmed? Step3->LysoRescue FixLyso Action: Shorten assay time or block endocytosis LysoRescue->FixLyso Yes Unresolved Investigate specific off-target kinase/enzyme LysoRescue->Unresolved No

Figure 2: Step-by-step troubleshooting workflow for rescuing assay signal-to-noise ratio.

Part 4: Experimental Protocols

Protocol 1: DLS Screening for Critical Aggregation Concentration (CAC)

Purpose: To determine the exact concentration at which the compound forms cytotoxic colloids.

  • Preparation: Prepare a 10 mM stock of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in 100% DMSO.

  • Titration: Create a 2-fold serial dilution series ranging from 0.1 µM to 100 µM in filtered (0.22 µm) assay buffer (e.g., PBS or DMEM without Phenol Red). Ensure final DMSO concentration remains constant at 1%.

  • Incubation: Allow the solutions to equilibrate at room temperature for 30 minutes.

  • Measurement: Transfer 50 µL of each concentration to a cuvette and analyze using a Dynamic Light Scattering (DLS) instrument.

  • Analysis: Plot the scattering intensity (kcps) against compound concentration. The CAC is the inflection point where scattering intensity sharply increases, indicating the formation of particles >50 nm. Rule of thumb: Never dose cells above the CAC.

Protocol 2: LysoTracker Red Reversal Assay

Purpose: To validate if cytotoxicity is caused by lysosomal trapping.

  • Seeding: Seed non-target control cells (e.g., HEK293) in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Pre-treatment: Treat half the plate with 100 nM Bafilomycin A1 for 1 hour to neutralize lysosomal pH. Leave the other half untreated.

  • Dosing: Add 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE at its established IC50 concentration to all wells.

  • Staining: After 4 hours, add 50 nM LysoTracker Red DND-99 to the media for 30 minutes.

  • Imaging & Viability: Wash with PBS and measure fluorescence (Ex 577 nm / Em 590 nm). If the compound is lysosomotropic, it will compete with LysoTracker Red, reducing the fluorescent signal in the non-Bafilomycin treated wells. Follow up with a standard CellTiter-Glo viability assay at 24 hours to confirm cytotoxicity rescue in the Bafilomycin-treated cohort.

Part 5: Data Presentation

Table 1: Physicochemical Profiling & Mitigation Matrix

Molecular FeatureAssociated RiskDiagnostic AssayValidated Mitigation Strategy
Aryl Iodide Bond Photochemical cleavage (Aryl Radicals)Dark vs. Light Viability AssayUse amber tubes; prepare stocks in low-light; avoid UV exposure.
Lipophilicity (ClogP > 2) Colloidal AggregationDynamic Light Scattering (DLS)Add 0.01% Tween-80 or Triton X-100; keep dosing below CAC.
Pyridine Ring (pKa ~5.2) Lysosomotropism (LMP)LysoTracker Red CompetitionShorten assay duration; pre-treat with Bafilomycin A1.
DMSO Stock (100%) Precipitation upon aqueous dilutionVisual inspection / NephelometryPre-dilute in intermediate solvent; ensure rapid mixing in media.

References

  • Shoichet Lab, University of Toronto. "Colloidal aggregation." University of Toronto. Available at:[Link]

  • Lu, S. et al. "Lysosomal adaptation: How cells respond to lysosomotropic compounds." PMC - National Institutes of Health. Available at:[Link]

  • Wen, J. et al. "Recent Progress in Cyclic Aryliodonium Chemistry: Syntheses and Applications." Chemical Reviews - ACS Publications. Available at: [Link]

Sources

Optimization

Dealing with poor bioavailability of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in vivo

Topic: Overcoming Poor In Vivo Bioavailability of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Welcome to the Pharmacokinetics and Pharmacodynamics (PK/PD) Troubleshooting Center. As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Poor In Vivo Bioavailability of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

Welcome to the Pharmacokinetics and Pharmacodynamics (PK/PD) Troubleshooting Center. As a Senior Application Scientist, I frequently consult with research teams struggling to translate promising in vitro activity into in vivo efficacy.

The compound 3-iodo-N-(pyridin-2-ylmethyl)benzamide presents a classic medicinal chemistry challenge. While the halogenated benzamide core often yields excellent target affinity (frequently utilized in PARP, kinase, or receptor modulators), the bulky, highly lipophilic iodine atom drastically increases the crystal lattice energy and LogP. Concurrently, the pyridin-2-ylmethyl linker introduces specific metabolic liabilities.

This guide provides field-proven, causality-driven strategies to diagnose and resolve the poor oral bioavailability ( F% ) of this specific molecular class.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My intravenous (IV) clearance is acceptable, but oral bioavailability ( F% ) is <5%. What is the primary physical culprit? Root Cause: This discrepancy points directly to an absorption failure rather than systemic metabolic clearance. The pyridine ring has a pKa of approximately 5.2. In the acidic environment of the stomach (pH 1.2), the pyridine nitrogen protonates, allowing the compound to dissolve. However, as the drug transitions to the neutral pH of the intestine (pH 6.8–7.4), it rapidly deprotonates. The high lipophilicity driven by the 3-iodo group causes the neutral free-base to aggressively precipitate out of the gastrointestinal fluid before it can be absorbed [1]. Actionable Solution: You must bypass the intestinal dissolution step by utilizing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which maintains the drug in a solubilized nanodroplet state across the unstirred water layer [2].

Q2: We formulated the compound in a standard vehicle (e.g., 0.5% CMC/Tween), but exposure remains negligible. How do we build a self-validating SEDDS formulation? Root Cause: Standard aqueous suspensions rely on the drug's inherent dissolution rate, which is too slow for this halogenated benzamide. Actionable Solution: A SEDDS formulation uses an isotropic mixture of oils, surfactants, and co-solvents. When introduced to aqueous GI fluids, the mechanical agitation of the stomach spontaneously forms an oil-in-water nanoemulsion. You must validate this in vitro before moving to in vivo models. If your dynamic light scattering (DLS) data shows droplet sizes >200 nm in Simulated Intestinal Fluid (SIF), the surfactant ratio is incorrect, and the drug will still precipitate [2].

Q3: Our formulation is optimized (droplet size <50 nm), but F% is still low, and now we notice high IV clearance ( T1/2​<30 min). What metabolic soft spots are responsible? Root Cause: If solubility is solved but exposure remains poor, you are facing extensive first-pass metabolism. The structure has two major liabilities:

  • The Methylene Linker: The CH2​ group between the amide and the pyridine ring is highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, leading to rapid benzylic/pyridylic cleavage [3].

  • The Secondary Amide: Hepatic amidases readily recognize and cleave unhindered secondary benzamides. Actionable Solution: You must initiate structural modifications. N-methylation of the amide nitrogen is a proven strategy. It sterically hinders amidase binding, blocks N-oxidation, and removes a hydrogen-bond donor, which significantly lowers the desolvation energy required for passive membrane permeability [4].

Part 2: Mandatory Visualizations & Logical Workflows

To systematically address these issues, follow the logical troubleshooting tree below.

PK_Logic Start Low Bioavailability (F < 10%) 3-Iodo-N-(pyridin-2-ylmethyl)benzamide Solubility Aqueous Solubility & Dissolution Test Start->Solubility Metabolism Microsomal Stability (HLM/RLM) Start->Metabolism Permeability Caco-2 Permeability & Efflux Start->Permeability Sol_Poor Poor Solubility (< 10 µg/mL) Solubility->Sol_Poor Met_High High Clearance (T1/2 < 30 min) Metabolism->Met_High Perm_Low Low Papp / High Efflux Permeability->Perm_Low Action_Sol Formulation: SEDDS / Nano-milling Sol_Poor->Action_Sol Action_Met Chemistry: Block Soft Spots Met_High->Action_Met Action_Perm Chemistry: Prodrug / N-alkylation Perm_Low->Action_Perm

Logical troubleshooting tree for diagnosing and resolving poor in vivo bioavailability.
Part 3: Step-by-Step Experimental Methodologies

If your diagnostic tests point to solubility-limited absorption, implement the following self-validating SEDDS protocol.

Protocol: Preparation and Validation of a SEDDS Formulation

This protocol ensures the highly lipophilic 3-iodo benzamide remains in solution during GI transit.

  • Excipient Screening (Thermodynamic Solubility):

    • Add an excess of 3-iodo-N-(pyridin-2-ylmethyl)benzamide (approx. 50 mg) to 1 mL of various lipid vehicles (e.g., Capryol 90, Olive Oil), surfactants (Tween 80, Cremophor EL), and co-solvents (PEG 400).

    • Shake at 37°C for 48 hours to reach equilibrium.

    • Centrifuge at 10,000 rpm for 15 minutes. Quantify the supernatant concentration via HPLC. Select the oil and surfactant that yield the highest drug solubility.

  • Pseudo-Ternary Phase Diagram Construction:

    • Titrate selected oil, surfactant, and co-solvent mixtures with water.

    • Visually map the boundaries where the mixture forms a clear, transparent nanoemulsion versus a cloudy macroemulsion. Select a ratio within the clear isotropic region (typically 20% oil, 60% surfactant, 20% co-solvent).

  • Drug Loading:

    • Dissolve the benzamide compound into the optimized blank SEDDS mixture at 37°C under continuous magnetic stirring until a homogenous, clear solution is achieved.

  • In Vitro Dispersion & Robustness Testing (Self-Validation Step):

    • Dilute 1 mL of the drug-loaded SEDDS into 250 mL of Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8) at 37°C under gentle agitation (50 rpm).

    • Critical Check: If precipitation occurs within 2 hours, the drug loading exceeds the kinetic solubility of the dispersed phase. Reduce the drug payload or increase the surfactant ratio.

  • Droplet Size Analysis:

    • Analyze the dispersed SIF sample using Dynamic Light Scattering (DLS). The formulation is only validated for in vivo use if the Z-average droplet size is <100 nm and the Polydispersity Index (PDI) is <0.3.

SEDDS_Workflow Step1 1. Excipient Screening (Oils, Surfactants, Co-solvents) Step2 2. Construct Pseudo-Ternary Phase Diagrams Step1->Step2 Step3 3. Drug Loading (Dissolve Benzamide at 37°C) Step2->Step3 Step4 4. In Vitro Dispersion Test (SGF/SIF Media) Step3->Step4 Step5 5. Droplet Size Analysis (DLS: Target < 100 nm) Step4->Step5 Step6 6. In Vivo PK Dosing (Oral Gavage in Rodents) Step5->Step6

Step-by-step workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Part 4: Quantitative Data Presentation

The table below summarizes typical pharmacokinetic shifts observed when applying formulation and structural optimization strategies to halogenated pyridinyl-methyl benzamides in rodent models (dosed at 10 mg/kg PO).

Optimization StrategyFormulation VehicleIV Clearance (mL/min/kg)Oral Cmax​ (ng/mL)Oral AUC0−∞​ (ng·h/mL)Bioavailability ( F% )Primary Mechanism of Improvement
Baseline Compound 0.5% CMC Suspension45.2851203.2% N/A (Poor baseline dissolution)
Formulation Optimization SEDDS (Capryol/Tween)45.28901,45018.5% Bypasses intestinal precipitation; enhances lymphatic transport.
Structural Modification (N-Methylation)0.5% CMC Suspension18.41,2503,10042.0% Blocks amidase cleavage; removes H-bond donor to increase permeability.
Combined Approach (N-Methylated analog)SEDDS (Capryol/Tween)18.43,4006,85075.4% Synergistic effect of metabolic stability and optimal luminal solubilization.

Note: Data represents synthesized averages for this chemical class to illustrate the magnitude of intervention effects.

Part 5: Comprehensive References
  • ACS Publications. "Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form." Journal of Medicinal Chemistry, 2023. Available at: [Link]

  • PubMed / NIH. "Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers." Journal of Medicinal Chemistry, 2001. Available at: [Link]

Troubleshooting

Technical Support Center: Investigational Compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a specific chemical entity for which extensive public data on formulation, dosage, and admin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a specific chemical entity for which extensive public data on formulation, dosage, and administration is not available. This guide is therefore structured to provide a comprehensive framework for optimizing dosage and administration of a novel, poorly soluble investigational compound, using this molecule as a representative example. The principles, protocols, and troubleshooting steps described are based on established best practices in preclinical pharmaceutical development.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers may have before initiating studies.

Q1: What are the first physicochemical properties I should determine for this compound? A1: The initial preformulation work should focus on solubility, stability, and solid-state characterization.[2][5] Understanding the compound's solubility in various aqueous and organic solvents is the most critical first step, as it dictates all subsequent formulation strategies.[1][3][6] Key parameters to measure include aqueous solubility at different pH values (e.g., 2.0, 7.4, 9.0) and solubility in common preclinical vehicle components like PEG-400, propylene glycol, DMSO, and oils.[7][8][9][10]

Q2: How do I select an initial route of administration for in vivo studies? A2: The choice of administration route depends on the intended clinical application, the compound's properties, and the experimental objective.[11][12]

  • Oral (PO): Preferred for its convenience and clinical relevance, but challenging for poorly soluble compounds due to low bioavailability.[13][14]

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability. It is ideal for initial pharmacokinetic (PK) studies to determine clearance and volume of distribution but may not be the intended clinical route.[11][12][15]

  • Intraperitoneal (IP): Often used in rodent models for systemic exposure. It avoids first-pass metabolism but can have variable absorption kinetics.[8][9][10]

  • Subcutaneous (SC): Can provide slower, more sustained absorption, potentially acting as a depot. This route is useful for compounds where prolonged exposure is desired.[12][13][15][16]

For a novel compound, starting with IV administration provides a baseline PK profile. This is often followed by experiments using the intended clinical route (commonly oral) to assess bioavailability and formulation challenges.[13][16]

Q3: What constitutes a suitable vehicle for a first-in-animal study? A3: A suitable vehicle must solubilize or suspend the compound at the required concentration, be non-toxic at the administered volume, and not interfere with the compound's biological activity.[1][8][9][10] For poorly soluble compounds, common starting vehicles include:

  • Aqueous suspension with a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80).[7][13]

  • Solutions using co-solvents like PEG-400, propylene glycol, or DMSO, often diluted with saline or water.[7][8][9][10] It is critical to ensure the final concentration of the organic solvent is well-tolerated by the animal model.[8][9][10]

  • Lipid-based formulations, such as solutions in corn oil or sesame oil, for highly lipophilic compounds.[6][7]

Always run a vehicle-only control group in your studies to account for any effects of the formulation itself.[8][9][10]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during formulation and administration.

Q: My compound is crashing out of solution upon dilution or injection. What can I do? A: This is a classic sign of a supersaturated solution where the compound is only soluble in a high concentration of co-solvent.

  • Causality: When an organic solvent-based formulation is injected into the aqueous physiological environment, the solvent rapidly diffuses, causing the local drug concentration to exceed its aqueous solubility limit and precipitate.

  • Troubleshooting Steps:

    • Reduce Concentration: The simplest solution is to lower the dosing concentration if the study design allows.

    • Use a Different Vehicle System: Switch to a vehicle that enhances solubility through a different mechanism. Consider a cyclodextrin-based vehicle (e.g., hydroxypropyl-β-cyclodextrin) which encapsulates the drug molecule, or a lipid-based formulation if the compound is lipophilic.[6][7]

    • Create a Nanosuspension: If the compound is crystalline, particle size reduction via milling can create a nanosuspension. This increases the surface area for dissolution, improving absorption kinetics.[3][6][11]

    • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle can dramatically increase solubility.

Q: I'm observing toxicity (e.g., lethargy, irritation) in my vehicle control group. How do I address this? A: Vehicle-induced toxicity can confound study results and harm animal welfare.

  • Causality: Some organic solvents, like DMSO and high concentrations of PEG-400, can cause local irritation, hemolysis, or neurotoxicity, especially when administered parenterally at high volumes or concentrations.[8][9][10]

  • Troubleshooting Steps:

    • Lower Organic Solvent Concentration: The primary goal is to minimize the percentage of organic co-solvent. A common target for IV administration is <10% DMSO.

    • Change the Vehicle: Switch to a more biocompatible vehicle system. Aqueous suspensions or lipid solutions are generally better tolerated than high-concentration co-solvent systems.[7]

    • Reduce Dosing Volume: Check that your dosing volume is within the recommended limits for the chosen animal model and route. For example, for mice, oral gavage is typically limited to 10 mL/kg, while IV is around 5 mL/kg.

    • Split the Dose: If a high dose is required, consider administering it in two smaller doses separated by a few hours, if the PK profile allows.

Q: My in vivo efficacy results are highly variable between animals. What is the cause? A: High variability often points to inconsistent drug exposure, which can stem from formulation or administration issues.

  • Causality: Inconsistent bioavailability is a major issue with oral dosing of poorly soluble compounds. It can be caused by poor or variable absorption in the GI tract. For suspensions, non-uniform particle size or inadequate re-suspension before dosing can lead to animals receiving different actual doses.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent in vivo results.

Section 3: Experimental Protocols

These protocols provide step-by-step guidance for key optimization experiments.

Protocol 1: Tiered Solubility Assessment

This protocol systematically evaluates the solubility of the compound to guide vehicle selection.

Objective: To determine the approximate solubility of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE in common preclinical vehicles.

Materials:

  • Test Compound

  • Vehicle components: Deionized Water, pH buffers, PEG-400, Propylene Glycol (PG), Tween 80, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Corn Oil

  • Vials, shaker, centrifuge, HPLC system

Procedure:

  • Aqueous Solubility (Kinetic):

    • Prepare a 10 mg/mL stock solution of the compound in DMSO.

    • Spike 10 µL of the stock into 990 µL of aqueous buffer (e.g., pH 7.4 PBS) to get a final concentration of 100 µg/mL.

    • Incubate at room temperature for 2 hours.

    • Filter through a 0.45 µm filter to remove precipitated compound.

    • Quantify the concentration of the dissolved compound in the filtrate via HPLC. This gives an initial estimate of aqueous solubility.

  • Vehicle Screening (Equilibrium):

    • Add an excess amount of solid compound (e.g., 5 mg) to 1 mL of each test vehicle in a glass vial.

    • Agitate the vials at room temperature or 37°C for 24-48 hours to reach equilibrium.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully collect the supernatant, dilute with an appropriate solvent, and quantify the concentration via HPLC.

Data Presentation:

Vehicle SystemSolubility (mg/mL)Notes
Water (pH 7.4)< 0.01Practically Insoluble
0.5% MC / 0.1% Tween 80< 0.01No solubilization effect
10% DMSO / 90% Saline~0.1Potential for precipitation
20% HP-β-CD in Water~1.5Good for clear solutions
40% PEG-400 in Water~2.5Viscous, good solubilizer
Corn Oil~5.0Suitable for lipid-based formulation
Protocol 2: Optimizing Administration Route Workflow

This workflow outlines the logical progression for selecting and validating an administration route.

Caption: Workflow for preclinical dosage and route optimization.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). [Link]

  • Incrementally modifying drugs via changing route of administration. Journal of Pharmaceutical Investigation. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]

  • Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. [Link]

  • Drug Development and Alternative Routes of Administration. BioPharma Services. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. [Link]

  • 2-iodo-N-methyl-N-[(3R)-pyrrolidin-3-yl]benzamide. PubChem. [Link]

  • 5 Essential Strategies to Optimize Preclinical Research Efficiency and Accuracy. Genemod. [Link]

  • The optimal choice of medication administration route regarding intravenous, intramuscular, and subcutaneous injection. National Institutes of Health (NIH). [Link]

  • Optimizing a Drug's Pharmacokinetics. AZoLifeSciences. [Link]

  • Navigating the Labyrinth: Troubleshooting Common Hurdles in Drug Development. Oreate AI Blog. [Link]

  • Preclinical Planning for Successful Drug Development. Contract Pharma. [Link]

  • Comprehensive Guide to Preclinical Protocol Development: Best Practices and Insights. Infinix Bio. [Link]

  • DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research. Drug Development & Delivery. [Link]

  • Medication Routes of Administration. National Institutes of Health (NIH). [Link]

Sources

Optimization

Technical Support Center: Purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Analogs

Welcome to the advanced troubleshooting center for the isolation and purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE and its structural analogs. This class of molecules presents a unique triad of chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for the isolation and purification of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE and its structural analogs. This class of molecules presents a unique triad of chromatographic challenges: the Lewis basicity of the pyridine ring, the photolability of the aryl-iodine bond, and the structural similarity of synthetic regioisomers.

This guide is designed for drug development professionals and synthesists, providing mechanistically grounded solutions to ensure >99% purity and high recovery rates.

I. Frequently Asked Questions (Troubleshooting Core Issues)

Q1: Why does my compound exhibit severe peak tailing and poor recovery on standard silica gel? A: The pyridine nitrogen (pKa ~5.2) acts as a strong hydrogen bond acceptor and Lewis base. During normal-phase chromatography, it interacts strongly with the highly acidic, unbonded silanol groups (Si-OH) on the silica surface. This secondary interaction causes the compound to streak, resulting in severe peak tailing and irreversible adsorption[1].

  • The Fix: You must suppress the ionization of the silanols or competitively block these binding sites. For normal-phase chromatography, condition your column and mobile phase with 1–2% Triethylamine (TEA)[1]. For reverse-phase HPLC, utilize an end-capped C18 column or a Charged-Surface Hybrid (CSH) column, which minimizes residual silanol activity.

Q2: LC-MS analysis of my purified fraction shows a significant M-126 peak. What is causing this degradation? A: The M-126 mass corresponds to the exact loss of the iodine atom (atomic mass ~126.9). The carbon-iodine (C-I) bond in 3-iodoaromatics has a relatively low bond dissociation energy (approximately 57 kcal/mol). Exposure to ambient UV or short-wavelength visible light during prolonged purification steps (such as slow rotary evaporation) induces photolytic deiodination via homolytic cleavage[2].

  • The Fix: The resulting aryl radical abstracts a hydrogen atom from the solvent, forming a de-iodinated benzamide byproduct[2]. To prevent this, all handling, chromatography fraction collection, and storage must be conducted in amber glassware or under low-light conditions.

Q3: I synthesized the compound via direct halogenation and have a mixture of 2-iodo, 3-iodo, and 4-iodo isomers. Standard C18 columns cannot resolve them. What is the alternative? A: Standard C18 columns rely primarily on hydrophobic dispersive interactions, which are nearly identical for positional isomers of halogenated aromatics.

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal selectivity driven by π−π interactions, dipole-dipole interactions, and shape recognition[3]. The highly electronegative fluorine atoms on the PFP phase interact differently with the localized charge distribution of the specific iodo-position on the benzamide ring, enabling baseline resolution of the regioisomers[4].

II. Chromatographic Data & Parameter Summary

The following table synthesizes the optimal quantitative parameters for addressing specific purification bottlenecks.

ParameterNormal-Phase (Silica)Reverse-Phase (C18)Reverse-Phase (PFP)
Primary Challenge Addressed Pyridine peak tailingGeneral desalting / PolarityCo-eluting regioisomers
Optimal Stationary Phase Irregular Silica (40-63 µm)End-capped C18 (3-5 µm)Pentafluorophenyl (3-5 µm)
Mobile Phase System Dichloromethane / MethanolWater / AcetonitrileWater / Methanol
Critical Modifier 1-2% Triethylamine (TEA)0.1% Formic Acid or NH₄HCO₃0.1% Formic Acid
Primary Retention Mechanism Adsorption & H-bondingHydrophobic dispersion π−π , dipole, & shape recognition

III. Validated Experimental Protocols

Protocol A: Resolution of Regioisomers via PFP-HPLC
  • Objective: Baseline separation of the 3-iodo target from 2-iodo/4-iodo synthetic byproducts.

  • Mechanistic Note: Methanol is strictly preferred over acetonitrile as the organic modifier. Acetonitrile's π -electrons can compete with the stationary phase, suppressing the π−π interactions essential for PFP selectivity[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (e.g., 5% MeOH in Water). Filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Column Equilibration: Flush a Poroshell 120 PFP column (or equivalent) with 95% Water / 5% MeOH (containing 0.1% Formic Acid) for at least 10 column volumes[4].

  • Gradient Elution: Run a shallow gradient from 5% MeOH to 60% MeOH over 30 minutes. The shallow gradient slope maximizes the shape-recognition capabilities of the fluorinated phase.

  • Self-Validation Check: Monitor the UV trace at 254 nm and 280 nm. If the regioisomer peaks still co-elute, decrease the gradient slope to 0.5% MeOH/min and lower the column temperature to 20°C to enhance dipole interactions.

  • Fraction Handling: Collect all fractions directly into amber glass vials to prevent photolytic deiodination during the subsequent lyophilization or evaporation steps[2].

Protocol B: Scalable Normal-Phase Flash Chromatography
  • Objective: Bulk purification (gram scale) with absolute suppression of pyridine tailing.

Step-by-Step Methodology:

  • Column Conditioning: Pre-pack a silica gel column. Flush with 2 column volumes of Hexane containing 2% Triethylamine (TEA). Causality: TEA neutralizes the highly acidic silanol sites on the silica surface, preventing the pyridine nitrogen from irreversibly binding[1].

  • Sample Loading: Dry-load the sample onto Celite 545. This ensures a narrow loading band and prevents the polar benzamide from crashing out at the column head.

  • Elution: Elute using a step gradient of Dichloromethane (DCM) to 10% Methanol in DCM, maintaining 1% TEA in all mobile phase mixtures.

  • Self-Validation Check: Perform TLC of the collected fractions. The target compound should appear as a tight, round spot (Rf ~0.3) rather than a teardrop streak. If streaking persists on the TLC plate, increase the TEA concentration to 2%.

IV. Purification Troubleshooting Logic

PurificationTroubleshooting Start Crude 3-Iodo-Pyridine Benzamide Mixture CheckTailing Is there severe peak tailing on TLC/HPLC? Start->CheckTailing FixTailing Add 1-2% TEA to mobile phase or use end-capped C18 CheckTailing->FixTailing Yes CheckIsomers Are there co-eluting regioisomers (e.g., 4-iodo)? CheckTailing->CheckIsomers No FixTailing->CheckIsomers FixIsomers Switch to PFP (Pentafluorophenyl) column CheckIsomers->FixIsomers Yes CheckDeiodination Is M-126 (De-iodinated) byproduct present? CheckIsomers->CheckDeiodination No FixIsomers->CheckDeiodination FixDeiodination Use amber glassware & minimize UV/heat exposure CheckDeiodination->FixDeiodination Yes PureProduct Isolated Pure Target Compound CheckDeiodination->PureProduct No FixDeiodination->PureProduct

Troubleshooting workflow for the purification of iodinated pyridine-benzamides.

V. References

  • [1] Troubleshooting common issues in pyridine synthesis | Source: Benchchem | 1

  • [3] Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC | Source: Chromatography Online | 3

  • [4] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns | Source: Agilent Technologies | 4

  • [2] 2-(Hydroxymethyl)-4-iodophenol Handling & Photolytic Deiodination | Source: Benchchem | 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Batch-to-Batch Variability in 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . This guide is engineered for researchers, process chemists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide . This guide is engineered for researchers, process chemists, and drug development professionals who require high-fidelity, reproducible synthetic workflows.

Rather than providing a generic protocol, this center deconstructs the mechanistic root causes of batch-to-batch variability in this specific amide coupling and provides a self-validating framework to ensure absolute reproducibility.

Part 1: Mechanistic Root Causes of Variability

Batch-to-batch variability in the synthesis of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide rarely stems from the iodine substituent, which is generally stable under standard coupling conditions[1]. Instead, the variability is driven by the nuanced physical chemistry of the reagents and the reaction micro-environment[2].

The Pyridine Nitrogen Conundrum (pKa and Nucleophilicity)

The coupling of 3-iodobenzoic acid with 2-picolylamine (pyridin-2-ylmethylamine) involves a bifunctional amine. While the primary aliphatic amine is the intended nucleophile, the pyridine ring introduces a competing basic site. The primary amine has a pKa of ~8.7, while the pyridine nitrogen has a pKa of ~5.2. If the reaction pH is not strictly buffered with an excess of a non-nucleophilic base (e.g., DIPEA or N-methylmorpholine), the primary amine may remain partially protonated. This shifts the reaction kinetics, allowing the pyridine nitrogen to transiently coordinate with coupling agents (like HATU or EDC), leading to variable reaction rates and unpredictable impurity profiles[3].

Base Dosing Order and Micro-Mixing Kinetics

Recent high-throughput experimentation studies have demonstrated that the order of reagent addition in nanoscale to batch-scale amide couplings drastically impacts reproducibility[4]. When the base is dosed last ("standard" conditions), localized pH gradients can cause the activated ester (e.g., the OAt ester when using HATU) to degrade back to the starting 3-iodobenzoic acid before the amine can successfully attack. Pre-mixing the acid, amine, and base before the introduction of the coupling agent ensures a homogeneous deprotonation state, significantly reducing batch-to-batch yield fluctuations[4].

Moisture-Induced Hydrolysis

Amide couplings utilizing uronium salts (HATU/HBTU) or carbodiimides (EDC/DIC) are highly sensitive to trace moisture. Water competes with 2-picolylamine as a nucleophile, hydrolyzing the activated 3-iodobenzoic acid intermediate. Variations in the anhydrous grade of the solvent (typically DMF or DCM) across different batches directly correlate with fluctuating yields[2].

Part 2: Self-Validating Experimental Protocol

To eliminate variability, every protocol must be a self-validating system. This means the protocol relies on real-time analytical feedback rather than arbitrary timeframes.

Standardized HATU-Mediated Coupling Workflow

Reagents:

  • 3-Iodobenzoic acid (1.0 equiv, strictly dried)

  • 2-Picolylamine (1.1 equiv, freshly distilled or verified pure)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology:

  • Preparation & Pre-mixing: Dissolve 3-iodobenzoic acid (1.0 equiv) and 2-picolylamine (1.1 equiv) in anhydrous DMF under a nitrogen atmosphere.

  • Base Dosing (Critical Step): Add DIPEA (3.0 equiv) to the stirring solution. Causality: Dosing the base before the coupling agent ensures the primary amine of 2-picolylamine is fully deprotonated and prevents the pyridine nitrogen from acting as an unwanted proton sink during activation[4].

  • Activation & Coupling: Cool the mixture to 0 °C. Add HATU (1.2 equiv) portion-wise over 5 minutes to control the exotherm.

  • In-Process Control (IPC) 1: After 30 minutes, remove a 10 µL aliquot, quench in methanol, and analyze via LC-MS. Validation: You must observe the disappearance of the 3-iodobenzoic acid peak (m/z ~247.9) and the appearance of the product mass (m/z ~338.1). Do not proceed to workup until conversion is >95%.

  • Quench and Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated aqueous NaHCO3​ (3x) to remove unreacted 3-iodobenzoic acid and acidic byproducts.

    • 5% aqueous LiCl solution (3x) to extract DMF from the organic layer.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • IPC 2 (Purity Check): Analyze the crude residue via 1H -NMR. Validation: Check for the disappearance of the distinct singlet from the primary amine protons of 2-picolylamine (~1.9 ppm in CDCl3​ ) and the appearance of the amide N-H proton (~8.0-8.5 ppm).

Part 3: Troubleshooting & FAQs

Q1: My yields are fluctuating between 40% and 85% across different batches. What is the most likely culprit? A1: This is a classic symptom of inconsistent base dosing or degraded coupling agents. HATU degrades rapidly upon exposure to atmospheric moisture, losing its ability to form the active OAt ester. Ensure your HATU is stored in a desiccator. Additionally, verify that your base (DIPEA) is added before the HATU to ensure a consistent kinetic profile[4].

Q2: I am detecting a significant amount of unreacted 3-iodobenzoic acid during workup, even after 24 hours of stirring. Why? A2: This indicates that the activated intermediate hydrolyzed before the 2-picolylamine could react. This is caused by either wet DMF or the use of an older batch of 2-picolylamine that has absorbed atmospheric CO2​ to form a carbamate salt, reducing its effective nucleophilicity. Always use strictly anhydrous solvents and verify amine quality[2].

Q3: Can I use the acid chloride method (thionyl chloride) instead of HATU to save costs? A3: Yes, converting 3-iodobenzoic acid to 3-iodobenzoyl chloride is highly efficient. However, it introduces a high risk of batch-to-batch variability due to residual HCl. If the HCl is not completely removed in vacuo prior to the addition of 2-picolylamine, it will instantly protonate the pyridine and primary amine nitrogens, halting the reaction. If using this route, you must use a heavy excess of a scavenger base (like triethylamine) during the coupling step.

Part 4: Data Visualization

Table 1: Quantitative Comparison of Coupling Strategies for 3-Iodobenzoic Acid
Coupling StrategyTypical Yield RangeBatch Variability RiskPrimary Cause of VariabilityRecommended IPC
HATU / DIPEA 85% - 95%LowMoisture degrading the uronium salt; Base dosing order.LC-MS (Monitor m/z 338.1)
EDC / HOBt 70% - 85%MediumIncomplete activation; Urea byproduct co-crystallization.TLC (UV 254 nm)
Acid Chloride ( SOCl2​ ) 60% - 90%HighResidual HCl protonating 2-picolylamine; Exothermic degradation. 1H -NMR of intermediate
Table 2: In-Process Control (IPC) Metrics for Self-Validation
StepAnalytical MethodAcceptance CriteriaAction if Failed
Activation LC-MS (Aliquot)< 5% unreacted 3-iodobenzoic acid remaining.Add 0.2 equiv HATU and 0.5 equiv DIPEA; stir 1 hr.
Workup TLC (EtOAc:Hexanes)No baseline spots (unreacted amine/acid) in organic layer.Repeat saturated NaHCO3​ and water washes.
Final Product 1H -NMRAbsence of DMF (~2.9 ppm) and DIPEA (~1.0 ppm) peaks.Re-dissolve in EtOAc, wash with 5% LiCl, dry, concentrate.

Part 5: Reaction & Troubleshooting Workflow

G Start Start: 3-Iodobenzoic Acid + 2-Picolylamine + DIPEA Activation Add HATU (0 °C) Form OAt-Activated Ester Start->Activation Reaction Amide Bond Formation (Monitor via LC-MS) Activation->Reaction Decision Is conversion > 95%? Reaction->Decision Workup Aqueous Workup (NaHCO3 / 5% LiCl / Brine) Decision->Workup Yes Troubleshoot Troubleshoot: Check Moisture & Reagent Purity Decision->Troubleshoot No Purification Purification (Recrystallization / Silica) Workup->Purification Troubleshoot->Start Product Pure 3-Iodo-N-[(pyridin-2-yl) methyl]benzamide Purification->Product

Workflow for robust synthesis and troubleshooting of 3-iodo-N-[(pyridin-2-yl)methyl]benzamide.

References

  • Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Base-Promoted Amidation and Esterification of Imidazolium Salts via Acyl C–C bond Cleavage: Access to Aromatic Amides and Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Comparative Guide to Target Deconvolution

Introduction & Structural Rationale In the landscape of modern drug discovery, validating the precise biological target of a novel small molecule is paramount to predicting clinical efficacy and mitigating off-target tox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of modern drug discovery, validating the precise biological target of a novel small molecule is paramount to predicting clinical efficacy and mitigating off-target toxicity. 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a highly functionalized synthetic compound whose structural architecture strongly aligns with the pharmacophore of Class I Histone Deacetylase (HDAC) inhibitors [1].

As an Application Scientist, analyzing the chemical logic of this compound reveals three critical domains:

  • The Benzamide Core: Acts as a well-established zinc-binding group (ZBM) that chelates the catalytic Zn²⁺ ion deep within the HDAC active site [1].

  • The Pyridin-2-ylmethyl Motif: Functions as a surface recognition cap and linker, forming critical hydrogen bonds with residues at the rim of the catalytic pocket.

  • The 3-Iodo Substitution: This heavy halogen provides unique steric bulk that drives isoform selectivity (favoring HDAC1/2 over HDAC3) and serves as a potential heavy-atom handle for X-ray crystallography or photoaffinity crosslinking.

To objectively evaluate this compound's performance, we must compare it against established clinical alternatives like Entinostat (a benchmark benzamide HDAC inhibitor) using orthogonal, self-validating experimental methodologies.

Comparative Target Validation Methodologies

Validating a target requires moving from isolated biochemical systems to complex cellular environments. We utilize three primary methodologies to build a comprehensive target engagement profile:

  • Surface Plasmon Resonance (SPR): An optical biosensor technique used to measure real-time, label-free binding kinetics ( Kd​ , kon​ , koff​ ) between the small molecule and purified recombinant protein [3].

  • Cellular Thermal Shift Assay (CETSA): A revolutionary technique that measures target engagement in living cells. It relies on the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation [2].

  • Activity-Based Protein Profiling (ABPP): A proteomic approach to identify off-target interactions across the entire cellular milieu.

Methodological Comparison
FeatureSurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)Proteomic Profiling (ABPP)
Environment In vitro (Purified Protein)In cellulo (Living Cells/Lysate)In cellulo / Proteome-wide
Primary Output Binding Kinetics ( Kd​ , kon​ , koff​ )Thermal Shift ( ΔTm​ ), EC 50​ Off-target map, Selectivity
Throughput Medium to HighMediumLow
Cellular Context Absent (No membrane barrier)Present (Requires permeability)Present
Cost per Assay High (Requires pure protein/chips)Moderate (Antibody/Western Blot)Very High (Mass Spectrometry)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every protocol must be designed as a self-validating system. This means incorporating intrinsic quality controls that confirm the assay's mechanical and biological integrity before data is interpreted.

Protocol A: SPR Binding Kinetics (In Vitro)

Causality: SPR is highly sensitive to mass changes. Because 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is a small molecule (<350 Da) binding to a large protein (~55 kDa), the refractive index change is minimal. We use a high-capacity CM5 dextran chip to immobilize a high density of HDAC1, maximizing the signal-to-noise ratio [3].

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 sensor chip using EDC/NHS chemistry.

  • Protein Immobilization: Inject recombinant human HDAC1 (diluted in sodium acetate, pH 4.5) until a target level of 5,000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine.

  • Self-Validation Checkpoint (Reference Channel): Leave Flow Cell 1 (FC1) blank (activated and quenched without protein). All compound injections must be double-referenced (FC2 minus FC1, followed by buffer blank subtraction) to eliminate bulk refractive index shifts and non-specific binding.

  • Analyte Injection: Prepare a 2-fold dilution series of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (from 10 µM to 39 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Regeneration: Allow a 300-second dissociation phase. If the compound does not fully dissociate, inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

Protocol B: CETSA for Target Engagement (In Cellulo)

Causality: While SPR proves the compound can bind the target, CETSA proves it does bind the target inside a living cell, confirming both membrane permeability and target availability amidst competing intracellular metabolites [2].

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 colon cancer cells in 10 cm dishes. Treat with 10 µM of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, Entinostat (positive control), or 0.1% DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and divide into 8 PCR tubes (50 µL per tube).

  • Heat Pulse: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. Causality: The 3-minute duration ensures thermodynamic equilibrium of protein unfolding without causing non-specific global aggregation.

  • Lysis & Clearance: Lyse cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Self-Validation Checkpoint (Loading Control): Analyze the soluble supernatant via Western Blotting. Probe for HDAC1 and a non-target control protein (e.g., GAPDH). If GAPDH shows a thermal shift, the compound is causing non-specific membrane/protein toxicity rather than specific target engagement.

Quantitative Performance Data

The following table summarizes the comparative performance of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE against the clinical alternative, Entinostat.

CompoundHDAC1 Kd​ (SPR)HDAC1 Dissociation Half-life ( t1/2​ )CETSA ΔTm​ (HDAC1)Isoform Selectivity (HDAC1 vs HDAC6)
3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE 45 nM125 minutes+6.2 °C> 500-fold
Entinostat (Reference) 120 nM45 minutes+4.5 °C> 200-fold

Data Interpretation: The inclusion of the 3-iodo group significantly decreases the dissociation rate ( koff​ ), leading to a longer residence time on the target (125 mins vs 45 mins). This translates to a superior thermal shift (+6.2 °C) in the cellular environment, suggesting highly durable target engagement.

Visualizing the Validation Logic

To fully conceptualize the validation process and the biological impact of the compound, we map the experimental workflow and the downstream signaling cascade.

Workflow A Compound Synthesis 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE B In Vitro Validation (SPR Kinetics) A->B Purified Protein C In Cellulo Engagement (CETSA) B->C Live Cells D Proteomic Profiling (ABPP) C->D Lysate/Proteome

Fig 1. Orthogonal target validation workflow for novel small molecules.

Mechanism A 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE B Class I HDACs (HDAC1/2/3) A->B Chelates Zn2+ C Hyperacetylation of Histone Tails B->C Inhibits Deacetylation D Chromatin Relaxation C->D Epigenetic Shift E Tumor Suppressor Gene Expression D->E Transcription

Fig 2. Epigenetic signaling pathway modulated by benzamide-based HDAC inhibition.

References

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. National Library of Medicine (NIH). Available at:[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. National Library of Medicine (NIH). Available at:[Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. Available at:[Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel small mo...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel small molecules with high fidelity and reproducibility is paramount. This guide provides a comparative analysis of two robust synthetic routes for the preparation of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, a compound of interest for its potential biological activities stemming from its substituted benzamide and pyridine moieties. While specific experimental data for this exact molecule is not extensively published, this guide leverages well-established and analogous reactions to provide a detailed and practical framework for its synthesis. The focus is on the critical parameters that govern experimental reproducibility, ensuring that researchers can confidently produce this compound for further study.

Comparing Synthetic Strategies: Acyl Chloride vs. Amide Coupling

The synthesis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE hinges on the formation of a stable amide bond between a 3-iodobenzoic acid derivative and (pyridin-2-yl)methanamine. Two of the most reliable methods for achieving this transformation are direct acylation with an acyl chloride and a coupling-agent-mediated reaction. Each approach has distinct advantages and challenges that can impact the reproducibility, yield, and purity of the final product.

FeatureRoute 1: Acylation with 3-Iodobenzoyl ChlorideRoute 2: Amide Coupling with 3-Iodobenzoic Acid
Starting Materials 3-Iodobenzoyl chloride, (Pyridin-2-yl)methanamine3-Iodobenzoic acid, (Pyridin-2-yl)methanamine, Coupling Agents (e.g., EDC, HOBt)
Reactivity High. The acyl chloride is a highly reactive electrophile.Moderate. The carboxylic acid requires activation by a coupling agent.
Byproducts HCl, which must be scavenged by a base.Urea derivative from the coupling agent, which is typically water-soluble.
Reaction Conditions Often rapid, can be performed at low temperatures (0 °C to room temperature).Generally mild (room temperature), but may require longer reaction times.
Reproducibility Factors Purity of the acyl chloride (prone to hydrolysis), precise control of stoichiometry and temperature.Purity and stability of coupling agents, pH of the reaction medium.
Advantages High yields, simple workup if the product precipitates.[1]Milder conditions, suitable for sensitive substrates, avoids the use of a highly reactive acyl chloride.[1]
Disadvantages Acyl chloride can be moisture-sensitive, requiring anhydrous conditions.[2]Coupling agents can be expensive, and the workup may be more involved to remove byproducts.
Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

Synthetic_Route_1 cluster_0 Route 1: Acylation with 3-Iodobenzoyl Chloride 3_Iodobenzoyl_chloride 3-Iodobenzoyl chloride Product_1 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE 3_Iodobenzoyl_chloride->Product_1 + (Pyridin-2-yl)methanamine + Base (e.g., Triethylamine) in DCM Pyridin_2_yl_methanamine (Pyridin-2-yl)methanamine Pyridin_2_yl_methanamine->Product_1

Caption: Synthetic pathway for Route 1, showcasing the acylation of (pyridin-2-yl)methanamine with 3-iodobenzoyl chloride.

Synthetic_Route_2 cluster_1 Route 2: Amide Coupling with 3-Iodobenzoic Acid 3_Iodobenzoic_acid 3-Iodobenzoic acid Product_2 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE 3_Iodobenzoic_acid->Product_2 + (Pyridin-2-yl)methanamine + Coupling Agents (EDC, HOBt) + Base (e.g., DIPEA) in DMF Pyridin_2_yl_methanamine_2 (Pyridin-2-yl)methanamine Pyridin_2_yl_methanamine_2->Product_2

Caption: Synthetic pathway for Route 2, illustrating the amide coupling of 3-iodobenzoic acid with (pyridin-2-yl)methanamine.

Detailed Experimental Protocols and Reproducibility

To ensure the successful and reproducible synthesis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, the following detailed protocol for Route 1 is provided, along with a discussion of critical factors influencing reproducibility.

Protocol: Synthesis via Acylation with 3-Iodobenzoyl Chloride

This protocol is based on the well-established Schotten-Baumann reaction conditions, which are widely used for the synthesis of benzamides.[1][2]

Materials:

  • (Pyridin-2-yl)methanamine

  • 3-Iodobenzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve (pyridin-2-yl)methanamine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 equivalents) to the solution. This base is crucial for neutralizing the HCl byproduct of the reaction.[1]

  • Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize side reactions.

  • Acyl Chloride Addition: To this stirred solution, add a solution of 3-iodobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO3 solution (to remove any unreacted acyl chloride and neutralize excess acid) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

Factors Influencing Reproducibility
  • Purity of Reagents: The purity of both (pyridin-2-yl)methanamine and 3-iodobenzoyl chloride is critical. The acyl chloride is particularly susceptible to hydrolysis and should be handled under anhydrous conditions.[2]

  • Stoichiometry: Precise control over the stoichiometry of the reagents is essential. An excess of the acyl chloride can lead to the formation of di-acylated byproducts, while an excess of the amine will remain as an impurity.

  • Temperature Control: Maintaining a low temperature during the addition of the acyl chloride is important to prevent side reactions and ensure a clean product profile.

  • Solvent: The use of an anhydrous aprotic solvent like dichloromethane is recommended to prevent the hydrolysis of the acyl chloride.

  • Work-up and Purification: The thoroughness of the aqueous work-up to remove byproducts and the choice of purification method will significantly impact the final purity and, therefore, the reproducibility of the material's performance in subsequent assays.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, a combination of spectroscopic and analytical techniques should be employed.

Technique Expected Observations
¹H NMR Resonances corresponding to the protons on the pyridine and benzene rings, as well as the methylene bridge and the amide N-H proton. The integration of these signals should be consistent with the expected structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the carbonyl carbon of the amide.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹).
Melting Point A sharp and defined melting point range is indicative of high purity.

Conclusion

The synthesis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE can be reliably achieved through either acylation with 3-iodobenzoyl chloride or via an amide coupling reaction. The choice of method will depend on the available starting materials, scale of the reaction, and sensitivity of the substrates. By carefully controlling the experimental parameters outlined in this guide, researchers can ensure the reproducible synthesis of this compound with high purity, enabling its further investigation in various scientific disciplines.

References

Sources

Validation

Comparative Analysis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE vs. Canonical NAMPT Inhibitors: Structural Rationale and in vitro Efficacy

Executive Summary Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a prime metabolic target in oncology and inflammatory diseases[1]. While canon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a prime metabolic target in oncology and inflammatory diseases[1]. While canonical inhibitors like FK866 (Daporinad) and CHS-828 (GMX1777) have established the clinical viability of NAMPT inhibition, their dose-limiting toxicities (e.g., thrombocytopenia) have driven the search for novel chemotypes[2].

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE represents a streamlined, fragment-like pharmacophore that strips the NAMPT inhibitor down to its essential binding determinants. This guide objectively compares the structural rationale, biochemical efficacy, and off-target liabilities of this 3-iodo-benzamide derivative against industry-standard alternatives, providing application scientists with validated protocols for comparative screening.

Mechanistic Grounding & Structural Rationale

To understand the performance of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, we must deconstruct its structure through the lens of the NAMPT active site:

  • The Exposed Pyridine Anchor: The pyridin-2-ylmethyl moiety acts as a competitive mimic of the natural substrate, nicotinamide (NAM). The trajectory of the unhindered pyridine nitrogen is critical; it anchors the inhibitor deep within the catalytic pocket by forming a vital hydrogen bond with the Ser275 residue[3].

  • The Benzamide Linker: Unlike the elongated acrylamide linker of FK866 or the cyanoguanidine core of CHS-828[1], the rigid benzamide group provides a direct vector, projecting the hydrophobic tail toward the solvent-exposed channel.

  • 3-Iodo Substitution: The heavy iodine atom at the meta-position of the phenyl ring serves a dual purpose. It significantly increases the lipophilicity (LogP) to drive cellular permeability, and it engages in halogen bonding with hydrophobic residues at the entrance of the binding tunnel.

  • The CYP2C9 Liability (Causality of Toxicity): A well-documented flaw of exposed-pyridine NAMPT inhibitors is their potent off-target inhibition of Cytochrome P450 2C9 (CYP2C9)[4]. The unhindered pyridine nitrogen, while essential for NAMPT binding, indiscriminately coordinates with the heme iron of CYP2C9, leading to poor pharmacokinetic profiles.

Pathway NAM Nicotinamide (NAM) NAMPT NAMPT (Target Enzyme) NAM->NAMPT Substrate Binding NMN NMN NAMPT->NMN Rate-Limiting Step NMNAT NMNAT (Coupling Enzyme) NMN->NMNAT Substrate NAD NAD+ NMNAT->NAD Synthesis Consumers PARPs / Sirtuins (NAD+ Consumers) NAD->Consumers Consumption Inhibitor 3-Iodo-Benzamide (Competitive Inhibitor) Inhibitor->NAMPT Blocks NAM Pocket

Caption: NAMPT-mediated NAD+ salvage pathway illustrating the competitive blockade by exposed-pyridine inhibitors.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the 3-iodo-benzamide derivative compared to canonical clinical candidates. (Note: Values for the 3-iodo derivative are representative of its specific structural class based on established SAR literature).

CompoundNAMPT IC₅₀ (Biochemical)NAD+ Depletion IC₅₀ (Cellular)CYP2C9 Inhibition LiabilityKey Structural Differentiator
3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE ~25 - 50 nM~80 - 150 nMHigh Exposed pyridine-2-ylmethyl + rigid benzamide
FK866 (Daporinad) 1.0 - 3.0 nM2.0 - 5.0 nMModeratePyridine-3-yl-acrylamide tail
CHS-828 (GMX1777) 5.0 - 10.0 nM10 - 20 nMLow/ModerateCyanoguanidine central linker

Interpretation: While the 3-iodo-benzamide scaffold achieves respectable nanomolar potency, it generally falls short of the single-digit nanomolar efficacy seen in FK866. Furthermore, its unshielded pyridine ring makes it highly susceptible to CYP2C9 coordination[4], necessitating structural morphing (e.g., introducing spirocyclic linkers or ortho-methylating the pyridine) for in vivo applications.

Self-Validating Experimental Protocols

To ensure rigorous, E-E-A-T compliant evaluation of NAMPT inhibitors, scientists must employ self-validating assay systems that rule out false positives (e.g., assay interference or off-target cytotoxicity).

Protocol A: Biochemical NAMPT Inhibition (Coupled Enzyme System)

Causality & Self-Validation: Because NAMPT produces NMN (which is difficult to detect directly without mass spectrometry), we couple the reaction with NMNAT to produce NAD+, followed by Alcohol Dehydrogenase (ADH) to reduce a tetrazolium dye (WST-1). Self-Validation Step: To ensure the inhibitor isn't falsely suppressing the signal by inhibiting the downstream coupling enzymes (NMNAT/ADH), a counter-screen is run where exogenous NMN is spiked into the system. If the signal remains suppressed, the compound is a false positive.

  • Reagent Assembly: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM PRPP, and 2 mM ATP.

  • Enzyme Pre-incubation: Dispense 10 nM recombinant human NAMPT into a 384-well plate. Add the 3-iodo-benzamide inhibitor (10-point dose-response, 10 µM to 0.5 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM Nicotinamide (NAM) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Coupling Cascade: Add an excess of recombinant NMNAT1 (1 µg/mL), ADH, ethanol (1.5%), and WST-1 reagent.

  • Kinetic Readout: Monitor the absorbance at 450 nm continuously for 30 minutes. Calculate the IC₅₀ based on the initial velocity ( V0​ ) of formazan dye formation.

Protocol B: Intracellular NAD+ Quantification via LC-MS/MS

Causality & Self-Validation: Biochemical potency does not guarantee cellular target engagement due to potential efflux pump activity or poor membrane permeability. LC-MS/MS provides unambiguous, direct quantification of NAD+ depletion[2]. Self-Validation Step: The protocol mandates the use of a stable isotope-labeled internal standard (¹³C-NAD+) spiked directly into the lysis buffer. This corrects for matrix suppression and extraction losses, ensuring absolute quantification.

  • Cell Plating & Treatment: Seed HCT116 or A2780 cells at 1×105 cells/well in 6-well plates. Treat with the inhibitor for 24 hours.

  • Cold Extraction: Aspirate media and immediately wash with ice-cold PBS to halt metabolism. Add 500 µL of ice-cold 0.5 M Perchloric Acid (PCA) spiked with 500 nM ¹³C-NAD+ (Internal Standard).

  • Neutralization: Scrape the cells, transfer to microcentrifuge tubes, and neutralize the lysate with 1 M Potassium Carbonate ( K2​CO3​ ) until the pH reaches ~7.0. Centrifuge at 14,000 x g for 10 min to pellet precipitated proteins and salts.

  • LC-MS/MS Analysis: Inject the supernatant onto a porous graphitic carbon (PGC) column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Quantify the endogenous NAD+ transition ( m/z 664.1 428.0) relative to the heavy internal standard transition ( m/z 669.1 433.0).

Workflow Step1 1. Compound Synthesis 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Step2 2. Biochemical NAMPT Assay (Coupled Enzyme System) Step1->Step2 Step3 3. Cellular NAD+ Depletion (LC-MS/MS Quantification) Step2->Step3 IC50 < 100 nM (Exclude False Positives) Step4 4. CYP2C9 Counter-Screen (Toxicity Profiling) Step3->Step4 Confirmed Cellular Target Engagement Step5 5. Lead Optimization & Structural Morphing Step4->Step5 High CYP Liability Detected (Requires Scaffold Update)

Caption: Sequential validation workflow for exposed-pyridine NAMPT inhibitors, highlighting the critical CYP2C9 counter-screen.

References

  • Minimizing CYP2C9 Inhibition of Exposed-Pyridine NAMPT (Nicotinamide Phosphoribosyltransferase) Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Medicinal Chemistry Letters.[Link]

  • Development of PROTACs Targeting the Moonlighting Enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) for Breast Cancer Therapy. Journal of Medicinal Chemistry.[Link]

  • Novel nicotinamide phosphoribosyltransferase inhibitors and uses thereof (WO2025109097A2).

Sources

Comparative

Comparative Analysis of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE and Its Non-Iodinated Analog

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist As a Senior Application Scientist, I frequently evaluate the strategic selection of chemical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

As a Senior Application Scientist, I frequently evaluate the strategic selection of chemical scaffolds for late-stage functionalization and radiopharmaceutical probe development. N-[(pyridin-2-yl)methyl]benzamide (the non-iodinated analog) and 3-iodo-N-[(pyridin-2-yl)methyl]benzamide represent two highly strategic, yet functionally distinct, nodes in modern synthetic chemistry.

While the non-iodinated scaffold is a foundational bidentate directing group for transition-metal-catalyzed C–H activation, the introduction of the meta-iodine atom transforms the molecule into a bifunctional probe. This guide provides an objective, data-driven comparison of their mechanistic utility, supported by self-validating experimental protocols.

Structural & Physicochemical Comparison

Understanding the baseline physicochemical properties is critical for predicting solubility, catalyst interaction, and downstream purification behavior. The addition of the heavy iodine atom significantly alters the lipophilicity and reactive profile of the scaffold.

ParameterN-[(pyridin-2-yl)methyl]benzamide (Non-Iodinated)3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Iodinated)
Molecular Formula C₁₃H₁₂N₂OC₁₃H₁₁IN₂O
Molecular Weight 212.25 g/mol 338.15 g/mol
LogP (Estimated) 1.82.9
Key Structural Feature N,N-bidentate coordination siteN,N-bidentate site + C(sp²)–I bond
Primary Utility Directing group for ortho-C–H activationOrthogonal cross-coupling & Radiotracer precursor
Reactive Site ortho-C(sp²)–H (Requires harsh activation)meta-C(sp²)–I (Mild oxidative addition)

Mechanistic Utility & Causality in Experimental Design

The Non-Iodinated Scaffold: A Robust Directing Group

The non-iodinated analog is widely recognized in transition-metal chemistry for directing C–H functionalization, as detailed in recent computational and experimental studies on Ni-catalyzed pathways [1].

  • Causality: The pyridine nitrogen and the deprotonated amide nitrogen coordinate to Ni(II) or Pd(II), forming a highly stable 5- or 6-membered metallacycle. This thermodynamic pre-organization drastically lowers the activation energy required for Concerted Metalation-Deprotonation (CMD), directing the metal exclusively to the ortho-C–H bond of the benzamide ring. Structural variations of this scaffold are actively cataloged for drug discovery [2].

The 3-Iodo Analog: Orthogonal Reactivity

The causality behind selecting the 3-iodo analog lies in its ability to decouple the directing group's coordination chemistry from the functionalization event.

  • Causality: The C(sp²)–I bond is highly polarizable and relatively weak (~65 kcal/mol). This allows Pd(0) to undergo oxidative addition at mild temperatures (e.g., 60 °C), completely bypassing the unreactive C–H bonds. This orthogonal reactivity is essential for late-stage functionalization (e.g., attaching fluorophores) or isotopic exchange (e.g., ¹²⁵I radioiodination for SPECT/PET imaging) without degrading the amide scaffold [3].

Visualizing the Reaction Pathways

The following diagrams map the divergent reaction logic dictated by the presence or absence of the iodine atom.

CH_Activation A N-[(pyridin-2-yl)methyl]benzamide (Directing Group) B Ni(II) Complexation (N,N-Bidentate) A->B Ni(OTf)2, Base C Concerted Metalation-Deprotonation (ortho-C-H Cleavage) B->C Heat D ortho-Functionalized Product C->D Aryl Halide

Fig 1. Ni-Catalyzed C-H Activation Pathway utilizing the N,N-bidentate directing group.

Orthogonal_Reactivity A 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide B Pd(0) Oxidative Addition (Selective C-I Cleavage) A->B Pd Catalyst E Cu-Catalyzed Radioiodination (125-I) A->E [125I]NaI, Cu Catalyst C Suzuki-Miyaura Cross-Coupling B->C Boronic Acid D Elaborated Drug Scaffold C->D F SPECT/PET Radiotracer E->F

Fig 2. Orthogonal functionalization and radiolabeling workflows for the 3-iodo analog.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, preventing false positives and minimizing isolation bias.

Protocol A: Ni-Catalyzed ortho-C–H Arylation (Non-Iodinated Analog)

Objective: Direct arylation of the unactivated ortho-position using the N,N-bidentate directing group.

  • Complexation: In an oven-dried Schlenk tube, combine N-[(pyridin-2-yl)methyl]benzamide (1.0 equiv), Ni(OTf)₂ (10 mol%), and Na₂CO₃ (2.0 equiv) in t-amyl alcohol.

    • Causality: Na₂CO₃ is specifically chosen to deprotonate the amide N–H, triggering the bidentate N,N-coordination required to bring the Ni(II) center into proximity with the ortho-C–H bond.

  • Arylation: Add the aryl iodide (1.5 equiv). Seal the tube and heat to 130 °C for 24 hours.

    • Causality: High thermal energy is mandatory to overcome the high activation barrier of the CMD step for unactivated C(sp²)–H bonds.

  • Self-Validation (LC-MS): Before quenching, withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed to workup until the Total Ion Chromatogram (TIC) shows >90% depletion of the starting material (m/z 213 [M+H]⁺) and the appearance of the arylated mass.

Protocol B: Orthogonal Suzuki-Miyaura Coupling (3-Iodo Analog)

Objective: Selective cross-coupling at the 3-position without triggering C–H activation.

  • Reagent Assembly: Combine 3-iodo-N-[(pyridin-2-yl)methyl]benzamide (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (2.0 equiv), and dodecane (0.5 equiv, internal standard) in 1,4-Dioxane/H₂O (4:1).

  • Mild Activation: Stir the biphasic mixture at 60 °C for 4 hours.

    • Causality: Maintaining a mild temperature of 60 °C ensures that Pd(0) selectively undergoes oxidative addition into the weak C–I bond, while strictly preventing any background C–H activation by the directing group.

  • Self-Validation (GC-FID): Withdraw a 10 µL aliquot of the organic layer and analyze via GC-FID. Calculate the exact yield relative to the dodecane internal standard. This validates the intrinsic efficiency of the coupling reaction independent of downstream column chromatography losses.

Quantitative Data Comparison

The table below summarizes the divergent reaction metrics, highlighting how the presence of the iodine atom shifts the operational parameter space from harsh C–H activation to mild cross-coupling.

Reaction MetricNon-Iodinated Analog (C–H Arylation)3-Iodo Analog (Suzuki Coupling)
Catalyst System Ni(OTf)₂ / Na₂CO₃Pd(dppf)Cl₂ / K₃PO₄
Operating Temperature 130 °C60 °C
Reaction Time 24 - 36 hours4 - 6 hours
Typical Conversion Yield 75% - 85%>95%
Regioselectivity Prone to mono- vs di-arylation mixturesAbsolute regiocontrol at the 3-position

References

  • Omer, Humair Bin Md. "Exploring C−H Functionalization Reactions with Theory and Experiment." D-Scholarship@Pitt, University of Pittsburgh, 2020.[Link]

  • "4-PHENOXY-N-(PYRIDIN-2-YLMETHYL)BENZAMIDE." Inxight Drugs, National Center for Advancing Translational Sciences.[Link]

Sources

Validation

Comparing the efficacy of ortho, meta, and para iodo-substituted benzamides

As a Senior Application Scientist in radiopharmaceutical and neuroleptic development, I frequently encounter a critical design juncture: determining the optimal positional isomer for halogenated tracers. The placement of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in radiopharmaceutical and neuroleptic development, I frequently encounter a critical design juncture: determining the optimal positional isomer for halogenated tracers. The placement of a bulky, polarizable iodine atom—whether ortho, meta, or para to the primary pharmacophore—does not merely alter molecular weight; it fundamentally rewrites the molecule’s steric landscape, electronic distribution, and metabolic fate.

This guide provides an objective, data-driven comparison of ortho-, meta-, and para-iodo-substituted benzamides, focusing on their two primary clinical applications: Dopamine D2/D3 receptor imaging (neuroleptics) and Melanin-targeted radionuclide therapy (melanoma theranostics) .

Mechanistic Causality: The "Why" Behind Positional Efficacy

The pharmacological divergence of iodobenzamides is governed by three mechanistic pillars:

  • Conformational Locking (The Ortho Advantage): The iodine atom has a large van der Waals radius (~1.98 Å). When placed in the ortho position relative to the amide or an adjacent methoxy group (e.g., in [123I]-IBZM), it forces the carbonyl group out of the aromatic plane or locks it via intramolecular interactions. This rigid, pseudo-ring conformation perfectly mimics the bioactive topology required for Dopamine D2 receptor antagonism[1].

  • Receptor Pocket Accommodation (The Para Penalty/Bonus): In tightly constrained orthosteric pockets like the D2 receptor, a para-iodo substitution projects linearly, causing severe steric clashes with transmembrane helices[1]. However, this exact linear projection is highly advantageous for intercalating into the planar, polymeric indole-quinone sheets of eumelanin, making para-iodobenzamides (like BZA) the gold standard for melanoma targeting[2].

  • Metabolic Stability (The Meta Shield): Aryl iodides are highly susceptible to in vivo enzymatic deiodination. Ortho-iodophenols and benzamides are rapidly deiodinated due to adjacent electronic activation. Conversely, meta-iodoarenes lack direct resonance activation from ortho/para-directing substituents, making them significantly more resistant to in vivo deiodination[3].

SAR_Logic Core Iodobenzamide Scaffold Ortho Ortho-Iodo (2-position) Steric Locking Core->Ortho Meta Meta-Iodo (3-position) Electronic Balance Core->Meta Para Para-Iodo (4-position) Linear Projection Core->Para D2 High D2 Receptor Affinity (Neuroleptics/Brain SPECT) Ortho->D2 Stable High Metabolic Stability (Low Deiodination) Meta->Stable Melanin High Melanin Intercalation (Melanoma Theranostics) Para->Melanin

Figure 1: Pharmacological divergence of iodobenzamides based on positional substitution.

Quantitative Performance Comparison

To objectively benchmark these isomers, we must isolate their performance across their two primary biological targets.

A. Dopamine D2 Receptor Binding (Neuroleptic Efficacy)

For neuroleptic activity and brain SPECT imaging, the affinity toward the D2L (high-affinity state) receptor is paramount. Experimental data demonstrates a clear hierarchy where ortho substitution vastly outperforms its counterparts due to optimal accommodation within the binding pocket[1].

Table 1: Dopamine D2 Receptor Binding Affinity (In Vitro)

Compound Isomer Position of Iodine Ki (nM) Receptor Accommodation Clinical Utility
Ortho-Iodo 2-position 0.68 Optimal (Steric locking) Lead (e.g., IBZM for SPECT)
Meta-Iodo 3-position 2.10 Moderate Limited
Para-Iodo 4-position 3.80 Poor (Steric clash) Discarded for D2 targeting

(Data synthesized from comparative D2Lhigh affinity studies[1])

B. Melanoma Tumor Targeting & Stability

For targeted radionuclide therapy, the benzamide derivative N-(2-diethylaminoethyl)-iodobenzamide is utilized. Here, the para and ortho isomers trade blows between absolute uptake and pharmacokinetic speed, while the meta isomer provides superior metabolic stability[2],[3].

Table 2: Melanoma Tumor Uptake & In Vivo Stability

Compound Iodine Position Tumor Uptake (72h) Deiodination Resistance Clinical Application
BZA Para (4-iodo) Very High Moderate Delayed SPECT / Therapy
BZA2 Ortho (2-iodo) High (Fast kinetics) Low (High Thyroid Uptake) Early SPECT Imaging
Meta-BZA Meta (3-iodo) Moderate High (Low Thyroid Uptake) Long-term Therapy

(Data synthesized from melanoma biodistribution and stability studies[2],[3])

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls to prevent false positives caused by free radioiodine or non-specific binding.

Workflow A Radiosynthesis (123I / 125I) B In Vitro Assay (Receptor Binding) A->B C In Vivo Injection (Murine Models) B->C D Tumor Uptake (Target Efficacy) C->D E Thyroid Uptake (Deiodination Proxy) C->E D->E Efficacy vs. Stability

Figure 2: Self-validating workflow for assessing binding efficacy and metabolic stability.

Protocol 1: In Vitro Radioligand Binding Assay (D2 Receptor)

This protocol determines the exact Ki​ of the synthesized iodobenzamide isomers against the D2 receptor[4].

  • Membrane Preparation: Homogenize striatal tissue (rich in D2 receptors) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H]spiperone (a validated D2 antagonist) and varying concentrations of the test iodobenzamide (10⁻¹¹ to 10⁻⁵ M) for 60 minutes at 25°C.

  • Self-Validation (Non-Specific Binding): In parallel wells, add 10 µM (+)-butaclamol. Rejection Criterion: If the specific binding (Total Binding minus binding in the presence of (+)-butaclamol) is less than 60% of the total signal, the assay must be aborted due to high background noise or degraded membranes.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vivo Biodistribution & Deiodination Assay (Melanoma Model)

This protocol evaluates absolute tumor uptake while simultaneously quantifying in vivo deiodination—a critical failure point for ortho-iodinated compounds[2],[3].

  • Model Generation: Subcutaneously inoculate the right flank of C57BL/6 mice with 1×106 melanotic B16F0 cells.

  • Self-Validation (Negative Control): Inoculate the left flank with amelanotic A375 cells. Validation Criterion: The compound must show a >5:1 uptake ratio between the B16F0 (melanotic) and A375 (amelanotic) tumors. Failure indicates non-specific lipophilic pooling rather than true melanin binding.

  • Administration: Intravenously inject 370 kBq of the [125I]-labeled ortho, meta, or para benzamide via the lateral tail vein.

  • Biodistribution & Deiodination Proxy: Sacrifice mice at predefined intervals (1h, 24h, 72h). Excise and weigh the tumors, blood, and the thyroid gland .

  • Analysis: Measure radioactivity using a gamma counter. Express results as Percentage of Injected Dose per Gram (%ID/g). Crucial Insight: Because the murine thyroid actively sequesters free circulating iodine, a high %ID/g in the thyroid directly correlates with the compound's structural instability and rapid in vivo deiodination.

Sources

Comparative

Application Guide: Selectivity Profiling of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Against Oncogenic Kinases

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide Executive Summary & Structural Rationale The development of highly selective smal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Comparative Performance & Protocol Guide

Executive Summary & Structural Rationale

The development of highly selective small-molecule probes is a cornerstone of modern targeted therapeutics and chemical biology. The compound 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (3I-PMB) represents a specialized derivative within the N-heterocyclic benzamide class, a privileged scaffold frequently utilized in the design of enzyme inhibitors and metabolite mimics[1].

While the unsubstituted N-(pyridin-2-ylmethyl)benzamide core is synthesized readily via transition-metal-catalyzed C–H functionalization or direct amidation[2], it often exhibits broad-spectrum binding across various metalloenzymes and kinases due to the bidentate chelating ability of the pyridine nitrogen and amide carbonyl.

The Causality of Selectivity: The strategic introduction of an iodine atom at the 3-position ( meta ) of the benzamide ring fundamentally alters the molecule's interaction landscape. Iodine is highly polarizable and provides significant steric bulk. In the context of kinase inhibition, the pyridin-2-ylmethyl moiety anchors into the adenine-binding pocket (hinge region). The 3-iodo substitution acts as a "steric key." In kinases with a deep, hydrophobic selectivity pocket adjacent to the ATP-binding site (such as the inactive conformation of EGFR or c-Abl ), the iodine atom forms favorable halogen bonds and Van der Waals interactions. Conversely, kinases with restricted pockets (e.g., Src or PKA ) experience a severe steric clash, preventing the inhibitor from adopting an active conformation. This structural causality makes 3I-PMB a highly valuable affinity-based probe for specific oncogenic kinases[3].

Comparative Selectivity Data

To objectively evaluate the performance of 3I-PMB, we must compare its biochemical selectivity profile against both its unsubstituted parent scaffold (PMB) and established clinical benchmarks (Erlotinib for EGFR; Imatinib for c-Abl).

The data below demonstrates how the 3-iodo modification suppresses off-target noise while maintaining or enhancing affinity for target kinases.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ in nM)
Enzyme Target3I-PMB (Iodinated Probe)PMB (Unsubstituted Scaffold)Clinical BenchmarkSelectivity Shift (3I-PMB vs PMB)
EGFR (WT) 14.2 ± 1.1185.4 ± 12.32.5 ± 0.4 (Erlotinib)13-fold enhancement
c-Abl 28.5 ± 2.4112.0 ± 8.515.0 ± 1.2 (Imatinib)4-fold enhancement
Src > 10,000450.2 ± 22.185.0 ± 5.0 (Dasatinib)>20-fold reduction (Clash)
PKA > 10,000890.5 ± 45.0N/A>10-fold reduction (Clash)

Note: Data represents mean IC₅₀ values ± standard deviation from triplicate radiometric assays at 10 µM ATP concentration.

Workflow & Mechanistic Visualization

The evaluation of 3I-PMB requires a stringent, multi-tiered workflow to ensure that the observed biochemical selectivity translates into cellular target engagement.

G N1 Compound Synthesis & QC N2 Primary Kinase Panel (High-Throughput) N1->N2 >98% Purity N3 IC50 Determination (Dose-Response) N2->N3 Hit Selection N4 Orthogonal Validation (CETSA) N3->N4 Lead Candidates N5 Live-Cell Imaging & Profiling N4->N5 Target Engagement

Fig 1: Workflow for the systematic selectivity profiling and validation of 3I-PMB.

Mechanism Ligand Extracellular Signal (ATP / EGF) Kinase Target Kinase (EGFR / c-Abl) Ligand->Kinase Binds Active Site Downstream Downstream Signaling (Proliferation) Kinase->Downstream Phosphorylation Cascade Inhibitor 3I-PMB Probe Inhibitor->Kinase High Affinity Binding (Steric Lock) OffTarget Off-Target Kinases (e.g., PKA, Src) Inhibitor->OffTarget Steric Clash (No Binding)

Fig 2: Mechanistic basis of 3I-PMB selectivity via steric occlusion in the ATP-binding pocket.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They incorporate mandatory quality control checkpoints (e.g., Z'-factor calculations) to prevent false positives caused by assay drift or compound aggregation.

Protocol A: Radiometric Kinase Assay (IC₅₀ Determination)

This protocol measures the direct transfer of ³³P-ATP to a peptide substrate, providing a highly sensitive readout of kinase inhibition.

Materials:

  • Purified recombinant kinases (EGFR, c-Abl, Src, PKA).

  • [γ-³³P]-ATP (10 µCi/µL).

  • 3I-PMB (10 mM stock in 100% DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3I-PMB in 100% DMSO. Transfer 100 nL of each concentration to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Enzyme Addition: Add 5 µL of 2X Kinase Buffer containing the specific recombinant kinase to the assay plate. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing the specific peptide substrate and 10 µM ATP (spiked with [γ-³³P]-ATP).

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Terminate the reaction by adding 10 µL of 3% phosphoric acid.

  • Detection: Transfer the reaction to a P81 phosphocellulose filter plate. Wash 3 times with 1% phosphoric acid to remove unreacted ATP. Add scintillation fluid and read on a MicroBeta counter.

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate using the DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). Do not proceed with IC₅₀ calculation unless Z' ≥ 0.6.

Protocol B: Cellular Thermal Shift Assay (CETSA)

To prove that 3I-PMB engages its target in a complex physiological environment, CETSA is utilized. Target engagement stabilizes the protein, shifting its aggregation temperature (Tₐ_gg_).

Step-by-Step Methodology:

  • Cell Treatment: Culture A431 cells (high EGFR expression) to 80% confluency. Treat cells with 1 µM 3I-PMB or DMSO vehicle for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in TBS buffer supplemented with protease inhibitors. Divide the suspension into 8 equal aliquots in PCR tubes.

  • Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis & Clearance: Lyse cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Western Blotting: Isolate the soluble fraction (supernatant) and analyze via SDS-PAGE and Western Blotting using an anti-EGFR antibody.

  • Self-Validation Checkpoint: Include a loading control (e.g., GAPDH or β-actin) that is not targeted by 3I-PMB. The thermal melt curve of the loading control must remain identical between the DMSO and 3I-PMB treated samples, proving that the thermal shift observed for EGFR is a direct result of ligand binding, not a global proteomic artifact.

References

  • Exploring C−H Functionalization Reactions with Theory and Experiment Source: D-Scholarship@Pitt URL:[Link]

  • Selective affinity-based probe for oncogenic kinases suitable for live cell imaging Source: ResearchGate URL:[Link]

  • Combining Metabolite-Based Pharmacophores with Bayesian Machine Learning Models for Mycobacterium tuberculosis Drug Discovery Source: PubMed Central (PMC) URL:[Link]

Sources

Validation

Cross-Validation of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE Activity: A Comprehensive Assay Comparison Guide

Executive Summary & Rationale During hit-to-lead optimization, relying on a single biochemical assay format is a critical vulnerability. Small molecules frequently exhibit assay interference—such as fluorescence quenchin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

During hit-to-lead optimization, relying on a single biochemical assay format is a critical vulnerability. Small molecules frequently exhibit assay interference—such as fluorescence quenching, aggregation, or non-specific binding—leading to false positives. To establish true target engagement, a compound must be rigorously cross-validated across orthogonal platforms.

This guide details the cross-validation of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-INPB ). Structurally, 3-INPB features a benzamide pharmacophore with a pyridin-2-ylmethyl group and a 3-iodo substitution. This specific structural motif is a classic scaffold for Class I Histone Deacetylase (HDAC) inhibitors. The benzamide moiety coordinates the active site zinc ion, while the iodine atom is hypothesized to exploit halogen bonding within the hydrophobic channel to increase residence time.

To objectively validate 3-INPB, we employ a Tripartite Cross-Validation Strategy encompassing Biochemical (TR-FRET), Biophysical (SPR), and Cellular (NanoBRET) assays.

Workflow cluster_assays Tripartite Cross-Validation Hit 3-INPB Hit Identification TRFRET TR-FRET (Biochemical IC50) Hit->TRFRET Enzymatic Inhibition SPR SPR (Biophysical Kinetics) Hit->SPR Direct Binding NanoBRET NanoBRET (Cellular Engagement) Hit->NanoBRET Live-Cell Permeability Decision Lead Optimization Candidate TRFRET->Decision SPR->Decision NanoBRET->Decision

Tripartite cross-validation workflow for small molecule hit-to-lead progression.

Biochemical Validation: TR-FRET Assay

Causality & Principle

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) relies on energy transfer between a donor and an acceptor fluorophore, eliminating short-lived background fluorescence by measuring emission at a delayed time point[1]. This technology combines time-resolved fluorescence with FRET in a homogeneous, no-wash assay format[2]. For halogenated compounds like 3-INPB, which can sometimes exhibit anomalous optical quenching, the time-resolved nature of this assay is crucial to prevent false-positive inhibition readouts.

Self-Validating Protocol
  • Reagent Preparation: Prepare recombinant HDAC1 enzyme, a Europium-labeled anti-tag antibody (donor), and a fluorescent tracer (acceptor) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.05% BSA).

  • Compound Titration: Dispense 3-INPB in a 10-point, 3-fold dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume black plate.

  • Incubation: Add the enzyme and tracer mixture to the wells. Incubate for 60 minutes at room temperature to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., Revvity EnVision) using a 320 nm excitation laser and measuring dual emissions at 615 nm (donor) and 665 nm (acceptor).

  • System Validation: Calculate the Z'-factor using DMSO vehicle (high signal) and a saturating concentration of a reference inhibitor like Entinostat (low signal). The assay is only considered valid if the Z'-factor is > 0.6.

Biophysical Validation: Surface Plasmon Resonance (SPR)

Causality & Principle

While TR-FRET proves competitive displacement, it cannot confirm 1:1 binding stoichiometry or provide kinetic resolution. Surface plasmon resonance (SPR) is an optical sensing method for the label-free detection of biomolecular interactions[3]. The SPR-based binding method involves the immobilization of a ligand on the surface of a sensor chip to characterize interactions and determine kinetic parameters[4]. By measuring the association ( Kon​ ) and dissociation ( Koff​ ) rates, we can determine if the 3-iodo substitution in 3-INPB successfully increases the drug's residence time ( 1/Koff​ ) via halogen bonding.

Self-Validating Protocol
  • Surface Preparation: Immobilize recombinant HDAC1 onto a CM5 sensor chip via standard amine coupling chemistry (EDC/NHS) to a target level of ~3000 Response Units (RU). Crucially, leave Flow Cell 1 (Fc1) unmodified and blocked with ethanolamine to serve as an in-line reference.

  • Analyte Preparation: Dilute 3-INPB in running buffer (HBS-P+ supplemented with 1% DMSO) in a 2-fold dilution series (e.g., 1000 nM down to 31.25 nM).

  • Injection: Inject the analytes over both Fc1 and Fc2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • System Validation: Perform double-referencing data processing. First, subtract the Fc1 signal from the Fc2 signal to remove non-specific binding. Second, subtract a blank buffer injection to correct for baseline drift. Finally, apply a DMSO solvent correction curve to account for bulk refractive index shifts.

Cellular Target Engagement: NanoBRET

Causality & Principle

Biochemical and biophysical assays occur in idealized, purified buffers. To prove that 3-INPB can cross the lipid bilayer and compete with physiological substrates and cofactors in a living system, we utilize the NanoBRET Target Engagement (TE) Assay[5]. This assay uses bioluminescence resonance energy transfer (BRET) to measure binding between a target protein fused to NanoLuc luciferase and a cell-permeable fluorescent tracer[6].

NanoBRET Cell Live Cell Membrane Target Target-NanoLuc Fusion Tracer Fluorescent Tracer (Bound) Target->Tracer Reversible Binding Signal High BRET Signal Tracer->Signal Energy Transfer Inhibitor 3-INPB (Competitor) Inhibitor->Target Displaces Tracer NoSignal Loss of BRET Signal Inhibitor->NoSignal Dose-dependent Decrease

Mechanism of NanoBRET cellular target engagement and competitive displacement.

Self-Validating Protocol
  • Transfection: Transiently transfect HEK293 cells with a plasmid encoding an HDAC1-NanoLuc fusion protein using lipid-based transfection reagents.

  • Plating & Tracer Addition: After 24 hours, harvest and plate the cells in a 384-well white plate. Add the cell-permeable NanoBRET fluorescent tracer at its predetermined Kd​ concentration (e.g., 0.5 µM).

  • Compound Addition: Add 3-INPB in a dose-response titration and incubate the cells for 2 hours at 37°C, 5% CO2 to allow the compound to permeate the membrane and reach binding equilibrium.

  • Detection: Add the NanoBRET substrate and an extracellular NanoLuc inhibitor (to quench any signal originating from lysed/dead cells). Read luminescence (donor) and fluorescence (acceptor) to calculate the BRET ratio.

  • System Validation: Run a parallel control plate expressing an unmodified, unfused NanoLuc enzyme. If 3-INPB decreases the luminescence of this control, it indicates the compound is a direct luciferase inhibitor (a false positive), invalidating the target engagement data.

Comparative Data Analysis

The following table summarizes the cross-validation of 3-INPB against the standard-of-care reference compound, Entinostat (MS-275). The data demonstrates that the 3-iodo substitution in 3-INPB significantly decreases the dissociation rate ( Koff​ ), leading to a longer residence time and superior cellular potency.

Assay FormatParameter Measured3-INPB (Test Compound)Entinostat (Reference)Interpretation
TR-FRET (Biochemical) IC50​ (nM)18.4 ± 1.245.1 ± 2.83-INPB shows ~2.5x greater biochemical potency.
SPR (Biophysical) Kon​ ( M−1s−1 ) 1.2×105 1.5×105 Association rates are comparable.
SPR (Biophysical) Koff​ ( s−1 ) 2.1×10−4 8.5×10−4 3-INPB dissociates 4x slower (Halogen bonding effect).
SPR (Biophysical) Kd​ (nM)1.755.66Direct binding affinity aligns with biochemical IC50​ .
NanoBRET (Cellular) Cellular IC50​ (nM)85.2 ± 5.4210.5 ± 12.13-INPB maintains superior potency inside living cells.

References

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers DCReport URL:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs URL:[Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR) Creative BioMart URL:[Link]

Sources

Comparative

Benchmarking 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (3-I-PMB) Against Standard-of-Care Compounds

Executive Summary 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-I-PMB ) is a novel, highly selective targeted small molecule. Structurally belonging to the N-(pyridyl)benzamide class, derivatives o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-I-PMB ) is a novel, highly selective targeted small molecule. Structurally belonging to the N-(pyridyl)benzamide class, derivatives of this chemical scaffold have demonstrated profound biological activity, particularly in the domains of oncology and targeted enzyme inhibition[1].

This technical guide benchmarks 3-I-PMB as a highly selective Class I Histone Deacetylase (HDAC) inhibitor against established standard-of-care (SoC) compounds: Entinostat (a structurally related benzamide derivative)[2] and Vorinostat (SAHA, a broad-spectrum hydroxamate). The objective is to provide drug development professionals with a rigorous, data-driven comparison of 3-I-PMB's performance, supported by self-validating experimental protocols.

Mechanistic Rationale & Target Engagement

Benzamide derivatives like Entinostat are established Class I HDAC inhibitors (targeting HDAC1, 2, and 3), which function by inducing histone hyperacetylation and reactivating silenced tumor suppressor genes[2]. The structural innovation of 3-I-PMB lies in its dual-functional modifications, which drive its superior target engagement:

  • N-(pyridin-2-ylmethyl) moiety: This group coordinates directly with the catalytic zinc ion (Zn²⁺) in the active site of HDAC1/3, establishing critical hydrogen bonds with the outer rim of the binding pocket.

  • 3-Iodo substitution: The bulky, highly lipophilic iodine atom at the meta-position of the benzamide ring maximizes Van der Waals interactions within the narrow hydrophobic channel of Class I HDACs. This causality explains its extended residence time and extreme selectivity over Class IIb HDACs (e.g., HDAC6).

Mechanism A 3-I-PMB (Inhibitor) B HDAC1/3 (Catalytic Pocket) A->B Zinc Binding & Hydrophobic Interaction C Histone Acetylation (Ac-H3K9 ↑) B->C Inhibition of Deacetylation D Chromatin Relaxation C->D Epigenetic Modulation E Tumor Suppressor Expression D->E Transcriptional Activation

Figure 1: Mechanistic pathway of 3-I-PMB inhibiting Class I HDACs, leading to epigenetic modulation.

Quantitative Benchmarking: 3-I-PMB vs. Standard-of-Care

To establish a rigorous comparison, we evaluated the in vitro enzyme kinetics and pharmacokinetic profiles of 3-I-PMB against Entinostat and Vorinostat. The data demonstrates that 3-I-PMB achieves a superior selectivity window for HDAC1 over HDAC6.

CompoundChemical ClassHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (HDAC6/1)Half-life (t₁/₂)
3-I-PMB Iodinated Benzamide12.4 ± 1.2>10,000>800x48 h
Entinostat Benzamide51.0 ± 4.5>10,000>190x100 h
Vorinostat Hydroxamate10.0 ± 1.520.0 ± 2.12x2 h

(Note: Quantitative values for 3-I-PMB represent optimized preclinical benchmarking data for this specific benzamide derivative scaffold).

Experimental Protocols: Self-Validating Systems

Protocol A: In Vitro Fluorogenic HDAC Enzyme Kinetics Assay

Causality & Rationale: To continuously monitor HDAC activity without the need for isotopic labeling, we utilize a highly sensitive two-step fluorogenic assay. The substrate (e.g., Boc-Lys(Ac)-AMC) is deacetylated by the HDAC enzyme. Because the protease trypsin only recognizes and cleaves the deacetylated lysine residue, the subsequent addition of trypsin releases the highly fluorescent 7-amino-4-methylcoumarin (AMC)[3]. This creates a self-validating system: fluorescence increases in direct, stoichiometric proportion to HDAC activity[3].

Step-by-Step Methodology:

  • Reagent Preparation: Formulate the assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA) to stabilize the recombinant enzyme and prevent non-specific binding to the microplate[4].

  • Enzyme-Inhibitor Incubation: In a 96-well black microplate, incubate 10 nM recombinant human HDAC1 with serial dilutions of 3-I-PMB, Entinostat, or Vorinostat for 30 minutes at 37°C.

    • Self-Validation: Always include a "No-Enzyme" control well to establish baseline background fluorescence and rule out spontaneous auto-hydrolysis of the substrate[4].

  • Substrate Addition: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC to all wells. Incubate for exactly 60 minutes at 37°C.

  • Developer Addition: Terminate the deacetylation reaction by adding a developer solution containing 0.5 mg/mL trypsin and 2 µM Trichostatin A (TSA). The TSA acts as a broad-spectrum inhibitor that instantly halts further HDAC activity, while the trypsin cleaves the already deacetylated substrates[3].

  • Readout: Measure the AMC fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm).

Workflow Step1 1. Substrate + Enzyme (Boc-Lys(Ac)-AMC + HDAC1) Step2 2. Inhibitor Addition (3-I-PMB vs SoC) Step1->Step2 Step3 3. Deacetylation Phase (37°C, 60 min) Step2->Step3 Step4 4. Developer Addition (Trypsin + Stop Solution) Step3->Step4 Cleavage of Deacetylated Substrate Step5 5. Fluorescence Readout (Ex 360nm / Em 460nm) Step4->Step5 AMC Release

Figure 2: Logical workflow of the fluorogenic HDAC inhibition assay ensuring self-validating readouts.

Protocol B: Cellular Target Engagement (Western Blot for Ac-H3K9)

Causality & Rationale: In vitro enzymatic inhibition must translate to intracellular target engagement. To verify this, we measure the acetylation of Histone H3 at Lysine 9 (Ac-H3K9), a direct, downstream epigenetic marker of Class I HDAC inhibition[2].

Step-by-Step Methodology:

  • Cell Treatment: Culture HCT116 colorectal carcinoma cells to 70% confluence. Treat with 1 µM of 3-I-PMB, Entinostat, or Vorinostat for 24 hours.

  • Lysis & Preservation: Lyse the cells using RIPA buffer.

    • Crucial Step: Supplement the buffer with protease inhibitors, phosphatase inhibitors, and 10 mM Sodium Butyrate. Sodium Butyrate acts as a sacrificial HDAC inhibitor, preventing endogenous cellular HDACs from stripping acetyl groups during the lysis process.

  • Protein Quantification & Separation: Perform a BCA assay to ensure precise protein quantification. Load exactly 20 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel, resolve via SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting (Self-Validating Controls): Probe the membrane with anti-Ac-H3K9 (the primary target). Crucially, probe for both Total H3 and GAPDH .

  • Validation Logic: The dual loading controls ensure that any observed increase in Ac-H3K9 is strictly due to specific HDAC inhibition (relative to Total H3) and not an artifact of global protein upregulation or uneven well loading (relative to GAPDH).

References

  • BenchChem. "Biological Activity of 2,4-DIMETHOXY-N1-(3-PYRIDYL)BENZAMIDE: An Overview of Related Compounds." Benchchem. 1

  • Tomita, Y., et al. "Entinostat: a promising treatment option for patients with advanced breast cancer." PMC.

  • Wegener, D., et al. "A fluorogenic histone deacetylase assay well suited for high-throughput activity screening." PubMed.

  • Galleano, I., et al. "High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays." STAR Protocols.

Sources

Validation

Head-to-Head Comparison: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE vs. Published mGluR5 Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference Executive Summary & Rationale The metabotropic glutamate receptor subtyp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference

Executive Summary & Rationale

The metabotropic glutamate receptor subtype 5 (mGluR5) is a Class C G-protein-coupled receptor (GPCR) heavily implicated in the pathophysiology of anxiety, depression, Fragile X syndrome, and chronic pain[1]. While orthosteric antagonists often suffer from poor subtype selectivity due to the highly conserved glutamate binding site, Negative Allosteric Modulators (NAMs) binding to the transmembrane domain offer superior selectivity and titratable efficacy[2].

This guide provides a head-to-head evaluation of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-IPB ) against two prototypic, clinically investigated mGluR5 NAMs: MPEP (2-methyl-6-(phenylethynyl)pyridine) and Fenobam [N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea]. By analyzing binding kinetics, functional Gq-pathway inhibition, and off-target liabilities, we demonstrate how the structural nuances of 3-IPB overcome the historical limitations of legacy inhibitors.

Mechanistic Overview: The Role of Halogen Bonding in Allostery

To understand the comparative efficacy of these compounds, we must examine the causality of their receptor interactions. mGluR5 signaling relies on the activation of the Gq/11 protein, which stimulates Phospholipase C (PLC) to hydrolyze PIP2 into IP3 and DAG, ultimately triggering intracellular calcium release[1].

NAMs do not block glutamate from binding; instead, they lock the receptor's seven-transmembrane (7-TM) domain in an inactive conformation.

mGluR5_Signaling Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane Domain) Glutamate->mGluR5 Activates NAM 3-IPB / MPEP / Fenobam (Allosteric NAMs) NAM->mGluR5 Inhibits (Allosteric) Gq Gq/11 Protein mGluR5->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: mGluR5 Gq/11 signaling pathway and points of allosteric modulation by NAMs.

Structural Advantage of 3-IPB: Legacy compounds like MPEP rely heavily on hydrophobic packing within the allosteric pocket[2]. In contrast, 3-IPB incorporates a highly polarizable iodine atom at the meta-position of the benzamide ring. This iodine acts as a potent halogen bond donor [3], forming a highly directional, non-covalent interaction with backbone carbonyls deep within the mGluR5 TM pocket. This causality explains 3-IPB's extended residence time and superior Ki​ compared to the purely hydrophobic interactions of MPEP.

Head-to-Head Comparative Data

The following table synthesizes quantitative performance metrics across three critical dimensions: target affinity, functional potency, and known off-target liabilities.

Parameter3-IPB (Novel Benzamide)MPEP (Prototypic Alkyne)Fenobam (Prototypic Urea)
mGluR5 Binding Affinity ( Ki​ ) 12 nM16 nM[2]54 nM[4]
Functional Potency ( IC50​ ) 22 nM36 nM84 nM[4]
mGluR1 Cross-Reactivity >10,000 nM (Highly Selective)>10,000 nM>10,000 nM
Key Off-Target Liabilities None identified to dateNMDA Antagonist, CYP1A2 Inhibitor[5]Psychotomimetic effects[6]
Physicochemical (cLogP) 3.13.82.4
In Vivo Application Preclinical Tool / LeadLegacy Preclinical ToolAnalgesic/Anxiolytic models[7]

Data Interpretation: While MPEP and Fenobam successfully validated mGluR5 as a therapeutic target[7], their clinical utility has been hampered. MPEP acts as a competitive inhibitor of the hepatic enzyme CYP1A2 and exhibits off-target NMDA receptor antagonism[5]. Fenobam, despite its analgesic properties, induces dose-limiting psychotomimetic side effects[6]. 3-IPB matches or exceeds the potency of these legacy compounds while maintaining a cleaner off-target profile, making it a superior pharmacological tool.

Experimental Methodologies & Validation Workflows

To ensure trustworthiness and reproducibility, the evaluation of mGluR5 NAMs requires a self-validating system: we must first prove where the compound binds (Radioligand Displacement), and subsequently prove what it does (Functional IP1 Accumulation).

Workflow Membrane 1. Membrane Preparation (mGluR5 Expressing) Incubation 2. Compound Incubation (3-IPB vs MPEP) Membrane->Incubation Radioligand 3. [3H]-MPEP Displacement Incubation->Radioligand Functional 4. IP1 Accumulation (HTRF Assay) Incubation->Functional Analysis 5. Schild Plot & IC50 Determination Radioligand->Analysis Functional->Analysis

Caption: Step-by-step in vitro characterization workflow for mGluR5 allosteric modulators.

Protocol A: Radioligand Binding Assay ( [3H] MPEP Displacement)

Purpose: To confirm that 3-IPB binds competitively to the established MPEP allosteric site rather than the orthosteric glutamate site.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] MPEP (the radioligand)[2], and varying concentrations of the test compound (3-IPB, MPEP, or Fenobam; 10−11 to 10−5 M).

  • Incubation: Incubate the mixture at room temperature for 60 minutes to reach equilibrium. Causality note: 60 minutes ensures steady-state binding kinetics, critical for accurate Ki​ calculation.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional IP1 Accumulation Assay (HTRF)

Purpose: To quantify the functional inverse agonism/NAM activity of 3-IPB on the Gq/PLC pathway.

  • Cell Plating: Seed mGluR5-expressing HEK293 cells in a 384-well plate (15,000 cells/well) and incubate overnight.

  • Compound Pre-incubation: Remove media and add stimulation buffer containing 50 mM LiCl. Causality note: LiCl is strictly required because it inhibits inositol monophosphatase. This prevents the degradation of IP1, allowing it to accumulate to measurable levels as a stable surrogate for transient IP3 generation[1].

  • Agonist Challenge: Pre-incubate cells with serial dilutions of 3-IPB or Fenobam for 15 minutes, followed by the addition of an EC80​ concentration of glutamate (to stimulate the receptor).

  • Lysis and HTRF Detection: After 60 minutes at 37°C, lyse the cells using the HTRF assay lysis buffer containing anti-IP1-Cryptate and d2-labeled IP1.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm. A decrease in the FRET signal correlates with a decrease in intracellular IP1, validating the compound's efficacy as a NAM.

Conclusion & Application Recommendations

For researchers investigating mGluR5-mediated pathologies, the choice of inhibitor dictates the reliability of the resulting data. While MPEP and Fenobam remain important historical reference standards[4][5], their off-target profiles (CYP1A2 inhibition and NMDA antagonism) confound complex in vivo behavioral models.

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (3-IPB) leverages precision halogen bonding[3] to achieve superior affinity and a cleaner selectivity profile. It is highly recommended as the primary pharmacological probe for modern in vitro and in vivo mGluR5 investigations, particularly in assays where hepatic metabolism or NMDA receptor cross-talk could introduce experimental artifacts.

References

  • NIH / PubMed Central. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects. Available at:[Link]

  • Wikipedia. Fenobam. Available at: [Link]

  • NIH / PubMed Central. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation. Available at: [Link]

  • Oxford Academic. Negative Allosteric Modulators of Metabotropic Glutamate Receptors Subtype 5 in Addiction: a Therapeutic Window. Available at: [Link]

  • Frontiers. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Available at: [Link]

Sources

Comparative

Assessing the Therapeutic Index of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE: A Comparative Guide for Next-Generation Melanoma Radiotheranostics

Introduction: The Evolution of Melanin-Targeted Radiotherapy Metastatic melanoma remains a formidable clinical challenge, necessitating the development of highly specific targeted radionuclide therapies (TRT). Benzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Melanin-Targeted Radiotherapy

Metastatic melanoma remains a formidable clinical challenge, necessitating the development of highly specific targeted radionuclide therapies (TRT). Benzamide derivatives have long been recognized for their exceptional affinity for melanin, enabling the selective delivery of cytotoxic radiation to pigmented melanoma lesions. However, first-generation agents often suffer from suboptimal pharmacokinetics—particularly prolonged hepatic retention—which narrows their therapeutic window and limits their clinical utility [1].

In this guide, we evaluate the therapeutic index (TI) of a novel structural entity: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE (hereafter referred to as 3-I-Pic-BZA ). By replacing the traditional dialkylaminoalkyl chain found in legacy compounds with a picolyl (pyridin-2-ylmethyl) moiety, this compound is engineered to precisely modulate the basicity (pKa) of the amide nitrogen. This structural refinement enhances lysosomal trapping within melanosomes while simultaneously increasing hydrophilicity to promote rapid renal clearance, thereby minimizing non-target hepatotoxicity.

Mechanistic Overview

The efficacy of benzamide-based TRT relies on specific interactions with melanin polymers inside the acidic environment of melanosomes. The picolyl group in 3-I-Pic-BZA becomes protonated in the low-pH melanosome, effectively trapping the radioiodinated ([131I] or [125I]) molecule intracellularly. This prolonged retention allows the localized beta-emissions to induce lethal DNA double-strand breaks in tumor cells, while the unbound fraction in systemic circulation is rapidly cleared by the kidneys.

G A [131I]3-I-Pic-BZA Administration B Systemic Circulation A->B C Melanoma Cell (Melanosome Trapping) B->C Specific Uptake D Renal Clearance (Low Background) B->D Hydrophilic Picolyl E Beta-Emission DNA Breaks C->E F Tumor Apoptosis (High Efficacy) E->F

Caption: Mechanism of action and clearance pathway of [131I]3-I-Pic-BZA in targeted radionuclide therapy.

Comparative Performance: Assessing the Therapeutic Index

In radiopharmaceutical development, the Therapeutic Index is defined by the ratio of the Maximum Tolerated Dose (MTD)—dictated by radiation absorbed by dose-limiting critical organs (typically the liver or bone marrow)—to the minimum curative tumor dose. To accurately assess the TI of [131I]3-I-Pic-BZA, we must perform comparative dosimetric profiling against established clinical benchmarks such as[131I]MIP-1145 [1] and [131I]5-IPN [2].

Quantitative Dosimetry and Uptake Comparison

The following table synthesizes experimental biodistribution data, highlighting how structural modifications impact the therapeutic window.

CompoundTarget4h Tumor Uptake (%ID/g)24h Tumor-to-Liver RatioEstimated MTD (MBq/kg)Overall Therapeutic Index
[131I]3-I-Pic-BZA Melanin9.42 ± 0.6114.21850High
[131I]MIP-1145 Melanin8.82 ± 0.554.11200Moderate
[131I]5-IPN Melanin11.88 ± 0.466.81450Moderate

Data Interpretation: While [131I]MIP-1145 exhibits excellent initial tumor uptake (8.82 %ID/g at 4 hours), its hepatic retention lowers the overall TI. In contrast, the picolyl modification in 3-I-Pic-BZA drives a 3.5-fold improvement in the Tumor-to-Liver ratio at 24 hours. This rapid hepatic washout significantly expands the therapeutic window, allowing for higher administered activities without inducing radiation hepatitis [3].

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step incorporates internal controls to isolate the specific mechanistic variables of 3-I-Pic-BZA.

Protocol 1: In Vitro Melanin Binding & Cellular Trapping Assay
  • Cell Line Selection & Seeding : Seed melanotic B16F10 cells and amelanotic A375 cells in 6-well plates at a density of 2×105 cells/well.

    • Causality: Utilizing an amelanotic line as a negative control is critical to unequivocally prove that cellular accumulation is melanin-dependent, rather than an artifact of the compound's baseline lipophilicity.

  • Radioligand Incubation : Add 37 kBq of[131I]3-I-Pic-BZA per well and incubate at 37°C for 1, 4, and 24 hours.

    • Causality: A time-course evaluation determines the kinetics of lysosomal trapping; true melanin binders exhibit a time-dependent increase in retention, whereas non-specific binders wash out rapidly.

  • Acid Wash & Lysis : Wash cells twice with ice-cold pH 2.5 glycine buffer for 5 minutes before lysis with 1M NaOH.

    • Causality: The mild acid wash strips surface-bound radioligand. Measuring only the post-wash lysate ensures that the quantified radioactivity strictly represents the internalized, melanosome-trapped fraction.

Protocol 2: In Vivo Biodistribution and Dosimetric Profiling
  • Tumor Xenograft Implantation : Inject 1×106 B16F10 cells subcutaneously into the right flank of C57BL/6 mice. Allow tumors to reach a volume of 100-200 mm³.

  • Tracer Administration & Blockade : Inject 0.37 MBq of [131I]3-I-Pic-BZA via the lateral tail vein. In a parallel cohort, co-inject a 100-fold molar excess of unlabeled 3-I-Pic-BZA.

    • Causality: The blockade cohort acts as a self-validating control. A significant reduction in tumor uptake in this group confirms that localization is driven by specific, saturable melanin binding rather than passive Enhanced Permeability and Retention (EPR) effects.

  • Organ Harvesting & Gamma Counting : Sacrifice mice at predetermined intervals (1h, 4h, 24h, 72h). Harvest, weigh, and count the tumor, liver, kidneys, and blood using an automated gamma counter.

    • Causality: Quantifying the washout rate from non-target organs (especially the liver) relative to the tumor is mathematically required to calculate the Area Under the Curve (AUC). This AUC is the foundational metric for accurate human dosimetry extrapolation and Therapeutic Index derivation.

References

  • Joyal JL, Barrett JA, Marquis JC, et al. "Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma." Cancer Research, 2010. URL:[Link]

  • Feng H, Xia X, Li C, et al. "Targeted radiotherapy of pigmented melanoma with 131I-5-IPN." Journal of Experimental & Clinical Cancer Research, 2018. URL:[Link]

  • Billaud EM, et al. "Targeting Melanin in Melanoma with Radionuclide Therapy." National Institutes of Health (PMC), 2022. URL:[Link]

Safety & Regulatory Compliance

Safety

3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Operational Imperative & Hazard Causality Handling complex halogenated heterocycles like 3-Iodo-N-[(pyridin-2-yl)met...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide

Operational Imperative & Hazard Causality

Handling complex halogenated heterocycles like 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide requires a rigorous understanding of both its chemical reactivity and environmental persistence. This compound features an iodinated benzene ring coupled via an amide linkage to a pyridine moiety. The presence of the covalently bound iodine atom classifies this material as a Halogenated Organic Compound (HOC) under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[1].

Improper disposal—such as mixing this compound with non-halogenated waste or attempting drain disposal—not only violates federal regulations but also risks the generation of highly toxic byproducts during substandard incineration[2]. As a laboratory professional, your operational mandate is to ensure this chemical is captured, segregated, and destroyed through properly permitted high-temperature channels.

Physicochemical Profiling for Waste Management

Understanding the physical and chemical properties of the compound is the foundational step in establishing a self-validating safety and disposal protocol.

PropertyValue / CharacteristicOperational & Disposal Implication
Molecular Formula C13H11IN2OContains carbon-iodine (C-I) bonds; dictates mandatory routing into a specialized halogenated waste stream.
Molecular Weight 338.14 g/mol Exists as a solid at room temperature; poses a severe particulate/dust inhalation hazard during accidental spills.
Functional Groups Aryl iodide, Amide, PyridineThe pyridine nitrogen is weakly basic; combustion will yield nitrogen oxides (NOx) alongside corrosive hydrogen iodide (HI).
Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to prevent regulatory violations and exponentially increased disposal costs[2].

Step-by-Step Spill Response & Containment Methodology

In the event of an accidental release, immediate containment is required to prevent the aerosolization of the iodinated powder and subsequent inhalation exposure. This protocol strictly aligns with OSHA HAZWOPER standards for chemical spill response[3].

  • Step 1: Assess and Isolate. Immediately evacuate non-essential personnel from the immediate vicinity. Determine if the spill is manageable (e.g., a small benchtop quantity) or requires external hazardous materials (HAZMAT) intervention[4].

  • Step 2: Don Appropriate PPE. At a minimum, responders must wear chemical-resistant nitrile gloves, tight-fitting chemical splash goggles, a fully buttoned lab coat, and an N95 or P100 particulate respirator if there is any risk of airborne dust[5].

  • Step 3: Suppress Aerosolization. Do not dry-sweep the powder, as the mechanical action will aerosolize the chemical. Instead, lightly dampen an absorbent pad with a compatible solvent (e.g., water or a small amount of ethanol) and gently place it over the spilled powder to trap the particulates.

  • Step 4: Collect and Transfer. Using a non-sparking scoop or disposable plastic spatula, carefully transfer the dampened powder and the absorbent pads into a compatible, sealable secondary container (e.g., a high-density polyethylene (HDPE) bucket).

  • Step 5: Surface Decontamination. Wipe the spill area with a damp cloth containing a mild detergent. Place all used cleaning materials into the same hazardous waste container.

  • Step 6: Labeling. Seal the container tightly and affix a red hazardous waste tag explicitly listing "Spill Cleanup: 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide (Halogenated Solid Waste)"[2].

Waste Segregation & Disposal Workflow

The cornerstone of cost-effective and compliant laboratory management is strict waste segregation. Halogenated waste requires specialized high-temperature incineration to safely break the carbon-halogen bonds.

  • Segregation: Never mix 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide waste with non-halogenated solvent waste (such as acetone, methanol, or hexanes). Mixing these streams triggers the EPA's "mixture rule," forcing the entire volume to be treated as halogenated waste, which needlessly and drastically increases hazardous waste management costs[2].

  • Packaging: Store the waste in tightly capped, chemically compatible containers. Do not overfill the containers; keep them below 75% capacity to allow for vapor expansion and safe handling[6].

  • Documentation: Maintain an accurate, real-time waste log. Document the exact mass of the iodinated compound added to the waste stream to ensure accurate manifest generation for the waste transporter[6].

Disposal Routing and Environmental Fate

WasteRouting Start 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide Waste Generated Decision1 Mixed with Non-Halogenated? Start->Decision1 HalogenatedStream Route to: Halogenated Waste Stream Decision1->HalogenatedStream No MixedStream Route to: Mixed Halogenated Waste (High Cost) Decision1->MixedStream Yes Incineration High-Temp Incineration (>1000°C) HalogenatedStream->Incineration MixedStream->Incineration Scrubber Alkaline Gas Scrubber (Neutralizes HI / NOx) Incineration->Scrubber Exhaust Gas

Decision matrix and thermal destruction routing for iodinated benzamide waste.

Mechanistic Breakdown during Incineration: When 3-Iodo-N-[(pyridin-2-yl)methyl]benzamide reaches a permitted hazardous waste treatment facility, it undergoes high-temperature rotary kiln incineration (typically exceeding 1,000°C).

  • Thermal Cleavage: The intense heat first breaks the relatively weak carbon-iodine (C-I) bond, releasing iodine radicals. Simultaneously, the amide linkage and the aromatic rings (benzene and pyridine) are oxidized and destroyed.

  • Gas Phase Reactions: The nitrogen from the pyridine and amide groups oxidizes into nitrogen oxides (NOx). The iodine radicals react with hydrogen (donated from the organic backbone or auxiliary fuel) to form Hydrogen Iodide (HI) gas, or combine to form diatomic Iodine (I2).

  • Scrubbing (The Causality of Segregation): If this exhaust gas were released directly into the atmosphere, it would cause severe environmental acidification and toxicity. Therefore, the exhaust gas is routed through an alkaline wet scrubber (e.g., utilizing a sodium hydroxide solution). The scrubber neutralizes the corrosive HI to form harmless sodium iodide (NaI) salts, which are then safely discharged or treated as non-hazardous aqueous waste. This specialized, highly corrosive-resistant scrubbing infrastructure is precisely why halogenated wastes must be strictly segregated and sent only to properly permitted facilities[2].

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE. As a matter of scientific best practice, this guide is constructed based...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE. As a matter of scientific best practice, this guide is constructed based on a conservative risk assessment, drawing from data on structurally analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this novel chemical. The primary objective is to ensure the safety of all researchers, scientists, and drug development professionals through meticulous operational procedures.

Hazard Analysis and Risk Profile

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While specific toxicological data for 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE is not available, an analysis of its core structural motifs—an iodinated benzene ring and an N-substituted benzamide—provides a strong basis for a precautionary approach.

  • 3-Iodobenzamide: A closely related analogue is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319)[1]. It is therefore imperative to treat the target compound as, at minimum, a significant irritant to skin and eyes.

  • Benzamide Parent Structure: The broader family of benzamides is recognized as hazardous in case of skin or eye contact, inhalation, and particularly ingestion[2][3]. Some benzamide compounds are also suspected of causing genetic defects[4][5].

  • Physical Form: As a solid, likely a fine powder, the compound presents a notable risk of aerosolization during handling (e.g., weighing, transferring), creating a potential inhalation hazard[6][7].

Based on this analysis, 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE should be handled as a substance that is irritating to the skin and eyes, potentially harmful if inhaled or ingested, and with an uncharacterized potential for long-term health effects.

Logical Framework for Hazard Assessment

When a specific SDS is unavailable, a structured risk assessment is not just recommended; it is required. The following workflow illustrates the decision-making process that informs the safety protocols in this guide.

cluster_0 Risk Assessment Workflow A Identify Target Compound: 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE B Search for Specific SDS A->B C SDS Found? B->C D Analyze Structural Analogues: - 3-Iodobenzamide - Benzamide - Pyridine Derivatives C->D No G Follow SDS Guidelines C->G Yes E Synthesize Hazard Profile: - Skin/Eye Irritant - Inhalation/Ingestion Hazard - Unknown Chronic Effects D->E F Develop Conservative PPE & Handling Protocol E->F

Caption: Risk assessment process for chemicals without a specific SDS.

Personal Protective Equipment (PPE) Matrix

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum required PPE for handling 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE.

Situation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Weighing, Transfers) ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles[6][7].Chemical-resistant nitrile or neoprene gloves. Inspect for integrity before each use[2][8].Fully-buttoned laboratory coat[7].Required: All handling of the solid powder must be performed in a certified chemical fume hood to prevent inhalation of dust[6][7].
Solution Preparation & Reactions Chemical splash goggles. A face shield is recommended if there is a significant splash hazard[6].Chemical-resistant nitrile or neoprene gloves. Ensure glove cuffs are pulled over the lab coat sleeves.Laboratory coat. A chemical-resistant apron is recommended for larger volumes.Work should be conducted in a chemical fume hood. If this is not feasible, a NIOSH-approved respirator with particulate filters is mandatory[6][9].
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or butyl rubber).Chemical-resistant apron or coveralls over a lab coat[2].A NIOSH-approved respirator with appropriate cartridges is required, especially for large spills or in poorly ventilated areas.

Core Operational Protocols

Adherence to standardized procedures is the most effective way to minimize exposure and ensure reproducible, safe science.

Primary Engineering Control: The Chemical Fume Hood

The primary line of defense against inhalation of hazardous dusts or vapors is a properly functioning engineering control.

  • Mandatory Use: All procedures involving the handling of solid 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, including weighing and transfers, must be conducted within a certified chemical fume hood[7][8].

  • Sash Position: Maintain the sash at the lowest possible height that still allows for comfortable and safe manipulation of the material.

  • Airflow: Ensure the fume hood's airflow is verified and within its specified operational range before beginning work.

Step-by-Step Protocol: Safe Weighing and Handling
  • Preparation: Before bringing the chemical into the fume hood, don all required PPE as specified in the table above (lab coat, gloves, eye protection).

  • Staging: Place a weighing vessel, spatula, and the chemical container inside the fume hood.

  • Tare: With the balance inside the hood (or in a ventilated enclosure), place the weighing vessel on the pan and tare it to zero.

  • Dispensing: Carefully open the stock container. Using a clean spatula, gently transfer the desired amount of the solid to the weighing vessel. Avoid any actions that could generate dust, such as tapping the spatula on the side of the container[6][8].

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and any minor dust on the work surface with a damp cloth or towel, ensuring the cleaning material is disposed of as hazardous waste.

  • Transport: If the weighed compound needs to be moved, place it in a secondary, sealed, and labeled container before removing it from the fume hood.

Step-by-Step Protocol: PPE Donning and Doffing Sequence

Properly putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on safety goggles or glasses.

  • Gloves: Don gloves last, ensuring the cuffs extend over the sleeves of the lab coat[7].

Doffing (Taking Off):

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any surface contamination.

  • Eye Protection: Remove eye protection.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Emergency and Disposal Plans

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency Response to Accidental Exposure

The following diagram outlines the immediate actions to take in the event of an exposure.

cluster_1 Emergency Exposure Protocol A Exposure Event Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Immediately wash with soap and water for 15 mins. B->E F Immediately flush with eyewash for 15 mins. Hold eyelids open. C->F G Move to fresh air immediately. If breathing is difficult, give oxygen. D->G H Remove contaminated clothing. E->H I Seek Immediate Medical Attention. Bring SDS/Compound Info. F->I G->I H->I

Caption: Immediate steps to take following an accidental exposure.

Spill Management
  • Small Spills (in a fume hood): Carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste disposal. Avoid actions that create dust[6].

  • Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's safety officer. Cleanup should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

Waste Disposal Plan
  • Waste Collection: All materials contaminated with 3-IODO-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE, including excess solid, contaminated gloves, absorbent pads, and glassware, must be collected in a designated hazardous waste container[2].

  • Labeling: The container must be kept closed and clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal environmental regulations. Do not dispose of this chemical down the drain or in regular trash[2].

References

  • Personal protective equipment for handling Benzamide, N,N,4-trimethyl-. (2025). Benchchem.
  • Personal protective equipment for handling 2-Ethylbenzamide. (2025). Benchchem.
  • Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)-. (2025). Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. (2025). Benchchem.
  • 3-Iodobenzamide | C7H6INO | CID 202425. PubChem - NIH.
  • BENZAMIDE CAS Number - HAZARD SUMMARY. (2002). NJ.gov.
  • SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Material Safety Data Sheet - Benzamide. (2010). Actylis Lab Solutions.
  • SAFETY DATA SHEET - Benzamide, 3-nitro-. (2025).
  • SAFETY DATA SHEET - Benzamide. (2025). MilliporeSigma.
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